molecular formula C14H18BrNO4 B178521 Boc-4-bromo-DL-phenylalanine CAS No. 132153-48-1

Boc-4-bromo-DL-phenylalanine

Cat. No.: B178521
CAS No.: 132153-48-1
M. Wt: 344.2 g/mol
InChI Key: ULNOXUAEIPUJMK-UHFFFAOYSA-N
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Description

Boc-4-bromo-DL-phenylalanine is a useful research compound. Its molecular formula is C14H18BrNO4 and its molecular weight is 344.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNOXUAEIPUJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of Boc-4-bromo-DL-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-bromo-DL-phenylalanine is a synthetically modified amino acid that serves as a crucial building block in the fields of medicinal chemistry and drug discovery. The incorporation of a bromine atom onto the phenyl ring of phenylalanine and the protection of the amino group with a tert-butyloxycarbonyl (Boc) group impart unique physicochemical properties. These modifications enhance its utility in peptide synthesis and the development of novel therapeutic agents, particularly in creating peptides with increased stability, altered receptor-binding affinities, and potential for further functionalization. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and relevant biological pathway diagrams.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available for the racemic mixture, other data points are specific to the D- or L-enantiomers.

PropertyValueCitation(s)
Molecular Formula C₁₄H₁₈BrNO₄[1][2]
Molecular Weight 344.2 g/mol [1][2]
Appearance White to off-white solid/powder[1]
Melting Point 117-123 °C (for D-enantiomer)[1]
Solubility Slightly soluble in water. Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][4]
pKa (Predicted) The pKa of the carboxylic acid is predicted to be approximately 3.84 for the similar Boc-4-iodo-L-phenylalanine. The actual value for this compound may vary slightly.[4]
logP (Calculated) A calculated logP value for the parent compound, 4-bromo-L-phenylalanine, is -0.4. The Boc group will significantly increase the lipophilicity, resulting in a higher positive logP value.[5]
CAS Number 132153-48-1 (for DL-form)

Experimental Protocols

Synthesis of this compound (N-Boc Protection)

This protocol describes a general method for the N-tert-butoxycarbonylation of 4-bromo-DL-phenylalanine.

Materials:

  • 4-bromo-DL-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1N Sodium hydroxide (NaOH) solution

  • 2N Potassium bisulfate (KHSO₄) solution

  • Ethyl acetate

  • Deionized water

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-bromo-DL-phenylalanine in a 1:1 mixture of 1,4-dioxane and water in a round bottom flask.

  • While stirring vigorously, add 1N NaOH solution to the mixture to adjust the pH to approximately 9-10, ensuring the amino acid is fully dissolved.

  • Cool the reaction mixture in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

  • Allow the reaction to stir overnight at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to a pH of 2-3 by the dropwise addition of 2N KHSO₄ solution.[6]

  • Concentrate the reaction mixture using a rotary evaporator to remove the 1,4-dioxane.[6]

  • Extract the aqueous layer three times with ethyl acetate.[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

G cluster_synthesis N-Boc Protection of 4-bromo-DL-phenylalanine start Start: 4-bromo-DL-phenylalanine dissolve Dissolve in Dioxane/Water with NaOH start->dissolve add_boc Add Di-tert-butyl dicarbonate (Boc₂O) dissolve->add_boc react Stir overnight at room temperature add_boc->react acidify Acidify with KHSO₄ react->acidify extract Extract with Ethyl Acetate acidify->extract purify Purify Product extract->purify end End: this compound purify->end G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow resin Resin Support deprotection1 Fmoc Deprotection (Piperidine in DMF) resin->deprotection1 coupling1 Couple first protected amino acid (e.g., Fmoc-4-bromo-DL-phenylalanine) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple second protected amino acid deprotection2->coupling2 repeat Repeat Coupling and Deprotection Cycles coupling2->repeat cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) repeat->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis G cluster_gpcr Hypothetical GPCR Signaling Pathway ligand Peptide containing 4-bromo-phenylalanine receptor G Protein-Coupled Receptor (GPCR) ligand->receptor Binding g_protein Heterotrimeric G Protein (Gαβγ) receptor->g_protein Activation g_alpha Gα-GTP g_protein->g_alpha GDP/GTP Exchange g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha->effector Modulation g_beta_gamma->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling (e.g., PKA activation) second_messenger->downstream response Cellular Response downstream->response

References

An In-Depth Technical Guide to the Structure and Conformation of Boc-4-bromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-4-bromo-DL-phenylalanine (Boc-4-bromo-DL-phenylalanine), a synthetic amino acid derivative crucial in peptide synthesis and drug discovery. This document delves into its structure, conformational properties, synthesis, and applications, offering valuable insights for professionals in medicinal chemistry and biochemical research.

Physicochemical and Structural Properties

This compound is a derivative of the essential amino acid phenylalanine. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a bromine atom at the para-position of the phenyl ring significantly alters its chemical properties. These modifications are instrumental in its application, enhancing its utility as a building block in solid-phase peptide synthesis (SPPS) and for introducing unique structural and functional characteristics into peptides.[1]

Below is a summary of its key physicochemical properties:

PropertyValueReference(s)
IUPAC Name (2R,S)-2-(tert-butoxycarbonylamino)-3-(4-bromophenyl)propanoic acid[2]
Molecular Formula C₁₄H₁₈BrNO₄[2]
Molecular Weight 344.2 g/mol [2]
CAS Number 132153-48-1[2]
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., DMF, DCM), slightly soluble in water
Chemical Structure

The structure of this compound is characterized by a central chiral carbon, the Boc-protected amine, a carboxylic acid group, and a 4-bromobenzyl side chain.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-α-protection of 4-bromo-DL-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This standard procedure is widely applicable for the Boc protection of amino acids.[3]

Experimental Protocol: Boc Protection

Materials:

  • 4-bromo-DL-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1(N) Sodium hydroxide (NaOH) solution

  • Dry Dichloromethane (DCM)

  • Water

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve 4-bromo-DL-phenylalanine in a mixture of 1,4-dioxane and 1(N) NaOH solution with vigorous stirring in an ice bath.

  • Slowly add a solution of Boc₂O in 1,4-dioxane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to a pH of approximately 1.5 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

synthesis_workflow cluster_start Starting Materials 4-bromo-DL-phenylalanine 4-bromo-DL-phenylalanine Reaction Boc Protection Reaction (1,4-Dioxane, NaOH) 4-bromo-DL-phenylalanine->Reaction Boc Anhydride Boc Anhydride Boc Anhydride->Reaction Workup Acidification and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Conformational Analysis

The structural integrity and conformation of this compound can be assessed using various spectroscopic techniques.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the α-proton (multiplet), β-protons (multiplets), and the aromatic protons of the bromophenyl ring (two doublets, AA'BB' system).
¹³C NMR Resonances for the quaternary and methyl carbons of the Boc group, the α-carbon, β-carbon, the carboxyl carbon, and the aromatic carbons, including the carbon bearing the bromine atom.
FTIR Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretches of the carbamate and carboxylic acid, and C-Br stretch of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the mass of the molecule, exhibiting the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
Conformational Insights

The conformation of this compound in peptides is influenced by both the bulky Boc group and the bromo-substituted phenyl ring.

  • Boc Group: The tert-butyloxycarbonyl group is known to be sterically demanding and can influence the local backbone conformation of the amino acid residue.[4] It can restrict the accessible regions of the Ramachandran plot for the residue it protects.

  • 4-Bromo-phenyl Side Chain: The bromine atom at the para-position increases the lipophilicity and steric bulk of the phenyl side chain.[5] This modification can impact peptide folding and its interactions with biological targets. Halogenation of the phenylalanine residue has been shown to affect the cis/trans equilibrium of adjacent peptide bonds, which can be a critical factor for biological activity.[6] Computational studies on related halogenated phenylalanine analogs suggest that the bulky side chain can induce conformational constraints, favoring specific secondary structures like β-turns.[7][8]

Applications in Peptide Synthesis and Drug Development

This compound is a valuable building block in the design and synthesis of novel peptides and peptidomimetics.[1][9]

  • Enhanced Stability and Potency: The D-enantiomer, when incorporated into peptides, can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[5] The brominated phenyl ring can also enhance binding affinity to target receptors.[5]

  • Structural Probe: The bromine atom serves as a useful handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities.[7]

  • Drug Discovery: This modified amino acid is utilized in the development of therapeutic peptides for various applications, including oncology and neurology, where precise molecular interactions are crucial for efficacy.[1]

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide chain via SPPS follows a standard protocol.

spps_workflow Resin Solid Support Resin Deprotection Fmoc/Boc Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., Boc-4-bromo-DL-Phe) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin Repeat->Cleavage Final Cycle Purification_SPPS Purification (e.g., HPLC) Cleavage->Purification_SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Solubility Profile of Boc-4-bromo-DL-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Boc-4-bromo-DL-phenylalanine in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility and provides a comprehensive, standardized experimental protocol for determining solubility in the laboratory. This guide is intended to support research, process development, and formulation activities involving this compound.

Qualitative Solubility of this compound

This compound, a protected amino acid derivative, exhibits solubility in a range of common organic solvents. This solubility is a critical parameter for its use in peptide synthesis, purification, and the development of pharmaceutical intermediates. The available data on its solubility is summarized in the table below. It is important to note that "soluble" is a qualitative term and the actual concentration can vary significantly between solvents.

SolventIUPAC NameQualitative Solubility
ChloroformTrichloromethaneSoluble
Dichloromethane (DCM)DichloromethaneSoluble
Ethyl Acetate (EtOAc)Ethyl ethanoateSoluble
Dimethyl Sulfoxide (DMSO)(Sulfinylbis)methaneSoluble
AcetonePropan-2-oneSoluble
WaterWaterSlightly soluble

Note: The qualitative data is based on information from chemical suppliers and general chemical literature. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent. This method is robust and provides thermodynamic solubility data.

2.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (high purity, analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Analytical balance (± 0.01 mg)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • For finely dispersed solids, centrifugation of the samples at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • Using the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of this compound in the specific solvent. The solubility is typically expressed in units of mg/mL or g/L.

Visualizing Experimental and Conceptual Frameworks

3.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of this compound.

G Figure 1: Shake-Flask Solubility Determination Workflow prep 1. Sample Preparation (Add excess solid to solvent) equil 2. Equilibration (Agitate at constant temperature) prep->equil sep 3. Phase Separation (Settle or centrifuge) equil->sep collect 4. Sample Collection & Filtration (Withdraw and filter supernatant) sep->collect dilute 5. Dilution (Prepare for analysis) collect->dilute analyze 6. Quantitative Analysis (e.g., HPLC) dilute->analyze calc 7. Solubility Calculation analyze->calc

Figure 1: Shake-Flask Solubility Determination Workflow

3.2. Factors Influencing Solubility

The solubility of a compound like this compound in organic solvents is influenced by a combination of factors related to both the solute and the solvent. This relationship is depicted in the diagram below.

G Figure 2: Factors Influencing Solubility solubility Solubility of This compound solute Solute Properties solubility->solute solvent Solvent Properties solubility->solvent temp Temperature solubility->temp polarity Polarity solute->polarity mw Molecular Weight solute->mw crystal Crystal Lattice Energy solute->crystal hbond H-bonding Capacity solute->hbond solvent_polarity Polarity solvent->solvent_polarity dielectric Dielectric Constant solvent->dielectric hbond_solvent H-bonding Capacity solvent->hbond_solvent

Figure 2: Factors Influencing Solubility

The Strategic Role of the Boc Protecting Group in 4-Bromophenylalanine: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the tert-butyloxycarbonyl (Boc) protecting group in the application of 4-bromophenylalanine, a non-canonical amino acid increasingly utilized in peptide synthesis and drug development. The strategic implementation of the Boc group facilitates the controlled incorporation of 4-bromophenylalanine into peptide chains, while the bromo moiety serves as a versatile handle for post-synthetic modifications, enabling the creation of novel therapeutic and research agents.

Core Principles of Boc Protection in 4-Bromophenylalanine Chemistry

The primary function of the Boc protecting group in the context of 4-bromophenylalanine is to temporarily block the nucleophilicity of the α-amino group.[1] This protection is essential during peptide bond formation to prevent unwanted side reactions, such as self-polymerization.[1] The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which provides orthogonality with other protecting groups used in complex molecular synthesis.[1]

The incorporation of 4-bromophenylalanine itself introduces a unique structural and functional element into peptides. The bromine atom can alter the electronic properties of the phenyl ring and provides a reactive site for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This allows for the synthesis of peptide analogs with modified side chains to optimize potency, selectivity, and pharmacokinetic profiles.[2]

Physicochemical Properties of Boc-4-bromo-L-phenylalanine

A clear understanding of the physicochemical properties of Boc-4-bromo-L-phenylalanine is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C14H18BrNO4[3]
Molecular Weight 344.2 g/mol [3]
Appearance White powder[3]
Purity ≥ 99% (HPLC)[3]
Melting Point 118°C to 120°C[4]
Solubility Slightly soluble in water. Soluble in methanol, dichloromethane, dimethylformamide and N-methyl-2-pyrrolidone.[4][5]
Storage Conditions 0-8 °C[3]

Experimental Protocols

Boc Protection of 4-Bromophenylalanine

This protocol describes a standard procedure for the protection of the amino group of 4-bromophenylalanine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 4-Bromo-L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl) or Potassium bisulfate (KHSO₄)

Procedure:

  • Dissolve 4-bromo-L-phenylalanine (1.0 equiv) in a mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (2.5 equiv) to the solution and stir until the amino acid dissolves completely.

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.7 equiv) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to a pH of 2-3 with a suitable acid (e.g., 1M HCl or KHSO₄ solution).

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude Boc-4-bromo-L-phenylalanine.

  • The crude product can be further purified by recrystallization.

Boc Deprotection of a 4-Bromophenylalanine-Containing Peptide

This protocol outlines the removal of the Boc protecting group under acidic conditions, a critical step in solid-phase peptide synthesis (SPPS).

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dithiothreitol (DTE) (optional, as a scavenger for sensitive residues)

  • Isopropyl alcohol (IPA)

Procedure:

  • Swell the Boc-protected peptide-resin in DCM.

  • Treat the resin with a solution of 50% TFA in DCM (10 mL/g of resin) for a pre-wash of 5 minutes.[6]

  • Drain the solution and add a fresh solution of 50% TFA in DCM for 20-30 minutes to ensure complete deprotection.[2][6] For peptides containing sensitive residues like Cys, Met, or Trp, 0.5% DTE can be added to the TFA solution as a scavenger.[6]

  • Filter the resin and wash thoroughly with DCM (2x) and then IPA (2x).[6]

  • The deprotected peptide-resin is now ready for the next coupling step.

Solid-Phase Peptide Synthesis (SPPS) using Boc-4-Bromophenylalanine

This protocol describes the incorporation of Boc-4-bromophenylalanine into a growing peptide chain on a solid support.

Materials:

  • Deprotected peptide-resin

  • Boc-4-bromo-L-phenylalanine

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a separate vessel, dissolve Boc-4-bromo-L-phenylalanine (3.0 equiv) and a coupling activator like HOBt (3.0 equiv) in DMF.

  • Add the coupling reagent, such as HBTU (3.0 equiv), to the amino acid solution.

  • Activate the amino acid by adding DIPEA (6.0 equiv).

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

  • A capping step with acetic anhydride and DIPEA in DMF can be performed to block any unreacted N-terminal amines.

Post-Synthetic Modification: Suzuki-Miyaura Cross-Coupling

The bromine atom on the 4-bromophenylalanine residue serves as a handle for post-synthetic modifications, such as the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Purified peptide containing 4-bromophenylalanine

  • Aryl boronic acid (1.5-3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equiv)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-4 equiv)

  • Solvent system (e.g., THF/water, DMF)

Procedure:

  • Dissolve the 4-bromophenylalanine-containing peptide in a suitable solvent system.

  • Add the aryl boronic acid, palladium catalyst, and base to the reaction mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60°C to 100°C for 2-24 hours.[7]

  • Monitor the reaction progress by HPLC and mass spectrometry.

  • Upon completion, purify the modified peptide using reverse-phase HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and modification of peptides containing Boc-4-bromophenylalanine.

Table 1: Typical Yields and Purity in Boc-4-Bromophenylalanine Chemistry

ProcessProductTypical Crude YieldTypical Final PurityReference
Boc ProtectionBoc-4-bromo-L-phenylalanine>90%>98% (after recrystallization)[3]
SPPS CouplingPeptide-resin>95% (coupling efficiency)-[8]
Cleavage from ResinCrude Peptide70-90%-[7]
HPLC PurificationPurified Peptide->95% or >98%[7]
Suzuki CouplingModified Peptide60-90% (conversion rate)>95% (after purification)[7]

Visualizing the Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involving Boc-4-bromophenylalanine.

Boc_Protection_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 4-Bromo-L-phenylalanine 4-Bromo-L-phenylalanine Reaction Reaction 4-Bromo-L-phenylalanine->Reaction Boc2O Boc2O Boc2O->Reaction Base (NaOH) Base (NaOH) Base (NaOH)->Reaction Boc-4-bromo-L-phenylalanine Boc-4-bromo-L-phenylalanine Reaction->Boc-4-bromo-L-phenylalanine Byproducts Byproducts Reaction->Byproducts

Boc Protection of 4-Bromophenylalanine

Boc_Deprotection_Workflow cluster_starting_material Starting Material cluster_reagents Reagents cluster_process Process cluster_products Products Boc-Peptide-Resin Boc-Peptide-Resin Acidic Cleavage Acidic Cleavage Boc-Peptide-Resin->Acidic Cleavage TFA/DCM TFA/DCM TFA/DCM->Acidic Cleavage Deprotected Peptide-Resin Deprotected Peptide-Resin Acidic Cleavage->Deprotected Peptide-Resin tert-butyl cation + CO2 tert-butyl cation + CO2 Acidic Cleavage->tert-butyl cation + CO2

Boc Deprotection in SPPS

SPPS_Cycle Start Start Boc_Deprotection Boc Deprotection (TFA/DCM) Start->Boc_Deprotection Washing_1 Washing (DCM, IPA) Boc_Deprotection->Washing_1 Coupling Coupling with Boc-4-Br-Phe-OH Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 End_Cycle Repeat for next amino acid Washing_2->End_Cycle

Solid-Phase Peptide Synthesis Cycle

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Peptide-Phe(4-Br) Peptide containing 4-Bromophenylalanine Modified_Peptide Modified Peptide (Biaryl Sidechain) Peptide-Phe(4-Br)->Modified_Peptide Suzuki-Miyaura Cross-Coupling Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Modified_Peptide Pd_Catalyst Palladium Catalyst Pd_Catalyst->Modified_Peptide Base Base Base->Modified_Peptide

Post-Synthetic Modification via Suzuki Coupling

Conclusion

The use of Boc-4-bromophenylalanine is a powerful strategy in modern peptide chemistry. The Boc protecting group ensures the fidelity of peptide synthesis by preventing unwanted side reactions at the N-terminus. The bromine atom on the phenyl ring provides a versatile platform for post-synthetic modifications, enabling the generation of diverse peptide libraries for drug discovery and other biomedical applications. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working in this exciting field.

References

Introduction: Beyond the Canonical – Leveraging Bromophenylalanine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Impact of Bromine Substitution on Phenylalanine Properties for Advanced Drug Discovery

In the landscape of medicinal chemistry and drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Halogenation, and particularly bromination, has emerged as a powerful and reliable strategy for this purpose. The substitution of a hydrogen atom with bromine on a molecule's scaffold can profoundly alter its intrinsic properties in predictable yet potent ways. When applied to foundational biological building blocks like the amino acid phenylalanine, this modification creates non-canonical amino acids (ncAAs) such as 3-bromo-DL-phenylalanine and 4-bromo-L-phenylalanine, which serve as invaluable tools for researchers.[1]

This guide, intended for drug development professionals and research scientists, provides a deep dive into the multifaceted impact of bromine substitution on phenylalanine. We will move beyond a simple recitation of facts to explore the causal relationships between the physicochemical changes induced by bromine and the resulting modulation of biological activity. As Senior Application Scientists, our goal is to provide not just the "what," but the "why" and "how"—explaining the rationale behind experimental choices and providing robust, field-proven protocols for leveraging brominated phenylalanine derivatives in your research. These derivatives are not merely structural analogs; they are sophisticated tools for enhancing binding affinity, improving metabolic stability, and providing versatile synthetic handles for further molecular diversification.[2]

Section 1: The Physicochemical Cascade: How Bromine Alters Phenylalanine's Core Properties

The introduction of a bromine atom onto the phenyl ring of phenylalanine initiates a cascade of changes to the molecule's fundamental physicochemical characteristics. The position of the bromine atom (ortho-, meta-, or para-) further refines these effects, providing a tunable platform for molecular design. Understanding these core changes is critical, as they are the root cause of the altered biological functions we aim to achieve.

Increased Lipophilicity: Enhancing Membrane Permeability and Hydrophobic Interactions

One of the most significant and immediate effects of bromination is the increase in lipophilicity, or hydrophobicity. The large, polarizable electron cloud of the bromine atom reduces the molecule's affinity for aqueous environments and enhances its partitioning into lipidic phases. This is a crucial parameter in drug design, as it directly influences a compound's ability to cross cellular membranes and its potential to engage with hydrophobic pockets in target proteins.

The increase in lipophilicity can be quantified by the partition coefficient (logP). Computational models show a marked increase in the logP value for brominated phenylalanine compared to its canonical counterpart.[3]

CompoundCanonical/SubstitutedPredicted LogP (Model 2)[3]Key Implication
PhenylalanineCanonical1.60Baseline
4-FluorophenylalanineHalogenated (Fluoro)1.79Moderate lipophilicity increase
4-ChlorophenylalanineHalogenated (Chloro)2.45Significant lipophilicity increase
4-Bromophenylalanine Halogenated (Bromo) 3.92 Substantial lipophilicity increase

Rationale: From a drug design perspective, this enhanced lipophilicity is a double-edged sword. While it can improve membrane transit and hydrophobic binding, excessive lipophilicity can lead to poor solubility, non-specific binding, and increased metabolic turnover. Therefore, the choice to incorporate bromophenylalanine must be balanced against the overall physicochemical profile of the parent molecule.

Electronic Perturbation and the Potential for Halogen Bonding

Bromine is a highly electronegative atom that exerts a strong electron-withdrawing effect on the phenyl ring.[4] This electronic perturbation can influence the acidity (pKa) of the amino acid's carboxyl and amino groups, potentially altering ionization states at physiological pH and modifying electrostatic interactions with a biological target.[4]

More profoundly, the electron distribution around the bromine atom creates a region of positive electrostatic potential on its outward-facing pole, known as a "sigma-hole." This enables a highly directional, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding site, an interaction known as halogen bonding .[5] This bond, though weaker than a hydrogen bond, can be a critical contributor to enhancing binding affinity and specificity.[4][5]

Steric and Conformational Impact

The bromine atom is significantly larger than a hydrogen atom, introducing considerable steric bulk to the phenylalanine side chain. This added volume can be leveraged to achieve a better fit within large, hydrophobic pockets of a target protein, thereby increasing binding affinity.[4] However, if the binding pocket is sterically constrained, this same bulk can lead to a clash that reduces or abolishes binding.[4] This highlights the importance of structural context; the impact of bromination is not universal but is highly dependent on the specific topology of the peptide-receptor or enzyme-inhibitor interface. The D-chiral configuration of bromophenylalanine can also be used to introduce unique steric factors, control peptide folding, and improve resistance to enzymatic degradation.

Section 2: Translating Physicochemical Changes into Biological Function

The alterations in lipophilicity, electronics, and sterics are not merely academic—they are the mechanisms by which bromophenylalanine modulates the biological activity of peptides and small molecules.

Modulating Enzyme Inhibition

Bromophenylalanine derivatives are effective tools for developing enzyme inhibitors, particularly for enzymes that process aromatic amino acids, such as phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH).[1] By acting as a structural mimic of the natural substrate, a bromophenylalanine-containing molecule can act as a competitive inhibitor.[1] The enhanced hydrophobicity and potential for halogen bonding can lead to tighter binding in the enzyme's active site, resulting in a more potent inhibitory effect, as measured by a lower half-maximal inhibitory concentration (IC50) value.[4]

Enhancing Receptor Binding Affinity

For peptides that mediate their effects through receptor binding, such as the neuropeptide Substance P binding to the neurokinin-1 (NK-1) receptor, the incorporation of bromophenylalanine can significantly enhance binding affinity.[4] The key drivers for this enhancement are:

  • Increased Hydrophobicity: Facilitating entry into and favorable interactions within hydrophobic regions of the receptor's binding pocket.

  • Halogen Bonding: Providing an additional, stabilizing non-covalent interaction between the peptide and the receptor.[4]

The result is a more stable peptide-receptor complex, which can translate to greater potency and a longer duration of action.

Caption: Suzuki Coupling using Bromophenylalanine.

Incorporation into Peptides via SPPS

Bromophenylalanine, typically protected with an Fmoc group (Fmoc-L-3-bromophenylalanine or Fmoc-L-4-bromophenylalanine), is seamlessly integrated into standard solid-phase peptide synthesis (SPPS) protocols. [6]It acts as a key building block that allows for the precise, site-specific introduction of bromine into a peptide sequence. [6]This enables researchers to systematically probe the role of individual residues in peptide function and to optimize peptides for therapeutic applications by enhancing their stability and potency. [2]

Site-Specific Incorporation into Proteins

Through the advanced technique of genetic code expansion, bromophenylalanine can be incorporated into recombinant proteins at specific sites in response to a nonsense or "stop" codon (e.g., the amber codon, UAG). [7]This is achieved by introducing an engineered pair of a tRNA and a corresponding aminoacyl-tRNA synthetase (aaRS) into the expression host (like E. coli). The engineered aaRS specifically recognizes bromophenylalanine and attaches it to the engineered tRNA, which in turn reads the amber codon on the mRNA, inserting bromophenylalanine into the growing polypeptide chain. [7][8]This powerful method allows for the creation of proteins with novel functionalities or the introduction of heavy atoms for X-ray crystallography.

Section 4: Field-Proven Methodologies: Experimental Protocols

A core tenet of our scientific support is ensuring that advanced concepts can be practically applied. The following protocols provide validated, step-by-step methodologies for key workflows involving bromophenylalanine.

Protocol: Incorporation of Fmoc-4-Br-Phe into a Peptide via Manual SPPS

Rationale: This protocol outlines the standard manual procedure for incorporating a brominated phenylalanine residue into a growing peptide chain on a solid support resin using the well-established Fmoc/tBu strategy. [2]The self-validating steps include colorimetric tests to confirm the completion of coupling and deprotection.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-4-Bromo-L-phenylalanine

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection reagent: 20% piperidine in DMF

  • Washing solvent: Dichloromethane (DCM)

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Fmoc-4-Br-Phe):

    • In a separate vial, dissolve Fmoc-4-Bromo-L-phenylalanine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimum volume of DMF.

    • Add DIPEA (6 eq.) to activate the amino acid solution (it should turn yellow).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

  • Validation (Kaiser Test): Take a few beads of resin, wash them, and perform a Kaiser test. A negative result (beads remain yellow) confirms complete coupling. If positive (blue beads), repeat the coupling step.

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Cycle for Subsequent Amino Acids: Repeat steps 2, 3, 4, and 5 for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: This protocol provides a general method for using the bromine atom on a phenylalanine derivative as a reactive site for forming a new carbon-carbon bond, enabling significant structural diversification. [2]Monitoring by LC-MS serves as the in-process validation check.

Materials:

  • N-protected bromophenylalanine derivative (e.g., from the peptide synthesis)

  • Arylboronic acid (1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.)

  • Base (e.g., K₂CO₃, 3 eq.)

  • Degassed solvent (e.g., Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a Schlenk flask, add the N-protected bromophenylalanine derivative, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting product by flash column chromatography.

Conclusion

The substitution of hydrogen with bromine on the phenylalanine ring is far more than a simple atomic swap; it is a strategic decision that imparts a powerful suite of new physicochemical and biological properties. From enhancing lipophilicity and enabling halogen bonding to improving metabolic stability and providing a handle for synthetic diversification, bromophenylalanine has proven to be an indispensable tool in the arsenal of the modern medicinal chemist. [1][2]Its seamless integration into established synthetic workflows, such as SPPS, further cements its role as a key building block for designing next-generation peptide therapeutics and complex small molecules. [6]By understanding and applying the principles and protocols outlined in this guide, researchers can unlock new possibilities in lead optimization and accelerate the journey from discovery to clinical candidate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-L-3-Bromophenylalanine: A Key Building Block for Advanced Peptide Synthesis and Drug Discovery.
  • Guidechem. (n.d.). What is 4-Bromo-L-phenylalanine and how is it synthesized?.
  • Kwon, I., & Tirrell, D. A. (2007). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. Journal of the American Chemical Society, 129(34), 10431–10437. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Phenylalanine Derivatives in Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine.
  • BenchChem. (2025). The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide.
  • BenchChem. (2025). Application Notes and Protocols: 3-Bromo-DL-phenylalanine as a Versatile Building Block in Drug Discovery.
  • Kwon, I., & Tirrell, D. A. (2007). Design of a Bacterial Host for Site-Specific Incorporation of p-Bromophenylalanine into Recombinant Proteins. Journal of the American Chemical Society. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design.
  • Aragones, A. C., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Peptides Substituted with 4-Bromophenylalanine and 4-Aminophenylalanine.
  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

Sources

Stereochemistry of Boc-4-bromo-DL-phenylalanine: A Technical Guide to D and L Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of N-Boc-4-bromo-DL-phenylalanine, a critical chiral building block in contemporary drug discovery and peptide synthesis. The presence of a bromine atom on the phenyl ring and the stereochemistry at the α-carbon offer unique opportunities for molecular design, influencing both the biological activity and pharmacokinetic properties of resulting peptides and small molecules. This document details the distinct properties of the D and L isomers, methods for their synthesis and separation, and their applications in research and development.

Core Concepts: The Significance of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and medicinal chemistry. The two enantiomers of a chiral molecule, designated as D (dextrorotatory) and L (levorotatory), can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and interact selectively with only one enantiomer. The use of stereochemically pure starting materials like Boc-4-bromo-D-phenylalanine and Boc-4-bromo-L-phenylalanine is therefore crucial in the development of safe and efficacious therapeutics.

Physicochemical Properties of Boc-4-bromo-phenylalanine Enantiomers

The D and L isomers of Boc-4-bromo-phenylalanine share the same molecular formula and weight but differ in their optical activity and melting points. A summary of their key physicochemical properties is presented below for easy comparison.

PropertyBoc-4-bromo-D-phenylalanineBoc-4-bromo-L-phenylalanine
Synonyms Boc-D-Phe(4-Br)-OH, Boc-p-bromo-D-Phe-OHBoc-L-Phe(4-Br)-OH, Boc-p-bromo-L-Phe-OH
CAS Number 79561-82-3[1]62129-39-9[2]
Molecular Formula C14H18BrNO4[1][2]C14H18BrNO4[1][2]
Molecular Weight 344.2 g/mol [1][2]344.2 g/mol [1][2]
Appearance White to off-white solid[1]White powder[2]
Melting Point 117-123 °C[1]Not specified (typically similar to D-isomer)
Optical Rotation [α]D²⁰ = -13 ± 2º (c=1, in MeOH)[1][α]D²⁰ = +13 ± 2º (c=1, in MeOH) (inferred)
Purity ≥ 99% (HPLC)[1]≥ 99% (HPLC)[2]

Applications in Drug Development and Peptide Synthesis

Both enantiomers of Boc-4-bromo-phenylalanine are valuable tools in the synthesis of peptides and other bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances their stability and solubility, making them suitable for solid-phase peptide synthesis (SPPS).

The bromine atom at the para position of the phenyl ring serves as a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups to fine-tune the biological activity of the target molecule.

  • Boc-4-bromo-D-phenylalanine is frequently incorporated into peptide-based drugs to increase their resistance to enzymatic degradation, thereby prolonging their in-vivo half-life. Its use is prominent in the development of therapeutics in oncology and neurology, where specific molecular interactions are critical.[1]

  • Boc-4-bromo-L-phenylalanine serves as a crucial building block for creating biologically active peptides and exploring new drug candidates with enhanced biological activity.[2] It also finds applications in bioconjugation, where it can be used to attach drugs or imaging agents to biomolecules for targeted delivery.[2]

Experimental Protocols

Synthesis of Boc-4-bromo-DL-phenylalanine

A general method for the synthesis of N-Boc protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.

Materials:

  • 4-bromo-DL-phenylalanine

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-bromo-DL-phenylalanine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)2O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound.

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 4-bromo-DL-phenylalanine 4-bromo-DL-phenylalanine Dissolution in Dioxane/Water with NaOH Dissolution in Dioxane/Water with NaOH 4-bromo-DL-phenylalanine->Dissolution in Dioxane/Water with NaOH Step 1 (Boc)2O (Boc)2O Addition of (Boc)2O at 0°C Addition of (Boc)2O at 0°C (Boc)2O->Addition of (Boc)2O at 0°C Step 2 Dissolution in Dioxane/Water with NaOH->Addition of (Boc)2O at 0°C Stirring overnight at RT Stirring overnight at RT Addition of (Boc)2O at 0°C->Stirring overnight at RT Dioxane removal Dioxane removal Stirring overnight at RT->Dioxane removal Step 3 Washing with Ethyl Acetate Washing with Ethyl Acetate Dioxane removal->Washing with Ethyl Acetate Acidification with HCl Acidification with HCl Washing with Ethyl Acetate->Acidification with HCl Extraction with Ethyl Acetate Extraction with Ethyl Acetate Acidification with HCl->Extraction with Ethyl Acetate Drying and Concentration Drying and Concentration Extraction with Ethyl Acetate->Drying and Concentration This compound This compound Drying and Concentration->this compound

Workflow for the synthesis of this compound.
Chiral Resolution of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for the resolution of N-protected amino acids.

Instrumentation and Conditions (General Guideline):

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based column (e.g., Chiralcel® OD-H) or a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® T).

  • Mobile Phase:

    • Normal Phase: A mixture of hexane/isopropanol/trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).

    • Reversed Phase: A mixture of acetonitrile/water/trifluoroacetic acid (e.g., gradient elution).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Inject the sample solution onto the column.

  • Monitor the elution of the enantiomers using the UV detector. The two enantiomers will have different retention times.

  • For preparative separation, collect the fractions corresponding to each enantiomer.

  • Combine the fractions for each enantiomer and remove the solvent to obtain the isolated D and L isomers.

G Chiral HPLC Resolution Workflow This compound Sample This compound Sample Dissolve in Mobile Phase Dissolve in Mobile Phase This compound Sample->Dissolve in Mobile Phase Inject onto Chiral HPLC Column Inject onto Chiral HPLC Column Dissolve in Mobile Phase->Inject onto Chiral HPLC Column Separation of Enantiomers Separation of Enantiomers Inject onto Chiral HPLC Column->Separation of Enantiomers Chiral HPLC System Chiral HPLC System Chiral HPLC System->Inject onto Chiral HPLC Column UV Detection UV Detection Separation of Enantiomers->UV Detection Fraction Collection (Preparative) Fraction Collection (Preparative) UV Detection->Fraction Collection (Preparative) Solvent Evaporation Solvent Evaporation Fraction Collection (Preparative)->Solvent Evaporation Isolated D and L Isomers Isolated D and L Isomers Solvent Evaporation->Isolated D and L Isomers

General workflow for chiral HPLC resolution.
Enzymatic Resolution of this compound

Enzymatic resolution offers a green and highly selective method for separating enantiomers. Lipases are commonly used for the kinetic resolution of racemic esters of N-protected amino acids. This process involves the enantioselective hydrolysis of the ester, where the enzyme preferentially acts on one enantiomer.

Procedure (Two-step process):

Step 1: Esterification of this compound

  • Convert the racemic this compound to its methyl or ethyl ester using standard esterification methods (e.g., reaction with methanol or ethanol in the presence of an acid catalyst like thionyl chloride or HCl gas).

Step 2: Lipase-catalyzed Hydrolysis

  • Disperse the racemic ester of this compound in a suitable buffer solution (e.g., phosphate buffer, pH 7).

  • Add a lipase (e.g., from Candida antarctica or Pseudomonas cepacia).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC. The enzyme will selectively hydrolyze one of the ester enantiomers (typically the L-enantiomer) to the corresponding carboxylic acid.

  • When approximately 50% conversion is reached, stop the reaction.

  • Separate the unreacted D-ester from the L-carboxylic acid by extraction. The carboxylic acid will be soluble in a basic aqueous solution, while the ester will remain in an organic solvent.

  • Acidify the aqueous layer to recover the L-carboxylic acid.

  • Hydrolyze the D-ester to obtain the D-carboxylic acid.

G Enzymatic Resolution Pathway This compound This compound Esterification Esterification This compound->Esterification Step 1 Racemic Ester Racemic Ester Esterification->Racemic Ester Lipase-catalyzed Hydrolysis Lipase-catalyzed Hydrolysis Racemic Ester->Lipase-catalyzed Hydrolysis Step 2 Mixture of D-Ester and L-Acid Mixture of D-Ester and L-Acid Lipase-catalyzed Hydrolysis->Mixture of D-Ester and L-Acid Lipase Lipase Lipase->Lipase-catalyzed Hydrolysis Extraction Separation Extraction Separation Mixture of D-Ester and L-Acid->Extraction Separation D-Ester D-Ester Extraction Separation->D-Ester L-Acid (Boc-4-bromo-L-phenylalanine) L-Acid (Boc-4-bromo-L-phenylalanine) Extraction Separation->L-Acid (Boc-4-bromo-L-phenylalanine) Hydrolysis Hydrolysis D-Ester->Hydrolysis D-Acid (Boc-4-bromo-D-phenylalanine) D-Acid (Boc-4-bromo-D-phenylalanine) Hydrolysis->D-Acid (Boc-4-bromo-D-phenylalanine)

Logical pathway for enzymatic resolution.

Conclusion

The D and L isomers of Boc-4-bromo-phenylalanine are indispensable chiral building blocks in modern medicinal chemistry. Their distinct stereochemical properties and the versatility of the bromo-substituent provide a powerful platform for the design and synthesis of novel therapeutic agents. A thorough understanding of their individual characteristics and the methods for their preparation and separation is essential for researchers and drug development professionals aiming to leverage these compounds in their research endeavors. The protocols and data presented in this guide offer a solid foundation for the effective utilization of these important synthetic intermediates.

References

Boc-4-bromo-DL-phenylalanine: A Technical Guide for its Application as a Non-Canonical Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-bromo-DL-phenylalanine is a non-canonical amino acid (ncAA) that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. This synthetic amino acid, a derivative of phenylalanine, features a bromine atom at the para position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. The presence of the bromine atom introduces unique steric and electronic properties, making it a valuable tool for probing and engineering protein structure and function. This guide provides an in-depth overview of this compound, including its physicochemical properties, methodologies for its incorporation into proteins, and its application in studying cellular signaling pathways.

Physicochemical Properties

The incorporation of this compound into a peptide or protein is influenced by its distinct physicochemical characteristics. The bromine atom enhances its reactivity and provides a handle for further chemical modification.[1] The Boc protecting group increases its stability and solubility, facilitating its use in solid-phase peptide synthesis.[1]

Below is a summary of the available quantitative data for this compound and its individual enantiomers.

PropertyThis compoundBoc-4-bromo-D-phenylalanineBoc-4-bromo-L-phenylalanine
Synonyms N-(tert-Butoxycarbonyl)-p-bromo-DL-phenylalanineBoc-D-Phe(4-Br)-OH, Boc-p-bromo-D-Phe-OHBoc-L-Phe(4-Br)-OH, Boc-p-bromo-L-Phe-OH
CAS Number 132153-48-179561-82-3[1]62129-39-9
Molecular Formula C14H18BrNO4C14H18BrNO4[1]C14H18BrNO4
Molecular Weight 344.20 g/mol 344.2 g/mol [1]344.2 g/mol
Appearance White to off-white solidWhite to off-white solid[1]White powder
Melting Point Not specified117-123 °C[1]Not specified
Purity Custom Synthesis≥ 99% (HPLC)[1]≥ 99% (HPLC)
Optical Rotation Not applicable (racemic)[a]D20 = -13 ± 2º (c=1, in MeOH)[1]Not specified
Storage Conditions 0-8 °C0-8 °C[1]0-8 °C

Experimental Protocols: Site-Specific Incorporation into Proteins

The site-specific incorporation of non-canonical amino acids like this compound into proteins is a powerful technique for protein engineering and studying protein function. The most common method for achieving this in both prokaryotic and eukaryotic systems is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, often in combination with amber stop codon suppression.[2]

General Workflow for Amber Codon Suppression

The following diagram illustrates the general workflow for the site-specific incorporation of a non-canonical amino acid using amber codon suppression.

experimental_workflow cluster_preparation Preparation cluster_expression Expression and Incorporation cluster_analysis Analysis p1 Site-directed Mutagenesis: Introduce TAG codon at target site in gene of interest p2 Prepare Plasmids: 1. Gene of interest with TAG codon 2. Orthogonal aaRS 3. Orthogonal tRNA p1->p2 e1 Co-transform expression host (e.g., E. coli) with prepared plasmids p2->e1 e2 Culture cells in media supplemented with this compound e1->e2 e3 Induce protein expression e2->e3 a1 Purify expressed protein e3->a1 a2 Verify incorporation by Mass Spectrometry a1->a2 a3 Functional/Structural analysis of the modified protein a2->a3

Caption: General workflow for site-specific incorporation of ncAAs.

Detailed Methodology for Incorporation in E. coli

This protocol is adapted from established methods for the incorporation of p-bromophenylalanine and other non-canonical amino acids in E. coli.[2]

1. Plasmid Construction:

  • Target Gene Plasmid: Introduce an amber stop codon (TAG) at the desired site in your gene of interest using site-directed mutagenesis. The choice of the flanking codons can influence suppression efficiency.[3]

  • Orthogonal Synthetase/tRNA Plasmid: Utilize a plasmid co-expressing a mutant aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA. For phenylalanine analogs, a mutant yeast phenylalanyl-tRNA synthetase (yPheRS) and its corresponding tRNA (ytRNA(Phe)CUA) are often used.[2] To enhance specificity for 4-bromophenylalanine, a variant of yPheRS, such as T415A, can be employed to reduce misincorporation of natural amino acids.[2]

2. Transformation and Cell Culture:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the target gene plasmid and the orthogonal synthetase/tRNA plasmid.

  • Plate the transformed cells on selective agar plates and incubate overnight at 37°C.

  • Inoculate a single colony into minimal media supplemented with the appropriate antibiotics and incubate overnight at 37°C with shaking.

  • Inoculate a larger volume of minimal media with the overnight culture. Add this compound to a final concentration of 1-2 mM. The Boc protecting group may be removed in situ by cellular esterases, or the deprotected form, 4-bromo-DL-phenylalanine, can be used directly.

3. Protein Expression and Purification:

  • Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

  • Induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters) and continue to culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and incorporation efficiency.

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

4. Verification of Incorporation:

  • Confirm the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS). The mass of the purified protein should correspond to the expected mass with the non-canonical amino acid incorporated.

Application in Studying Signaling Pathways: The Substance P/NK-1 Receptor System

The incorporation of 4-bromophenylalanine, a close analog of the core structure of this compound, has been instrumental in studying the structure and function of peptides and their interactions with receptors.[4] One such system is the interaction of the neuropeptide Substance P with its G protein-coupled receptor (GPCR), the neurokinin-1 (NK-1) receptor. This interaction is crucial in pain transmission and inflammation.[4]

The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular signaling events. The introduction of 4-bromophenylalanine into Substance P can modulate its binding affinity and subsequent signaling, providing a tool to probe the receptor's active site and downstream pathways.[4]

Substance P/NK-1 Receptor Signaling Pathway

The following diagram illustrates the major signaling pathways activated upon the binding of Substance P to the NK-1 receptor.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P (or analog) NK1R NK-1 Receptor (GPCR) SP->NK1R Binding Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ release IP3->Ca2 ERK ERK/MAPK Pathway PKC->ERK Activates Inflammation Inflammation PKC->Inflammation Pain Pain Transmission Ca2->Pain cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Proliferation Cell Proliferation ERK->Proliferation CREB->Proliferation

Caption: Simplified signaling cascade of the Substance P/NK-1 receptor.

By replacing native phenylalanine residues in Substance P with this compound, researchers can investigate the impact of this modification on the activation of these downstream pathways, providing insights into the molecular determinants of receptor activation and signaling bias.

Conclusion

This compound is a versatile and powerful tool for chemical biologists and drug discovery professionals. Its unique properties allow for the precise modification of peptides and proteins, enabling detailed structure-function studies and the development of novel therapeutics. The methodologies for its site-specific incorporation are well-established, and its application in probing complex biological systems, such as GPCR signaling, holds great promise for advancing our understanding of cellular processes and disease mechanisms.

References

Enhancing Peptide Stability Through 4-Bromophenylalanine Incorporation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of peptides is often hindered by their inherent instability, including susceptibility to proteolytic degradation and conformational lability. A key strategy to overcome these limitations is the incorporation of unnatural amino acids. This technical guide provides an in-depth overview of the use of 4-bromophenylalanine (p-Bpa), a halogenated analog of phenylalanine, to enhance the stability and modulate the biological activity of peptides. This document details the underlying principles, experimental protocols for synthesis and analysis, and the impact of 4-bromophenylalanine incorporation on peptide stability and function, with a focus on providing practical information for researchers in drug development.

Introduction: The Role of 4-Bromophenylalanine in Peptide Therapeutics

Peptides offer high specificity and potency as therapeutic agents.[1] However, their clinical application is often limited by a short in vivo half-life due to rapid clearance and degradation by proteases.[2] The incorporation of unnatural amino acids is a powerful strategy to enhance the pharmacokinetic properties of peptides.[1][3] 4-bromophenylalanine, in particular, has emerged as a valuable building block in peptide design.[3]

The introduction of a bromine atom at the para position of the phenylalanine side chain confers several advantageous properties:

  • Steric Hindrance: The bulky bromine atom can sterically hinder the approach of proteases to the peptide backbone, thereby reducing the rate of enzymatic degradation.[1]

  • Electronic Effects: The electron-withdrawing nature of bromine can alter the electronic properties of the aromatic ring, potentially influencing peptide-protein interactions and improving binding affinity.[3]

  • Increased Hydrophobicity: The addition of bromine increases the hydrophobicity of the amino acid residue, which can impact peptide folding, stability, and membrane permeability.[4]

  • Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction that can contribute to the stability of peptide-receptor complexes and enhance binding affinity.[4][5]

  • Structural Probe: The heavy bromine atom can serve as a useful probe in X-ray crystallography for determining peptide and protein structures.[4]

The incorporation of 4-bromophenylalanine has been shown to improve the thermal and proteolytic stability of peptides, making it a valuable tool for developing more robust and effective peptide-based drugs.[4] A key application of peptides containing 4-bromophenylalanine is in the development of inhibitors for the p53-MDM2 protein-protein interaction, a critical target in oncology.[4]

Quantitative Analysis of Stability Enhancement

While direct comparative studies with quantitative stability data for a wide range of peptides are not always readily available in the public domain, the incorporation of 4-bromophenylalanine is consistently associated with enhanced stability. The following tables present illustrative data to demonstrate the potential improvements in peptide stability upon the incorporation of 4-bromophenylalanine. These values are hypothetical and serve as a guide for the expected outcomes.

Table 1: Comparative Proteolytic Stability of a Model Peptide

Peptide VariantProtease% Intact Peptide after 4hHalf-life (t½) in Human Serum
Native Peptide (with Phe)Trypsin15%25 minutes
Modified Peptide (with p-Bpa)Trypsin75%> 180 minutes
Native Peptide (with Phe)Chymotrypsin5%25 minutes
Modified Peptide (with p-Bpa)Chymotrypsin60%> 180 minutes

Table 2: Comparative Thermal Stability of a Model Peptide

Peptide VariantMelting Temperature (Tm)
Native Peptide (with Phe)58°C
Modified Peptide (with p-Bpa)67°C

Experimental Protocols

This section provides detailed methodologies for the synthesis of peptides containing 4-bromophenylalanine and for the subsequent evaluation of their stability and structure.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 4-Bromophenylalanine

The incorporation of 4-bromophenylalanine into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[3]

Materials:

  • Fmoc-L-4-bromophenylalanine (Fmoc-p-Bpa-OH)

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF (Deprotection solution)

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel with gentle agitation for at least 30-60 minutes.[6]

  • Fmoc Deprotection: Treat the resin with the deprotection solution for 5 minutes, drain, and then treat again for 15-20 minutes. Wash the resin thoroughly with DMF.[6]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.[6]

  • Incorporation of Fmoc-p-Bpa-OH: Follow the same coupling procedure as in step 3 for the incorporation of Fmoc-p-Bpa-OH at the desired position in the peptide sequence.

  • Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.[6]

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with agitation.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[7]

  • Purification and Analysis: Centrifuge to pellet the precipitated peptide. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.[7]

Experimental Workflow for Peptide Synthesis and Initial Characterization

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_stability Stability & Structural Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (including p-Bpa) Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage from Resin Amino_Acid_Coupling->Cleavage Precipitation Precipitation Cleavage->Precipitation RP_HPLC RP-HPLC Purification Precipitation->RP_HPLC Mass_Spec Mass Spectrometry (Identity Confirmation) RP_HPLC->Mass_Spec Stability_Assays Proteolytic & Serum Stability Assays Mass_Spec->Stability_Assays Structural_Analysis Structural Analysis (CD, NMR) Stability_Assays->Structural_Analysis G cluster_peptides Peptide Preparation cluster_assays Stability Assays cluster_analysis Data Analysis Native_Peptide Synthesize & Purify Native Peptide Serum_Stability In Vitro Serum Stability Assay Native_Peptide->Serum_Stability Protease_Degradation Protease Degradation Assay Native_Peptide->Protease_Degradation Thermal_Stability Thermal Stability Assay (CD) Native_Peptide->Thermal_Stability Modified_Peptide Synthesize & Purify p-Bpa Modified Peptide Modified_Peptide->Serum_Stability Modified_Peptide->Protease_Degradation Modified_Peptide->Thermal_Stability HPLC_Analysis RP-HPLC Analysis Serum_Stability->HPLC_Analysis Protease_Degradation->HPLC_Analysis Tm_Calc Melting Temperature (Tm) Determination Thermal_Stability->Tm_Calc Half_life_Calc Half-life (t½) Calculation HPLC_Analysis->Half_life_Calc Comparison Comparative Analysis Half_life_Calc->Comparison Tm_Calc->Comparison G cluster_pathway p53-MDM2 Signaling Pathway cluster_inhibition Inhibition by p-Bpa Peptide p53 p53 MDM2 MDM2 p53->MDM2 Activates transcription Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces MDM2->p53 Binds and inhibits p53_degradation p53 Degradation MDM2->p53_degradation Promotes pBpa_peptide p-Bpa Peptide Inhibitor pBpa_peptide->MDM2 Binds to p53 binding pocket

References

Probing the Interactome: A Technical Guide to Boc-4-bromo-DL-phenylalanine for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The transient and often weak nature of these interactions necessitates advanced techniques for their capture and analysis. The incorporation of unnatural amino acids, such as Boc-4-bromo-DL-phenylalanine, into proteins has emerged as a powerful tool for photo-activated crosslinking, enabling the covalent trapping of interacting partners for subsequent identification and characterization. This technical guide provides an in-depth overview of the principles, experimental methodologies, and data analysis workflows for utilizing this compound in the study of PPIs.

Introduction to this compound

This compound is a derivative of the amino acid phenylalanine, featuring a bromine atom at the para position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group.[1] This unnatural amino acid serves as a valuable tool in peptide synthesis and for studying protein folding and interactions.[2] The key feature for its application in PPI studies is its ability to act as a photo-activatable cross-linking agent.[3] Upon exposure to ultraviolet (UV) light, the carbon-bromine bond can be cleaved, generating a reactive phenyl radical that can form a covalent bond with nearby molecules, effectively "trapping" interacting proteins.

The Boc protecting group enhances the stability and solubility of the amino acid, making it suitable for use in solid-phase peptide synthesis (SPPS).[2] The unique bromine substitution also provides a distinct isotopic signature in mass spectrometry, aiding in the identification of cross-linked peptides.[3]

Physicochemical Properties and Mass Spectrometry Characteristics

The incorporation of 4-bromophenylalanine into a peptide or protein introduces specific changes that are critical for its use as a cross-linking agent and for subsequent analysis.

PropertyValue/DescriptionReference
Molecular Formula C14H18BrNO4Chem-Impex
Molecular Weight 344.2 g/mol Chem-Impex
Appearance White to off-white solidChem-Impex
Mass Shift (Monoisotopic) +78.9 Da (relative to Phenylalanine, using ⁷⁹Br)[3]
Isotopic Signature Two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively), resulting in a characteristic 1:1 isotopic doublet in mass spectra, with peaks separated by approximately 2 Da.[3]

Experimental Protocols

Site-Specific Incorporation of this compound

The introduction of this compound at a specific site within a protein is achieved through amber stop codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.

Materials:

  • E. coli expression host (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an amber (TAG) stop codon at the desired incorporation site.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA specific for 4-bromophenylalanine.

  • This compound

  • Cell culture media and supplements

  • Standard protein purification reagents and equipment (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol:

  • Transformation: Co-transform the E. coli expression host with the plasmid for the protein of interest and the plasmid for the aaRS/tRNA pair.

  • Cell Culture: Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics to an OD600 of 0.6-0.8.

  • Induction and UAA Incorporation: Add this compound to the culture medium to a final concentration of 1-2 mM. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a suitable concentration and temperature (e.g., 0.1-1 mM IPTG, 18-30°C for 16-24 hours).

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer. Lyse the cells using sonication or a French press.

  • Protein Purification: Purify the protein containing this compound using standard chromatography techniques appropriate for the protein of interest.

Photo-Crosslinking of Protein-Protein Interactions

Materials:

  • Purified protein containing this compound.

  • Potential interacting protein partner(s).

  • UV lamp (a 365 nm UV light source is commonly used).[4]

  • Quartz cuvette or 96-well plate.

  • Reaction buffer.

Protocol:

  • Complex Formation: Incubate the protein containing 4-bromophenylalanine with its potential interacting partner(s) in a suitable reaction buffer to allow for complex formation. The optimal concentrations will depend on the binding affinity of the interaction.

  • UV Irradiation: Place the sample in a quartz cuvette or a UV-transparent plate. Irradiate the sample with UV light (e.g., 365 nm) for a specified duration.[4] The optimal irradiation time and distance from the UV source need to be empirically determined to maximize cross-linking efficiency while minimizing protein damage. Recommended starting conditions are exposure for 5-45 seconds with a high-intensity light source placed approximately 14 cm above the sample.[4]

  • Analysis of Cross-linking: Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting to visualize the formation of higher molecular weight cross-linked complexes.

G cluster_workflow Photo-Crosslinking Workflow Protein_UAA Protein with This compound Complex Protein-Protein Complex Protein_UAA->Complex Partner_Protein Interacting Protein Partner_Protein->Complex UV_Irradiation UV Irradiation (365 nm) Complex->UV_Irradiation Crosslinked_Complex Covalently Cross-linked Complex UV_Irradiation->Crosslinked_Complex Analysis SDS-PAGE / Western Blot Crosslinked_Complex->Analysis

Workflow for photo-crosslinking of protein-protein interactions.
Mass Spectrometry Analysis of Cross-linked Complexes

Protocol:

  • Sample Preparation:

    • Excise the protein band corresponding to the cross-linked complex from the SDS-PAGE gel.

    • Perform in-gel digestion using a protease such as trypsin.

    • Extract the resulting peptides from the gel.

    • Desalt the peptide mixture using a C18 ZipTip or equivalent.[3]

  • LC-MS/MS Analysis:

    • Separate the peptides using a C18 reverse-phase column on a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[3]

    • Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS1 scan followed by MS/MS scans of the most abundant precursor ions.[3]

  • Data Analysis:

    • Use specialized software to identify the cross-linked peptides. The software should be able to account for the mass of the cross-linked amino acid and search for peptide pairs linked together.

    • The characteristic 1:1 isotopic doublet of bromine should be used to confirm the presence of 4-bromophenylalanine-containing peptides and their cross-linked products.[3]

Case Study: Elucidating Signaling Pathways

While specific, in-depth studies detailing the use of this compound to elucidate a complete signaling pathway are emerging, the methodology is well-suited for such applications. For instance, this technique can be applied to map the interactions of key proteins in cascades like the MAPK or EGFR signaling pathways.

Hypothetical Example: Mapping the Interaction of a Kinase with its Substrate

Consider a scenario where researchers aim to identify the direct substrates of a specific protein kinase within a signaling cascade.

G cluster_pathway Hypothetical Signaling Pathway Interaction Mapping Upstream_Signal Upstream Signal Kinase_UAA Kinase with This compound Upstream_Signal->Kinase_UAA activates Substrate_1 Substrate 1 Kinase_UAA->Substrate_1 phosphorylates Substrate_2 Substrate 2 Kinase_UAA->Substrate_2 phosphorylates Crosslinking UV Crosslinking & MS Analysis Kinase_UAA->Crosslinking Downstream_Effect Downstream Cellular Response Substrate_1->Downstream_Effect Substrate_1->Crosslinking

Mapping kinase-substrate interactions using photo-crosslinking.

In this example, this compound is incorporated into a kinase at a site predicted to be near the substrate-binding interface. Upon activation of the signaling pathway, the kinase interacts with its potential substrates. UV irradiation would then covalently trap the kinase-substrate complexes. Subsequent mass spectrometry analysis would identify the cross-linked peptides, confirming the direct interaction between the kinase and "Substrate 1" and potentially revealing novel interactors like "Substrate 2".

Conclusion

This compound is a powerful and versatile tool for the study of protein-protein interactions. Its ability to be site-specifically incorporated into proteins and to mediate photo-activated cross-linking provides a robust method for capturing transient and weak interactions in their native context. The detailed experimental protocols and data analysis strategies outlined in this guide offer a framework for researchers to employ this technology to unravel complex biological networks and accelerate the discovery of novel therapeutic targets.

References

A Comprehensive Technical Guide to the Handling and Storage of Boc-4-bromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended procedures for the safe handling and optimal storage of Boc-4-bromo-DL-phenylalanine, a key reagent in pharmaceutical research and organic synthesis. Adherence to these guidelines is crucial for ensuring the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Compound Identification and Properties

  • Chemical Name: N-(tert-Butoxycarbonyl)-4-bromo-DL-phenylalanine

  • Molecular Formula: C₁₄H₁₈BrNO₄[1]

  • Molecular Weight: 344.20 g/mol [2]

  • Appearance: White solid/powder[2][3]

Storage Recommendations

Proper storage is essential to maintain the stability and purity of this compound. The following conditions are recommended based on safety data sheets and supplier information.

ParameterRecommendationSource(s)
Temperature Keep refrigerated at 2–8 °C for long-term storage.[2][3][4] Store in a cool place.[3][4][2][3][4]
Atmosphere Store in a dry, well-ventilated area.[1][3][5] Keep container tightly closed to prevent moisture absorption.[1][3][5][1][3][5]
Light Sensitivity While not explicitly stated in all sources, it is good practice to store in an opaque container to protect from light.
Incompatibilities Store away from strong oxidizing agents.[2][3] Keep apart from foodstuff containers.[5][2][3][5]

Handling Procedures

Safe handling practices are paramount to minimize exposure and prevent contamination. The following personal protective equipment (PPE) and handling guidelines should be strictly followed.

EquipmentSpecificationSource(s)
Eye Protection Wear tightly fitting safety goggles or chemical safety goggles with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[1][2][3][5][1][2][3][5]
Hand Protection Wear appropriate chemical-impermeable gloves.[1][2][5] Inspect gloves before use.[3][1][2][3][5]
Body Protection Wear suitable protective clothing to prevent skin exposure.[2][5][2][5]
Respiratory Protection Not typically required under normal use conditions with adequate ventilation.[1][2] If dust is generated, use a particle filter respirator.[2] For firefighting, a self-contained breathing apparatus is necessary.[2][5][1][2][5]
  • Ventilation: Handle in a well-ventilated place.[1][5] Use process enclosures or local exhaust ventilation to control airborne levels if dust is generated.[1]

  • Hygiene: Handle in accordance with good industrial hygiene and safety practices.[2][5] Wash hands thoroughly after handling and before eating or smoking.[1] Avoid contact with skin, eyes, and clothing.[2][3][5] Do not ingest or inhale.[2][3] Avoid dust formation.[1][2][5]

Experimental Protocol: Fmoc Deprotection

The following is a general protocol for the deprotection of the Fmoc group from a resin-bound amino acid, a common step in solid-phase peptide synthesis.

Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of an amino acid attached to a solid support.

Materials:

  • Fmoc-4-bromo-phenylalanine-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

  • Kaiser Test Kit (for monitoring)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[6]

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times for 1 minute each).[6]

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin, ensuring it is fully submerged.[6]

    • Agitate the suspension gently for 3 minutes at room temperature.[6]

    • Drain the deprotection solution.[6]

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[6]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times for 1 minute each) to remove all traces of piperidine.[6]

    • Wash the resin with IPA (3 times for 1 minute each).[6]

    • Wash the resin with DCM (3 times for 1 minute each).[6]

    • Finally, wash with DMF (3 times for 1 minute each) to prepare for the next coupling step.[6]

  • Monitoring: Perform a Kaiser test to confirm the complete removal of the Fmoc group. A positive result (dark blue/purple color) indicates the presence of a free primary amine.[6]

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for handling and safety.

Handling_and_Storage_Workflow Workflow for Handling and Storage cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_spill Spill & Exposure storage_temp Store at 2-8 °C ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage_conditions Keep in Dry, Well-Ventilated Area storage_container Tightly Closed Container ventilation Use in Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation hygiene Practice Good Hygiene (Wash Hands, No Eating/Drinking) ventilation->hygiene spill Spill Occurs spill_response Sweep Up, Avoid Dust, Dispose in Closed Container spill->spill_response skin_contact Skin Contact skin_response Wash with Soap and Water skin_contact->skin_response eye_contact Eye Contact eye_response Rinse with Water for 15 min eye_contact->eye_response inhalation Inhalation inhalation_response Move to Fresh Air inhalation->inhalation_response Experimental_Workflow Experimental Workflow: Fmoc Deprotection start Start: Fmoc-Protected Resin swell 1. Swell Resin in DMF start->swell wash1 2. Wash with DMF swell->wash1 deprotect 3. Treat with 20% Piperidine/DMF wash1->deprotect wash2 4. Wash with DMF, IPA, DCM deprotect->wash2 monitor 5. Kaiser Test wash2->monitor positive Positive Result: Free Amine monitor->positive Blue/Purple negative Negative Result: Fmoc Present monitor->negative Yellow next_step Proceed to Next Coupling positive->next_step repeat Repeat Deprotection negative->repeat repeat->deprotect

References

Boc-4-bromo-DL-phenylalanine safety data sheet and handling precautions.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Boc-4-bromo-DL-phenylalanine

This guide provides comprehensive safety data and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from publicly available Safety Data Sheets (SDS) to ensure safe laboratory practices.

Chemical Identification and Properties

This compound is a derivative of the amino acid phenylalanine used in peptide synthesis and pharmaceutical research.[1][2] Its fundamental properties are summarized below.

PropertyData
Chemical NameN-(tert-Butoxycarbonyl)-4-bromo-DL-phenylalanine
SynonymsBoc-Phe(4-Br)-OH
Molecular FormulaC₁₄H₁₈BrNO₄
Molecular Weight344.2 g/mol
CAS Number62129-39-9
AppearanceWhite Solid / Powder
SolubilitySlightly soluble in water.[2][3]

Hazard Identification and Classification

While some suppliers indicate no known OSHA hazards, potential health effects associated with similar compounds suggest caution.[4] Potential hazards include irritation to the respiratory tract, skin, and eyes, and it may be harmful if inhaled or swallowed.[4]

GHS Hazard Statements (Potential):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always handle the compound in accordance with good industrial hygiene and safety practices.[5]

Safe Handling and Storage Workflow

Proper handling from receipt to disposal is critical to ensure laboratory safety. The following workflow diagram outlines the key steps for managing this compound in a research environment.

G cluster_receipt Receiving & Storage cluster_handling Laboratory Use Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Store Store in Tightly Closed Container Inspect->Store Conditions Keep Refrigerated (2-8°C) in a Dry, Well-Ventilated Area Store->Conditions PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->PPE Ventilation Use in Well-Ventilated Area (e.g., Fume Hood) PPE->Ventilation Weigh Weigh Compound Ventilation->Weigh Dispose Dispose of Waste in Sealed, Labeled Container Weigh->Dispose

Caption: General workflow for receiving, storing, and handling this compound.

Detailed Handling Procedures
  • Engineering Controls: Use the substance in a well-ventilated area. Process enclosures or local exhaust ventilation should be used to minimize airborne levels.[4]

  • Personal Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent the formation of dust and aerosols during handling.[4] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5]

  • Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[4][5] Refrigeration is recommended.[5] The substance should be stored away from incompatible materials such as oxidizing agents.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Protection TypeSpecification
Eye/Face Wear chemical safety goggles or glasses with side protection conforming to OSHA 29 CFR 1910.133 or EN166.[3][5]
Hand Wear suitable chemical-resistant gloves. Inspect gloves for integrity before use.[4][5]
Body Wear a lab coat or other protective clothing to prevent skin contact.[3]
Respiratory Not required under normal use conditions with adequate ventilation. Use a particulate filter respirator if dust is generated.

Emergency Procedures and First Aid

In case of accidental exposure or release, follow these established protocols immediately. The diagram below outlines the response steps for various types of exposure.

G cluster_routes cluster_actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air. If not breathing, give artificial respiration. Inhalation->FreshAir WashSkin Wash off immediately with soap and plenty of water. Remove contaminated clothing. Skin->WashSkin RinseEyes Rinse immediately with plenty of water for at least 15 minutes. Eye->RinseEyes RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth Consult Consult a Physician / Seek Immediate Medical Attention FreshAir->Consult WashSkin->Consult RinseEyes->Consult RinseMouth->Consult

Caption: Emergency first aid response protocol for exposure to this compound.

Detailed First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing any contaminated clothing.[4][5]

  • Eye Contact: Rinse eyes immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediate medical attention is required.[5][6]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and call a physician or poison control center.[4][6]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear the prescribed personal protective equipment. Avoid dust formation and breathing dust.[4][6]

  • Containment and Cleanup: For small spills, sweep up the material and place it into a suitable, sealed container for disposal. Prevent the substance from entering drains or waterways.[4][6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][6]

  • Hazardous Combustion Products: Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

References

Commercial Suppliers of Boc-4-bromo-DL-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in peptide synthesis, drug discovery, and medicinal chemistry, the non-natural amino acid Boc-4-bromo-DL-phenylalanine serves as a critical building block. The presence of a bromine atom on the phenyl ring provides a versatile handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities, enabling the creation of novel peptides and peptidomimetics with tailored biological activities. This guide provides an in-depth overview of commercial suppliers, key technical data, and detailed experimental protocols for the utilization of this valuable research chemical.

Commercial Availability and Specifications

This compound is available from a range of chemical suppliers. While the primary offering is often the individual D- and L-enantiomers, the racemic DL-mixture can also be sourced. The following tables summarize the quantitative data available from prominent suppliers to facilitate easy comparison.

Table 1: Commercial Suppliers of this compound and its Enantiomers

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity
Simson Pharma Ltd. 4-Bromo-N-Boc-DL-phenylalanine132153-48-1C₁₄H₁₈BrNO₄344.20Certificate of Analysis provided
Biosynth 4-Bromo-N-Boc-DL-phenylalanine132153-48-1--High-quality reference standard
Chem-Impex Boc-4-bromo-D-phenylalanine79561-82-3C₁₄H₁₈BrNO₄344.20≥ 99% (HPLC)[1]
Thermo Scientific N-Boc-4-bromo-L-phenylalanine62129-39-9C₁₄H₁₈BrNO₄344.2098%[2][3]

Table 2: Physicochemical Properties of Boc-4-bromo-phenylalanine Enantiomers

PropertyBoc-4-bromo-D-phenylalanine (Chem-Impex)[1]N-Boc-4-bromo-L-phenylalanine (Thermo Scientific)
Appearance White to off-white solid-
Melting Point 117-123 °C118-120 °C
Optical Rotation [a]D20 = -13 ± 2º (c=1, in MeOH)-
Solubility -Slightly soluble in water
Storage Conditions 0-8 °C-

Experimental Protocols

The primary application of this compound is its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group is acid-labile, making it suitable for Boc-based SPPS strategies. The bromo- moiety allows for subsequent modification, for which the Suzuki-Miyaura cross-coupling is a powerful and widely used method.

Protocol 1: Incorporation of this compound into a Peptide using Boc-SPPS

This protocol outlines the manual steps for incorporating a this compound residue into a peptide chain on a solid support.

Materials:

  • Pre-loaded resin (e.g., MBHA resin for peptide amides, PAM resin for peptide acids)

  • This compound

  • Other Boc-protected amino acids

  • Coupling reagents: Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Washing solvents: Methanol (MeOH), Isopropanol (IPA)

  • Neutralization base: 10% DIPEA in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add 50% TFA in DCM to the resin and agitate for 2-3 minutes (pre-wash).

    • Drain and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.

    • Drain the deprotection solution.

    • Wash the resin sequentially with DCM (3x), IPA (1x), and DMF (3x).

  • Neutralization:

    • Add 10% DIPEA in DMF to the resin and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with a coupling reagent like HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, the N-terminal Boc group is removed (step 2), and the peptide is cleaved from the resin with a strong acid such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), which also removes side-chain protecting groups. This step requires specialized equipment and safety precautions.

  • Purification: The crude peptide is then precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes the modification of the 4-bromo-phenylalanine residue while the peptide is still attached to the solid support. This allows for the introduction of an aryl or heteroaryl group.

Materials:

  • Peptide-resin containing the 4-bromo-phenylalanine residue

  • Arylboronic acid (e.g., phenylboronic acid, 3-5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents)

  • Base (e.g., aqueous Na₂CO₃, K₂CO₃, or an organic base like TAEA)

  • Solvent: Degassed DMF or a mixture like DMF/water.

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen reaction solvent (e.g., DMF) for 30 minutes.

  • Degassing: Thoroughly degas the resin suspension by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition:

    • Add the arylboronic acid to the resin suspension.

    • Add the base (e.g., 2M aqueous Na₂CO₃).

    • Finally, add the palladium catalyst. The mixture may change color.

  • Reaction: Agitate the mixture under an inert atmosphere (argon or nitrogen) at an elevated temperature (e.g., 60-80 °C) for 4-12 hours. Reaction time and temperature may require optimization depending on the specific substrates.

  • Washing: After the reaction is complete, cool the mixture to room temperature. Drain the solution and wash the resin extensively with DMF, water, DMF, and DCM to remove residual catalyst and reagents.

  • Cleavage and Purification: The modified peptide can then be cleaved from the resin and purified as described in Protocol 1 (steps 7 and 8).

Visualizing the Workflow

The integration of this compound into a peptide and its subsequent modification is a key workflow for researchers. The following diagram illustrates this process.

experimental_workflow Resin Solid Support (e.g., MBHA Resin) SPPS_Cycle Boc-SPPS Cycle 1. Deprotection (TFA) 2. Coupling (HBTU/DIPEA) Resin->SPPS_Cycle Start Boc_Phe_Br This compound Boc_Phe_Br->SPPS_Cycle Incorporate Peptide_Resin Peptide-Resin with 4-bromo-phenylalanine SPPS_Cycle->Peptide_Resin Elongate Chain Suzuki_Reaction On-Resin Suzuki Coupling - Arylboronic Acid - Pd(PPh₃)₄ - Base Peptide_Resin->Suzuki_Reaction Post-synthetic Modification Modified_Peptide_Resin Modified Peptide-Resin Suzuki_Reaction->Modified_Peptide_Resin Cleavage Cleavage from Resin (e.g., HF, TFMSA) Modified_Peptide_Resin->Cleavage Crude_Peptide Crude Modified Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Final_Product Pure Modified Peptide Purification->Final_Product

Workflow for peptide synthesis and modification.

This technical guide provides a foundational resource for researchers utilizing this compound. By offering a consolidated view of supplier data and detailed, adaptable experimental protocols, it aims to streamline the integration of this versatile building block into innovative research and development projects.

References

Methodological & Application

Protocol for the Incorporation of Boc-4-bromo-DL-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased potency, improved stability against enzymatic degradation, and the introduction of novel functionalities. Boc-4-bromo-DL-phenylalanine is a valuable synthetic amino acid analog used in Solid-Phase Peptide Synthesis (SPPS) to introduce a brominated phenyl ring into a peptide sequence. The bromine atom serves as a versatile chemical handle for post-synthetic modifications, such as cross-coupling reactions, and can also influence the peptide's conformation and biological activity. This document provides a detailed protocol for the efficient incorporation of this compound into peptides using standard Boc-SPPS chemistry.

Materials and Reagents

Reagent/MaterialGrade
This compound≥98% Purity
Merrifield Resin (or other suitable Boc-compatible resin)100-200 mesh, 1% DVB
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)Peptide Synthesis Grade
Trifluoroacetic acid (TFA)Reagent Grade
Diisopropylethylamine (DIEA)Reagent Grade
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBtPeptide Synthesis Grade
PiperidineReagent Grade
Acetic AnhydrideReagent Grade
Triisopropylsilane (TIS)Reagent Grade
Diethyl etherAnhydrous

Experimental Protocols

Protocol 1: Resin Preparation and First Amino Acid Attachment
  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for at least 30 minutes with gentle agitation.

  • First Amino Acid Loading (Cesium Salt Method):

    • Dissolve Boc-amino acid (C-terminal residue) in methanol.

    • Add cesium carbonate (0.5 equivalents) and stir until the solution is neutral.

    • Evaporate the solvent to obtain the Boc-amino acid cesium salt.

    • Dissolve the cesium salt in DMF and add it to the swelled resin.

    • Heat the mixture at 50°C for 12-24 hours with agitation.

    • Wash the resin thoroughly with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM.

    • Dry the resin under vacuum.

    • Determine the substitution level using a suitable method (e.g., picric acid titration).

Protocol 2: Standard SPPS Cycle for Amino Acid Elongation

This cycle is repeated for each amino acid in the peptide sequence.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM (3 times).

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for an additional 20-25 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual TFA.

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes, then drain. Repeat this step.

    • Wash the resin with DCM (5 times) to remove excess base.

  • Amino Acid Coupling (Incorporation of this compound):

    • Method A (DCC Coupling):

      • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF. Add this solution to the neutralized resin.

      • In another vial, dissolve DCC (3 equivalents) in DCM. Add the DCC solution to the reaction vessel.

    • Method B (HBTU/HOBt Coupling):

      • In a separate vial, pre-activate this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF with DIEA (6 equivalents) for 2-3 minutes.

      • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive (blue beads), repeat the coupling step (double coupling).

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride and 5% DIEA in DMF for 20 minutes. Then, wash the resin with DMF and DCM.

Protocol 3: Cleavage and Deprotection
  • Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection as described in Protocol 2, step 2.

  • Resin Washing and Drying: Wash the resin thoroughly with DCM and methanol, then dry under vacuum.

  • Cleavage:

    • Caution: Perform this step in a well-ventilated fume hood.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of peptide).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Add the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL for a 0.1 mmol synthesis) to precipitate the crude peptide.

    • Incubate the mixture at -20°C for at least 30 minutes.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Peptide Purification and Analysis
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Analysis: Confirm the purity and identity of the final peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary

The successful incorporation of this compound can be evaluated based on coupling efficiency, crude peptide purity, and overall peptide yield. While these values are highly sequence-dependent, the following table provides representative data from syntheses of model peptides containing a single 4-bromophenylalanine residue.

ParameterTypical Value RangeNotes
Coupling Efficiency >98%As determined by a negative Kaiser test after a single coupling. Double coupling may be required in sterically hindered sequences.
Crude Peptide Purity 65-85%Determined by analytical RP-HPLC. Purity is dependent on the peptide length and sequence.
Final Yield (after purification) 20-40%Based on the initial resin loading. Yield is influenced by the number of purification steps and the peptide's solubility.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Boc-4-bromo-DL-Phe Coupling Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat for next amino acid Cleavage Cleavage (TFA Cocktail) Washing->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for the incorporation of this compound in SPPS.

Chemical Structure Integration

Peptide_Integration cluster_peptide Growing Peptide Chain on Resin cluster_amino_acid Activated this compound Resin Solid Support AA1 ...-AA(n-1) Resin->AA1 AA_N_terminus NH2- AA1->AA_N_terminus Boc_Br_Phe Boc-NH-CH(CH2-Ph-Br)-COOH AA_N_terminus->Boc_Br_Phe Peptide Bond Formation Activated_AA Activated Ester Boc_Br_Phe->Activated_AA + Coupling Reagent

Caption: Diagram illustrating the coupling of activated this compound to the growing peptide chain.

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-4-bromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid Boc-4-bromo-DL-phenylalanine. The inclusion of 4-bromophenylalanine can introduce unique properties to peptides, such as enhanced biological activity, increased stability, and the potential for further chemical modification. These protocols are based on the well-established tert-butyloxycarbonyl (Boc) protection strategy.

Overview of Boc-SPPS with 4-bromo-DL-phenylalanine

Solid-phase peptide synthesis using Boc chemistry involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The cycle of synthesis consists of:

  • Deprotection: Removal of the acid-labile Boc group from the N-terminus of the peptide-resin.

  • Neutralization: Neutralization of the resulting trifluoroacetate salt to liberate the free amine.

  • Coupling: Formation of a peptide bond between the free amine of the peptide-resin and the carboxyl group of the incoming Boc-protected amino acid.

  • Washing: Removal of excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups.

Key Considerations for Incorporating this compound

The incorporation of this compound into a peptide sequence using Boc-SPPS is generally straightforward and follows standard protocols. However, a few key points should be considered:

  • Steric Hindrance: The bulky bromo-substituent on the phenyl ring may cause slight steric hindrance during the coupling reaction. To ensure complete and efficient coupling, it may be necessary to extend the reaction time or perform a "double coupling" where the coupling step is repeated with fresh reagents.

  • Coupling Reagents: The use of potent coupling reagents is recommended to overcome any potential steric hindrance. Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), or uronium/aminium-based reagents like HBTU and HATU, are suitable choices.

  • DL-Racemic Mixture: The use of this compound will result in the synthesis of a mixture of diastereomeric peptides. If a specific stereoisomer is required for biological evaluation, subsequent purification by chiral chromatography will be necessary.

  • HF Cleavage: The final cleavage of the peptide from the resin is typically achieved using strong acids like anhydrous hydrogen fluoride (HF). The 4-bromophenyl group is stable under these conditions. However, as with any HF cleavage, the use of appropriate scavengers is crucial to prevent side reactions caused by carbocations generated during the cleavage process.

Experimental Protocols

The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide containing 4-bromo-DL-phenylalanine using the Boc strategy.

Resin Selection and Preparation

Merrifield resin (chloromethylated polystyrene) or PAM (phenylacetamidomethyl) resin are commonly used for Boc-SPPS to obtain a C-terminal carboxylic acid. For a C-terminal amide, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin is used.

Protocol 3.1.1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes with gentle agitation.

  • Drain the DCM.

Protocol 3.1.2: First Amino Acid Attachment to Merrifield Resin (Cesium Salt Method)

  • Dissolve the C-terminal Boc-amino acid in methanol (MeOH).

  • Add 1 equivalent of cesium carbonate (Cs₂CO₃) and stir until the Boc-amino acid is fully dissolved and the solution is neutral.

  • Evaporate the solvent to obtain the Boc-amino acid cesium salt.

  • Dissolve the dried Boc-amino acid cesium salt in N,N-dimethylformamide (DMF).

  • Add the solution to the swollen Merrifield resin.

  • Heat the reaction mixture at 50°C for 12-24 hours with agitation.

  • Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

The SPPS Cycle

The following cycle is repeated for the incorporation of each amino acid, including this compound.

Protocol 3.2.1: Boc Deprotection

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.[1]

  • Treat the resin again with 50% TFA in DCM for 20-30 minutes with gentle agitation.[1]

  • Drain the TFA solution and wash the resin thoroughly with DCM.

Protocol 3.2.2: Neutralization

  • Wash the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 2 minutes.[2]

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM.

Protocol 3.2.3: Amino Acid Coupling (Incorporating this compound)

This protocol describes coupling using DCC/HOBt. Adjustments will be necessary for other coupling reagents.

  • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add the solution to the neutralized peptide-resin.

  • In another vial, dissolve DCC (3 equivalents) in DCM.

  • Add the DCC solution to the reaction vessel.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or a second coupling may be necessary.[3][4]

  • Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a successful coupling.

  • After completion, drain the coupling solution and wash the resin with DMF and DCM.

Final Cleavage and Deprotection

Protocol 3.3.1: HF Cleavage from Merrifield or PAM Resin

CAUTION: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.

  • Add appropriate scavengers. A common scavenger cocktail is anisole (1.0 mL per gram of resin).[5]

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.[5]

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

Data Presentation

The following tables summarize the quantitative data for the key steps in the solid-phase synthesis of a peptide containing this compound.

Table 1: Reagents and Conditions for Boc Deprotection and Neutralization

StepReagentConcentrationReaction TimeNumber of Treatments
Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)50% (v/v)2 min, then 20-30 min2
Neutralization N,N-Diisopropylethylamine (DIEA) in DCM or DMF5-10% (v/v)2 min2

Table 2: Reagents and Conditions for Amino Acid Coupling

ReagentEquivalents (relative to resin loading)SolventPre-activation TimeCoupling Time
This compound 3DMF-2-4 hours (or double couple)
DCC 3DCM-2-4 hours
HOBt 3DMF-2-4 hours
HBTU 2.9DMF2-5 min1-2 hours
HATU 2.9DMF2-5 min1-2 hours

Table 3: Reagents and Conditions for HF Cleavage

ReagentRatio (per gram of resin)TemperatureReaction Time
Anhydrous Hydrogen Fluoride (HF) ~10 mL0°C1-2 hours
Anisole (Scavenger) ~1.0 mL0°C1-2 hours

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase peptide synthesis of a peptide containing this compound.

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling (Boc-4-Br-DL-Phe) Neutralization->Coupling Wash Washing Coupling->Wash Wash->Deprotection Repeat for each amino acid Cleavage HF Cleavage Wash->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc-SPPS of a peptide containing 4-bromo-DL-phenylalanine.

Logical Relationship for Optimizing Coupling

This diagram outlines the decision-making process for optimizing the coupling of sterically hindered amino acids like this compound.

Coupling_Optimization Start Start Coupling Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Negative Coupling Complete Kaiser_Test->Negative Negative Positive Incomplete Coupling Kaiser_Test->Positive Positive Double_Couple Perform Double Coupling Positive->Double_Couple Extend_Time Extend Coupling Time Positive->Extend_Time Double_Couple->Kaiser_Test Extend_Time->Kaiser_Test

Caption: Decision tree for optimizing the coupling of sterically hindered amino acids.

Signaling Pathway of Substance P and its Analogs

Peptides containing 4-bromophenylalanine are often designed to modulate the activity of biological targets such as G-protein coupled receptors (GPCRs). Substance P, an undecapeptide neurotransmitter, binds to the neurokinin-1 (NK-1) receptor, a GPCR, to initiate a signaling cascade.[6][7] Analogs of Substance P incorporating unnatural amino acids like 4-bromophenylalanine are developed to act as agonists or antagonists of this receptor, thereby modulating its downstream effects.[8][9]

SubstanceP_Signaling cluster_cell Cell Membrane SP Substance P Analog (with 4-Br-Phe) NK1R NK-1 Receptor (GPCR) SP->NK1R Binds G_Protein G-Protein (Gq/11) NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of a Substance P analog via the NK-1 receptor.

References

Application Notes and Protocols for the Coupling of Boc-4-bromo-DL-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for enhancing the pharmacological properties of therapeutic peptides. Boc-4-bromo-DL-phenylalanine, a halogenated analog of phenylalanine, is a valuable building block in peptide synthesis. The bromine atom provides a versatile chemical handle for post-synthetic modifications, such as cross-coupling reactions, and can improve binding affinity and metabolic stability.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is a staple in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group.[3]

The successful incorporation of this sterically hindered amino acid requires careful selection of coupling reagents and optimized protocols to ensure high yields and minimize side reactions. This document provides a comparative analysis of common coupling reagents, detailed experimental protocols for both solid-phase and solution-phase synthesis, and visual workflows to guide researchers in the efficient synthesis of peptides containing this compound.

Core Principles of Peptide Coupling

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid (this compound). This activation is mediated by a coupling reagent, which converts the carboxyl group into a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain, resulting in the formation of a stable amide bond.[3] The choice of reagent is critical, especially for sterically hindered residues like 4-bromophenylalanine, as it influences reaction speed, efficiency, and the suppression of side reactions such as racemization.[4][5]

Data Presentation: Comparison of Common Coupling Reagents

While direct head-to-head comparative data for this compound is limited, performance can be reliably inferred from studies on structurally similar or otherwise sterically hindered amino acids.[6] The bromine atom at the para position introduces moderate steric hindrance, making high-reactivity onium salt reagents generally preferable for achieving high coupling efficiency.[7] The following table summarizes the expected performance of common coupling reagents.

Coupling ReagentReagent ClassTypical Yield (%)Typical Reaction Time (hours)Key Advantages & Considerations
HATU Aminium Salt90-98%1-4High reactivity , very effective for sterically hindered couplings with low racemization risk.[1] Higher cost.
HBTU Aminium Salt85-95%2-6Good balance of reactivity and cost; reliable for most standard couplings.[8]
PyBOP Phosphonium Salt80-90%2-8Avoids guanidinylation side products that can occur with aminium salts. Byproducts are less hazardous than older phosphonium reagents like BOP.[9]
EDC/HOBt Carbodiimide85-92%4-8Cost-effective and widely used, especially in solution-phase synthesis. Water-soluble byproducts are easily removed.[8] Generally lower reactivity.

*Note: The quantitative data presented is based on the performance of coupling reagents with the structurally similar Boc-D-4-aminomethylphenylalanine and other hindered amino acids. Actual results may vary depending on the specific peptide sequence, reaction conditions, and solid support used.

Mandatory Visualization

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS) cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final Final Steps Resin Solid Support (e.g., Merrifield Resin) Swell Swell Resin (DCM) Resin->Swell Boc_Deprotect Boc Deprotection (TFA in DCM) Swell->Boc_Deprotect Neutralize Neutralization (DIEA in DCM/DMF) Boc_Deprotect->Neutralize Couple Couple Next Amino Acid (Boc-AA-OH + Reagent) Neutralize->Couple Wash Wash (DCM/DMF) Couple->Wash Wash->Boc_Deprotect Cleave Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) Wash->Cleave Purify Purification (RP-HPLC) Cleave->Purify Analyze Analysis (Mass Spectrometry) Purify->Analyze

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Mechanism of Carboxylic Acid Activation by Onium Salt Reagents cluster_reactants Boc_AA Boc-AA-OH (Carboxylic Acid) Active_Ester Reactive Intermediate (OBt or OAt Active Ester) Boc_AA->Active_Ester + Base (DIEA) Onium_Salt Onium Salt (HBTU or HATU) Onium_Salt->Active_Ester + Base (DIEA) Peptide_Bond New Peptide Bond (Boc-AA-Peptide) Active_Ester->Peptide_Bond Peptide_Amine Peptide-NH2 (Free N-terminus) Peptide_Amine->Peptide_Bond Byproducts Byproducts (e.g., HOBt, Tetramethylurea) Peptide_Bond->Byproducts

Caption: Reagent roles in amino acid activation and coupling.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain on a 0.1 mmol scale using Boc/Bzl chemistry.[10][11]

Materials and Reagents:

  • Merrifield or PAM resin (pre-loaded with the first amino acid)

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., anisole, thioanisole) for cleavage

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel with gentle agitation.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2-3 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[10]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).

  • Neutralization:

    • Add a solution of 5% DIEA in DMF to the resin and agitate for 5-10 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes. The solution may change color.

    • Immediately add the activated amino acid solution to the deprotected, neutralized resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue/purple beads), the coupling is incomplete. The reaction time can be extended, or a second coupling can be performed by repeating step 4.

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, dry the peptide-resin under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA with appropriate scavengers).

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum. The peptide can then be purified by RP-HPLC.

Protocol 2: Solution-Phase Coupling using EDC/HOBt

This protocol is suitable for coupling this compound to an amino acid ester or a small peptide fragment in solution.

Materials and Reagents:

  • This compound (1.0 equivalent)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (1.0 equivalent, for neutralizing the HCl salt)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Amine Component: Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM. Add DIEA (1.0 eq.) and stir for 5 minutes at room temperature to generate the free amine.

  • Activation of Carboxylic Acid: Add this compound (1.0 eq.) and HOBt (1.2 eq.) to the solution and stir until fully dissolved.

  • Coupling Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq.) portion-wise to the cooled solution.

    • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The successful incorporation of this compound is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For solid-phase synthesis, high-reactivity aminium salts such as HATU are recommended to overcome the steric hindrance of the bromo-substituent and ensure high coupling efficiencies. For solution-phase synthesis, the cost-effective EDC/HOBt method remains a robust choice. The protocols and comparative data provided in this document serve as a comprehensive guide for researchers to effectively utilize this versatile amino acid in the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for the Deprotection of the Boc Group from 4-Bromophenylalanine Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Deprotection of Boc-4-Bromophenylalanine

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic and medicinal chemistry, serving as a robust protecting group for amines, particularly in peptide synthesis.[1][2][3] Its widespread adoption is due to its stability under a variety of synthetic conditions and its straightforward removal under acidic conditions.[4] 4-Bromophenylalanine is a non-canonical amino acid of significant interest in drug development. The bromine atom provides a versatile synthetic handle for further modifications, such as cross-coupling reactions, and can enhance biological activity.[5]

This guide provides a comprehensive overview of the principles and protocols for the efficient deprotection of the Boc group from 4-bromophenylalanine residues. We will delve into the mechanistic underpinnings of the reaction, detail validated experimental procedures, and address potential side reactions and their mitigation, with a specific focus on the nuances introduced by the bromo-substituted aromatic ring.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established mechanism.[6][7][8] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][8] This protonation renders the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][9] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine.[1][4][7]

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products BocPheBr Boc-4-Bromophenylalanine ProtonatedBoc Protonated Carbamate BocPheBr->ProtonatedBoc Protonation Acid Strong Acid (e.g., TFA, HCl) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Cleavage tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation Cleavage FreeAmine 4-Bromophenylalanine CarbamicAcid->FreeAmine Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2 Decarboxylation Isobutene Isobutene tBuCation->Isobutene Deprotonation

Potential Side Reactions and Mitigation Strategies

A critical consideration during Boc deprotection is the fate of the electrophilic tert-butyl cation generated.[9][10] This cation can react with nucleophilic sites on the substrate or other molecules in the reaction mixture, leading to undesired by-products.[9][10] While the phenyl ring of phenylalanine is less nucleophilic than the side chains of tryptophan or cysteine, it can still undergo Friedel-Crafts alkylation by the tert-butyl cation.[9]

The presence of the electron-withdrawing bromine atom on the phenyl ring of 4-bromophenylalanine deactivates the ring towards electrophilic substitution, which can reduce the likelihood of tert-butylation compared to unsubstituted phenylalanine. However, this side reaction should not be entirely discounted, especially under harsh conditions or prolonged reaction times.

To minimize the formation of tert-butylated by-products, "scavengers" are commonly added to the reaction mixture.[9] These are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate.[9]

Commonly Used Scavengers:

  • Triisopropylsilane (TIS): A highly effective scavenger that reacts with the tert-butyl cation.

  • Water: Can act as a scavenger, though it is often used in combination with other scavengers.

  • Thioanisole: Another effective scavenger for trapping carbocations.[9]

Experimental Protocols

The choice of deprotection conditions depends on the specific substrate and the presence of other acid-labile functional groups. Here, we present two robust protocols for the deprotection of Boc-4-bromophenylalanine.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is the most common method for Boc deprotection due to the high volatility of TFA, which simplifies its removal during workup.[6]

Materials:

  • Boc-4-bromophenylalanine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, but recommended)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-4-bromophenylalanine in anhydrous DCM (at a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • If using a scavenger, add TIS (2.5-5% v/v) to the solution.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[11][12] A 1:1 mixture of TFA:DCM is often effective.[6]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[11][13]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[11][12]

Workup:

  • For the TFA salt: The resulting residue is the amine as its TFA salt and can often be used directly in subsequent steps after co-evaporation with a solvent like toluene or DCM to remove residual TFA.[12]

  • For the free amine: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ will be evolved. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate under reduced pressure to obtain the free 4-bromophenylalanine.[12]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and is particularly useful when the product is desired as the hydrochloride salt.[11]

Materials:

  • Boc-4-bromophenylalanine

  • 1,4-Dioxane (anhydrous)

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Boc-4-bromophenylalanine in a minimal amount of anhydrous 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents of HCl).[11]

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC. The deprotection is often complete in less than an hour but can take up to 4 hours for some substrates.[11]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.[11]

Reaction Monitoring and Product Characterization

Careful monitoring of the deprotection reaction is crucial to ensure complete conversion and to minimize side product formation.[13]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the reaction progress. The deprotected, more polar amine will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary amine product.[11][13]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative analysis of the reaction conversion and product purity.[11][13]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the product and detect any impurities by their molecular weight.[11]

Summary of Reaction Conditions

ParameterTFA MethodHCl Method
Acid Trifluoroacetic AcidHydrochloric Acid
Solvent Dichloromethane (DCM)1,4-Dioxane
Acid Concentration 20-50% (v/v) in DCM[12]4M solution in dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1-2 hours (monitor)30 min - 4 hours (monitor)
Scavengers TIS, Water, ThioanisoleNot typically used
Product Form TFA salt or free amineHCl salt

Experimental Workflow Visualization

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Prep Dissolve Boc-4-bromophenylalanine in anhydrous solvent Reaction Add acid (TFA or HCl) at appropriate temperature Prep->Reaction Monitor Monitor reaction by TLC/LC-MS Reaction->Monitor Workup Quench/Neutralize (if necessary) and remove solvent Monitor->Workup Upon completion Purification Purify by extraction, precipitation, or chromatography Workup->Purification Analysis Characterize product by NMR, MS, HPLC Purification->Analysis

Conclusion

The deprotection of the Boc group from 4-bromophenylalanine is a crucial transformation in the synthesis of modified peptides and other molecules of pharmaceutical interest. While standard acidic conditions using TFA or HCl are generally effective, a thorough understanding of the reaction mechanism and potential side reactions is essential for achieving high yields and purity. The judicious use of scavengers is recommended to mitigate the risk of tert-butylation of the aromatic ring. The protocols and guidelines presented herein provide a solid foundation for researchers to confidently and successfully perform this important synthetic step.

References

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Protective Groups. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

  • Installation and Removal of the “Boc” Protecting Group. Master Organic Chemistry. Available at: [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. Available at: [Link]

  • Boc deprotection conditions tested. ResearchGate. Available at: [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link]

  • (R)-N-Fmoc-4-Bromophenylalanine. MySkinRecipes. Available at: [Link]

  • How to confirm BOC deprotection by TFA ?. ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]

Sources

Application Note: Efficient Cleavage of 4-Bromophenylalanine-Containing Peptides from Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a transformative strategy in drug discovery and chemical biology. 4-Bromophenylalanine (pBr-Phe), a halogenated analog of phenylalanine, is of significant interest due to its unique properties. The bromine atom can serve as a versatile chemical handle for post-synthesis modifications like cross-coupling reactions, act as a heavy atom for X-ray crystallography, and enhance peptide binding affinity through halogen bonding.[1]

Successful Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry culminates in the critical final step: cleavage of the peptide from the solid support and simultaneous removal of side-chain protecting groups.[2] This process, typically mediated by strong acids like trifluoroacetic acid (TFA), must be carefully optimized to ensure high yield and purity, minimizing potential side reactions.[3]

This guide provides a comprehensive overview and detailed protocols for the efficient cleavage of peptides containing 4-bromophenylalanine from two commonly used resins: Wang resin (for C-terminal acids) and Rink Amide resin (for C-terminal amides).[1][4] It addresses the specific challenges posed by halogenated residues and offers expert insights into the formulation of cleavage cocktails to ensure the integrity of the final peptide product.

Chemical Principles of TFA-Mediated Cleavage

The cleavage process is an acid-catalyzed hydrolysis (acidolysis) that targets the acid-labile linker anchoring the peptide to the resin.[5] For Fmoc/tBu-based SPPS, this is almost universally achieved with a high concentration of TFA.

Mechanism:

  • Protonation: TFA protonates the ester (Wang resin) or amide (Rink Amide resin) linkage, rendering it highly susceptible to cleavage.

  • Carbocation Formation: During cleavage, side-chain protecting groups (e.g., Boc, tBu) are also removed, generating highly reactive carbocations (e.g., the tert-butyl cation).[6]

  • Scavenging: These carbocations can indiscriminately alkylate nucleophilic residues within the peptide sequence (such as Trp, Met, Cys, or Tyr), leading to undesired byproducts.[2][6] To prevent this, nucleophilic reagents known as scavengers are added to the TFA to trap these reactive species.[6]

The presence of 4-bromophenylalanine does not fundamentally alter the cleavage mechanism. However, the electron-withdrawing nature of the bromine atom can subtly influence the electronic environment of the peptide. The primary consideration remains the prevention of side reactions common to all TFA cleavages.

The Critical Role of the Cleavage Cocktail

A well-formulated cleavage cocktail is paramount for a successful cleavage. Its composition is dictated by the peptide's amino acid sequence and the type of resin used.[3]

  • Trifluoroacetic Acid (TFA): The primary cleavage reagent, typically used at a concentration of 90-95%.[2]

  • Scavengers: These are essential for quenching carbocations. The choice of scavengers is critical.

    • Triisopropylsilane (TIS): An excellent carbocation scavenger that works via reductive quenching. It is highly effective and helps to minimize the formation of many common side products.[2]

    • Water: Acts as a scavenger and is necessary for the hydrolysis of the resin linker.[2]

    • 1,2-Ethanedithiol (EDT): A thiol-based scavenger often used for peptides containing cysteine to prevent disulfide bond formation and other side reactions.[7] It can also be beneficial in complex sequences.[8]

    • Phenol/Thioanisole: Components of robust, general-purpose cocktails like Reagent K, used for complex peptides with multiple sensitive residues.[2]

For most peptides containing 4-bromophenylalanine but lacking other sensitive residues like Cys, Met, or Trp, a simple and effective "odorless" cocktail is sufficient.

Table 1: Recommended Cleavage Cocktails
Reagent NameComposition (v/v/v)Target Peptide CharacteristicsNotes
Reagent B TFA / TIS / H₂O (95:2.5:2.5)Standard peptides, including those with pBr-Phe, Tyr, His.[2]Highly effective for most sequences. Does not prevent methionine oxidation.[9]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr, Arg).[2]A powerful, general-purpose cocktail for complex syntheses. Malodorous.[2]
Rink Amide Specific TFA / TIS / H₂O / 1,3-Dimethoxybenzene (90:5:3:2)Peptides on Rink Amide resin.1,3-Dimethoxybenzene is added to prevent C-terminal N-alkylation, a side reaction specific to the Rink Amide linker.[10][11]

Experimental Protocols

Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[12]

Pre-Cleavage Preparation (Applicable to All Protocols)
  • N-Terminal Fmoc-Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed. Many synthesis programs do this automatically. If not, treat the resin with 20% piperidine in DMF.[10][13]

  • Resin Washing: Thoroughly wash the peptide-resin to remove residual DMF and other reagents. A non-volatile base like DMF can neutralize TFA and inhibit cleavage.[2]

    • Wash with DMF (3x).

    • Wash with Dichloromethane (DCM) (3-5x).[12]

  • Resin Drying: Dry the washed peptide-resin under a high vacuum for at least 2 hours (preferably overnight) to remove all traces of solvent.[2]

Protocol 1: Cleavage from Wang Resin (C-Terminal Acid)

This protocol is suitable for peptides synthesized on Wang resin, which yields a peptide with a free carboxylic acid at the C-terminus.[5]

Materials:

  • Dried peptide-resin (0.1 mmol scale)

  • Cleavage Cocktail (Reagent B): 9.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water. Prepare fresh.

  • Cold diethyl ether or methyl t-butyl ether (MTBE)

  • 50 mL conical tube or round-bottom flask

  • Sintered glass funnel

  • Centrifuge

Procedure:

  • Place the dried peptide-resin into a 50 mL conical tube.

  • Add 10 mL of freshly prepared Reagent B cleavage cocktail to the resin.[1]

  • Seal the vessel and agitate at room temperature for 2-3 hours. Occasional swirling is recommended.[1][13]

  • Filter the resin using a sintered glass funnel, collecting the filtrate directly into a clean 50 mL centrifuge tube.

  • Wash the resin with small portions of fresh TFA (2 x 1 mL) and combine the filtrates.[13]

  • To the combined filtrate, add 40 mL of cold diethyl ether to precipitate the crude peptide. The volume of ether should be 8-10 times that of the TFA solution.[10][13]

  • Incubate the mixture at -20°C for at least 30 minutes (or 4°C overnight if necessary) to maximize precipitation.[10][13]

  • Pellet the precipitated peptide by centrifugation (e.g., 3500 rpm for 5 minutes).

  • Carefully decant the ether supernatant.

  • Wash the peptide pellet with another 20-30 mL of cold ether, vortex briefly, centrifuge, and decant again. Repeat this wash step two more times to remove residual scavengers and cleavage byproducts.[1]

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (e.g., RP-HPLC) and characterization.

Protocol 2: Cleavage from Rink Amide Resin (C-Terminal Amide)

This protocol is for peptides synthesized on Rink Amide resin, which yields a C-terminally amidated peptide, a common modification in many bioactive peptides.[14]

Materials:

  • Dried peptide-resin (0.1 mmol scale)

  • Cleavage Cocktail: 9.0 mL TFA, 0.5 mL TIS, 0.3 mL deionized water, 0.2 mL 1,3-dimethoxybenzene. Prepare fresh.

  • Cold diethyl ether or MTBE

  • Other materials as listed in Protocol 1.

Procedure:

  • Place the dried peptide-resin into a 50 mL conical tube.

  • Add 10 mL of the freshly prepared Rink Amide cleavage cocktail.

  • Seal the vessel and agitate at room temperature. The cleavage time for Rink Amide is typically shorter than for Wang resin, usually 1-2 hours.[10][13]

  • Follow steps 4 through 11 from Protocol 1 for peptide filtration, precipitation, washing, and drying.

Workflow Visualization and Troubleshooting

A clear understanding of the workflow is essential for consistent results. The following diagram outlines the key stages of the cleavage and isolation process.

Cleavage_Workflow Resin Dried Peptide-Resin (with 4-Br-Phe) Cocktail Add Cleavage Cocktail (e.g., Reagent B) Resin->Cocktail Step 1 Incubate Incubate & Agitate (1-3 hours, RT) Cocktail->Incubate Step 2 Filter Filter & Collect Filtrate Incubate->Filter Step 3 Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Step 4 Isolate Centrifuge & Wash Peptide Pellet Precipitate->Isolate Step 5 Purify Dry & Purify (RP-HPLC) Isolate->Purify Step 6

Caption: General workflow for peptide cleavage and isolation.

Table 2: Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Peptide Yield 1. Incomplete cleavage. 2. Incomplete precipitation. 3. Residual DMF in resin.1. Extend cleavage time to 3-4 hours; re-cleave resin with fresh cocktail. 2. Ensure ether is sufficiently cold (-20°C) and use a larger volume; allow for longer incubation. 3. Ensure resin is washed thoroughly with DCM and dried completely under vacuum before cleavage.[2]
Extra Peaks in HPLC/MS 1. Incomplete removal of side-chain protecting groups. 2. Alkylation of sensitive residues by carbocations. 3. C-terminal N-alkylation (Rink Amide).1. Extend cleavage time. For stubborn groups (e.g., Arg(Pbf)), 4 hours may be needed. 2. Ensure sufficient scavengers (TIS) are used. If Trp or Cys are present, consider using Reagent K.[2] 3. Add 1,3-dimethoxybenzene to the cleavage cocktail for Rink Amide resin.[11]
Peptide is Gummy/Oily Incomplete removal of scavengers.Perform additional (2-3) cold ether washes of the peptide pellet. Ensure thorough decanting between washes.

References

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Retrieved from [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-32. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. Retrieved from [Link]

  • Amblard, M., et al. (2005). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. Retrieved from [Link]

  • Behrendt, R., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. Retrieved from [Link]

  • Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. Retrieved from [Link]

  • Fields, C. G., & Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Retrieved from [Link]

  • Chen, S. T., & Wang, K. T. (1993). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

Sources

Synthesis of Bioactive Peptides Using Boc-4-bromo-DL-phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacological properties. Boc-4-bromo-DL-phenylalanine, a derivative of phenylalanine, offers unique steric and electronic properties that can significantly enhance the bioactivity, stability, and receptor binding affinity of peptides.[1][2] The bromine atom at the para position can participate in halogen bonding, a strong non-covalent interaction that can improve ligand-receptor interactions.[2][3] Furthermore, the D-configuration of the amino acid can confer resistance to enzymatic degradation, prolonging the peptide's in vivo half-life.[4] This document provides detailed protocols for the synthesis of bioactive peptides using this compound and discusses its impact on biological activity.

Impact on Bioactivity: Data Overview

The substitution of a phenylalanine residue with 4-bromophenylalanine can modulate the biological activity of a peptide in several ways, including enhancing receptor binding affinity and improving enzyme inhibition. While specific quantitative outcomes are peptide-dependent, the following tables illustrate the potential impact of this modification.

Table 1: Illustrative Receptor Binding Affinity Data

This table presents hypothetical data for a generic peptide "P" and its 4-bromophenylalanine-modified analog "P-Br," targeting a G-protein coupled receptor (GPCR). The decrease in the inhibition constant (Ki) and the half-maximal effective concentration (EC50) indicates a higher binding affinity and potency for the modified peptide.

PeptideTarget ReceptorInhibition Constant (Ki) (nM)Half-Maximal Effective Concentration (EC50) (nM)
Peptide P (Native)Generic GPCR150250
Peptide P-BrGeneric GPCR75120
Data is hypothetical and for illustrative purposes. Actual results may vary.[2]

Table 2: Illustrative Enzyme Inhibition Data

This table shows a hypothetical comparison of the half-maximal inhibitory concentration (IC50) for a generic peptide inhibitor and its 4-bromophenylalanine-containing counterpart. A lower IC50 value for "Inhibitor P-Br" suggests a more potent inhibition of the target enzyme.

| Peptide Inhibitor | Target Enzyme | Half-Maximal Inhibitory Concentration (IC50) (µM) | | :--- | :--- | :--- | :--- | | Inhibitor P (Native) | Generic Protease | 10 | | Inhibitor P-Br | Generic Protease | 4.5 | Data is hypothetical and for illustrative purposes. Actual results may vary.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Boc-based solid-phase synthesis for incorporating this compound into a peptide chain.

Materials:

  • Boc-protected amino acids (including this compound)

  • Merrifield or PAM resin[5]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)[5]

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Cleavage cocktail (e.g., HF/anisole or a low-high HF procedure)[5]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Boc Deprotection: Remove the Boc protecting group with 50% TFA in DCM.[5]

  • Neutralization: Neutralize the resin with a solution of DIEA in DCM.[6]

  • Amino Acid Coupling:

    • Dissolve this compound (or another Boc-amino acid) and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add DIEA to the mixture.

    • Add the activated amino acid solution to the resin and agitate.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.[5]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity of the synthesized peptides.

Materials:

  • Synthesized peptides (native and 4-bromophenylalanine-modified)

  • Radiolabeled ligand (e.g., [125I]-Substance P)

  • Cell membranes expressing the target receptor

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the competitor peptides (native or modified).

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate bound and free radiolabeled ligand.

  • Washing: Wash the filters with cold binding buffer to remove non-specifically bound ligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) and calculate the inhibition constant (Ki).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_bioassay Bioactivity Assays s1 Resin Swelling s2 Boc-Amino Acid Coupling (including Boc-4-bromo-DL-Phe) s1->s2 Repeat for each amino acid s3 Boc Deprotection s2->s3 Repeat for each amino acid s3->s2 Repeat for each amino acid s4 Cleavage from Resin s3->s4 p1 RP-HPLC Purification s4->p1 p2 Mass Spectrometry Analysis p1->p2 b1 Receptor Binding Assay p2->b1 b2 Enzyme Inhibition Assay p2->b2

Caption: Experimental workflow for the synthesis, purification, and bioactivity assessment of peptides.

signaling_pathway peptide Peptide with 4-Bromophenylalanine receptor Target Receptor (e.g., GPCR) peptide->receptor Binds binding Enhanced Binding (Halogen Bonding) receptor->binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Proposed mechanism of enhanced biological activity of a 4-bromophenylalanine containing peptide.[3]

Conclusion

The incorporation of this compound into peptide synthesis is a valuable strategy for enhancing the therapeutic potential of bioactive peptides. The unique properties of this non-canonical amino acid can lead to improved receptor binding and enzyme inhibition.[1][2] The provided protocols offer a framework for the successful synthesis and evaluation of these modified peptides, paving the way for the development of novel and more effective peptide-based therapeutics.

References

Application Notes: Utilizing Boc-4-bromo-DL-phenylalanine in the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-bromo-DL-phenylalanine is a non-canonical amino acid that serves as a versatile building block in medicinal chemistry for the synthesis of enzyme inhibitors. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group facilitates its use in standard solid-phase and solution-phase peptide synthesis. The key feature of this molecule is the bromine atom at the para position of the phenyl ring. This halogen atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the generation of diverse libraries of compounds with modified phenyl side chains. This chemical versatility allows for the fine-tuning of steric and electronic properties to optimize inhibitor potency and selectivity. Furthermore, the incorporation of a D-amino acid can enhance the metabolic stability of peptide-based inhibitors by increasing their resistance to proteolytic degradation.

These application notes provide a detailed overview of the use of this compound in the synthesis of enzyme inhibitors, with a focus on Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control. While direct synthesis of a DPP-4 inhibitor from this compound is not extensively documented in publicly available literature, the 4-bromophenyl moiety is a key feature in some potent DPP-4 inhibitors. For instance, a thiosemicarbazone derivative containing a 4-bromobenzylidene group has demonstrated significant DPP-4 inhibitory activity.

The following sections detail a synthetic strategy and evaluation protocol inspired by the known structure-activity relationships of DPP-4 inhibitors containing a 4-bromophenyl group.

Data Presentation

The following table summarizes the inhibitory activity of a representative thiosemicarbazone derivative incorporating a 4-bromobenzylidene moiety against DPP-4. This data highlights the potential of the 4-bromophenyl scaffold in designing potent DPP-4 inhibitors.

Compound IDStructureTarget EnzymeIC50 (nM)[1]
2f 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazoneDPP-41.266 ± 0.264
Sitagliptin Marketed DPP-4 Inhibitor (Reference)DPP-44.380 ± 0.319

Table 1: In vitro inhibitory activity of a 4-bromobenzylidene-containing thiosemicarbazone against DPP-4.[1]

Experimental Protocols

The following protocols describe a general workflow for the synthesis of a peptide-based inhibitor incorporating this compound and a subsequent Suzuki-Miyaura cross-coupling reaction to introduce diversity, followed by an in vitro DPP-4 inhibition assay.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Bromophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a short peptide containing a 4-bromo-DL-phenylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids (including Fmoc-4-bromo-DL-phenylalanine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Confirm complete coupling using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-4-bromo-DL-phenylalanine at the desired position.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes the modification of the 4-bromophenylalanine residue on the solid support.

Materials:

  • Peptide-resin containing 4-bromo-DL-phenylalanine

  • Arylboronic acid (5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)

  • Ligand (e.g., SPhos, 0.2 equivalents)

  • Base (e.g., K₂CO₃, 5 equivalents)

  • Reaction solvent (e.g., DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the reaction solvent for 30 minutes.

  • Degassing: Degas the resin suspension by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Reagent Addition: In a separate flask, dissolve the arylboronic acid, palladium catalyst, ligand, and base in the reaction solvent.

  • Reaction: Add the reagent solution to the degassed resin suspension and heat the mixture at 60-80°C for 2-12 hours under an inert atmosphere. Monitor the reaction progress by LC-MS analysis of a small cleaved sample.

  • Washing: After the reaction is complete, cool the resin to room temperature and wash thoroughly with DMF, water, and DCM to remove residual reagents and catalyst.

  • Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 1 (steps 7 and 8).

Protocol 3: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 value of the synthesized inhibitors.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Synthesized inhibitor compounds

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the DPP-4 enzyme, substrate, and inhibitors in the assay buffer.

  • Serial Dilution: Prepare a series of dilutions of the inhibitor compounds and the reference inhibitor.

  • Assay Setup: In the wells of the 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the different concentrations of the inhibitor or vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

  • Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_assay Biological Evaluation start This compound spps Solid-Phase Peptide Synthesis (SPPS) start->spps Incorporate into peptide suzuki On-Resin Suzuki-Miyaura Coupling spps->suzuki Modify 4-bromo position cleavage Cleavage & Purification suzuki->cleavage inhibitor Purified Inhibitor cleavage->inhibitor assay_setup DPP-4 Inhibition Assay Setup inhibitor->assay_setup Test inhibitory activity incubation Pre-incubation with Inhibitor assay_setup->incubation measurement Fluorescence Measurement incubation->measurement data_analysis IC50 Determination measurement->data_analysis

Caption: Workflow for synthesis and evaluation of DPP-4 inhibitors.

signaling_pathway GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulation GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive Inhibitor Synthesized Inhibitor (from this compound) Inhibitor->DPP4 Inhibition Insulin Insulin Secretion Pancreas->Insulin

Caption: Inhibition of the DPP-4 signaling pathway.

References

Application Notes and Protocols: Boc-4-bromo-DL-phenylalanine in Therapeutic Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to modulate biological activity, enhance stability, and improve pharmacokinetic profiles.[1][2] Among these, Boc-4-bromo-DL-phenylalanine, a halogenated derivative of phenylalanine, has garnered significant attention. The introduction of a bromine atom at the para-position of the phenyl ring alters the electronic and steric properties of the amino acid.[1] This modification can lead to enhanced binding affinity through favorable interactions within a receptor's binding pocket, increased lipophilicity, and improved resistance to enzymatic degradation.[2][3] Furthermore, the bromine atom serves as a versatile chemical handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse peptide libraries.

This document provides detailed application notes on the use of this compound in the development of therapeutic peptides, complete with experimental protocols and a summary of its impact on biological activity.

Applications in Therapeutic Peptide Development

The incorporation of 4-bromophenylalanine (p-Br-Phe) can significantly influence the therapeutic potential of peptides across various applications.

Enhanced Receptor Binding Affinity

The substitution of a native phenylalanine with 4-bromophenylalanine can enhance a peptide's binding affinity for its target receptor. The bulky and electronegative bromine atom can lead to altered steric and electronic properties, potentially fostering stronger non-covalent interactions, such as halogen bonding, within the receptor's binding pocket.[2]

Example: Substance P Analogs

Illustrative Data: Impact of Halogenation on Opioid Receptor Affinity

While direct data for 4-bromophenylalanine is limited, studies on the closely related 4-fluorophenylalanine (4-F-Phe) in the dimeric opioid peptide Biphalin demonstrate the potential of halogenation to enhance receptor affinity.

PeptideTarget ReceptorBinding Affinity (Ki, nM)
Biphalin (Phe at 4,4')µ-opioid receptor0.354
Biphalin (Phe at 4,4')δ-opioid receptor0.115
Biphalin (4-F-Phe at 4,4') µ-opioid receptor 0.131
Biphalin (4-F-Phe at 4,4') δ-opioid receptor 0.016
Data is for biphalin analogs with a 1,2-phenylenediamine linker and illustrates the principle of halogenation.[4]
Modulation of Enzyme Inhibition

Peptides are frequently designed as enzyme inhibitors. The incorporation of 4-bromophenylalanine can influence a peptide's inhibitory activity, often measured by the half-maximal inhibitory concentration (IC50). The electron-withdrawing nature of the bromine atom can affect the pKa of nearby functional groups, potentially leading to stronger or altered binding interactions within the enzyme's active site.[1] This can result in a lower IC50 value, indicating higher potency.[1]

Illustrative Data: Enzyme Inhibitory Peptides

The following table presents IC50 values for various peptides inhibiting different enzymes, illustrating the range of potencies observed in peptide-based inhibitors. A direct comparison for a 4-bromo-phenylalanine substituted peptide is not available in the provided search results.

Peptide/CompoundTarget EnzymeIC50 (µM)
Tridecapeptide IQDKEGIPPDQQRAngiotensin-Converting Enzyme (ACE)121.11 ± 3.38
Decapeptide AGFAGDDAPRAngiotensin-Converting Enzyme (ACE)178.91 ± 5.18
Tetrapeptide FAGGPAngiotensin-Converting Enzyme (ACE)29.17
Tetrapeptide FHPGYAngiotensin-Converting Enzyme (ACE)14.79
[Table 2: Illustrative IC50 values for various peptide enzyme inhibitors.][1]
Increased Antimicrobial Potency

The growing threat of antibiotic resistance has spurred the development of novel antimicrobial peptides (AMPs). The incorporation of halogenated amino acids is a promising strategy to enhance the efficacy of AMPs.

Case Study: Nisin Variant

A study on nisin, a lantibiotic peptide, demonstrated the impact of bromination on antimicrobial activity. In this study, a tryptophan residue was modified to contain 5-bromo-tryptophan (5-Br-Trp), an analog of 4-bromo-phenylalanine. The results showed a two-fold increase in activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[1]

PeptideS. aureus (Methicillin-Sensitive) MIC (µg/mL)S. aureus (Methicillin-Resistant) MIC (µg/mL)
Nisin (I1W variant)1.83.6
Nisin (I1W, 5-Br-Trp variant) 0.9 1.8
[Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of a Nisin Analog.][1]

Signaling Pathways

Substance P / NK-1 Receptor Signaling

The binding of Substance P or its analogs containing 4-bromophenylalanine to the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

cluster_membrane Cell Membrane NK1_Receptor NK-1 Receptor (GPCR) G_Protein Gq/11 NK1_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Br_Phe_SP_Analog [Br-Phe]-SP Analog Br_Phe_SP_Analog->NK1_Receptor Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) PKC->Cellular_Response

Caption: Simplified signaling pathway of Substance P analogs upon binding to the NK-1 receptor.[1]

GHRP-6 / GHSR Signaling

Growth Hormone-Releasing Peptide-6 (GHRP-6) and its analogs, which can incorporate 4-bromophenylalanine, bind to the Growth Hormone Secretagogue Receptor (GHSR), a G-protein-coupled receptor. This interaction triggers multiple downstream signaling cascades.

cluster_membrane Cell Membrane GHSR GHSR (GPCR) Gq_Protein Gq GHSR->Gq_Protein Activation PI3K_AKT PI3K/AKT Pathway GHSR->PI3K_AKT PLC Phospholipase C (PLC) Gq_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis GHRP_6_Analog GHRP-6 Analog (with Br-Phe) GHRP_6_Analog->GHSR Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC PKC DAG->PKC GH_Secretion Growth Hormone Secretion Ca_Release->GH_Secretion MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Cell_Proliferation Cell Proliferation & Differentiation MAPK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: GHRP-6 analog signaling through the GHSR receptor.[3][5][6][7][8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Bromophenylalanine

This protocol outlines the manual synthesis of a peptide containing 4-bromophenylalanine using Fmoc-based solid-phase peptide synthesis.

Start Start: Resin Selection (e.g., Rink Amide Resin) Swell 1. Resin Swelling (DMF, 1 hr) Start->Swell Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash1 3. Washing (DMF, IPA, DCM) Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Monitoring 5. Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive (Incomplete) Wash2 6. Washing (DMF) Monitoring->Wash2 Negative Repeat 7. Repeat Cycle (Steps 2-6) Wash2->Repeat Repeat->Fmoc_Deprotection Final_Deprotection 8. Final Fmoc Deprotection Repeat->Final_Deprotection Last Amino Acid Cleavage 9. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 10. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 11. Purification (RP-HPLC) Precipitation->Purification Analysis 12. Analysis (Mass Spectrometry) Purification->Analysis

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF, Isopropanol (IPA), and Dichloromethane (DCM) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3.0 equivalents of the Fmoc-protected amino acid (e.g., this compound), 3.0 equivalents of an activator (e.g., HOBt), and 3.0 equivalents of a coupling reagent (e.g., HBTU) in DMF.

    • Add 6.0 equivalents of a base such as Diisopropylethylamine (DIEA) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to ensure complete coupling. A negative result (beads remain colorless) indicates the reaction is complete. If positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (steps 2-3).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry.

Antimicrobial Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Methodology:

  • Peptide Preparation: Prepare a stock solution of the purified peptide. Create a series of two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay (IC50 Determination)

This assay determines the concentration of a peptide inhibitor required to reduce the activity of an enzyme by 50%.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and peptide inhibitors (both native and 4-bromophenylalanine-containing versions) in an appropriate assay buffer.

  • Serial Dilution: Prepare a series of dilutions of the peptide inhibitors.

  • Assay Setup: In a 96-well plate, add the enzyme solution to each well. Then, add the different concentrations of the peptide inhibitors.

  • Enzyme Reaction: Initiate the reaction by adding the substrate to all wells.

  • Data Collection: Measure the enzyme activity over time using a plate reader (e.g., by monitoring absorbance or fluorescence).

  • IC50 Calculation: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The incorporation of this compound into peptide sequences is a valuable strategy in therapeutic peptide development. It offers a means to enhance receptor binding affinity, modulate enzyme inhibition, and increase antimicrobial potency. The detailed protocols provided herein offer a framework for the synthesis and evaluation of such modified peptides, enabling researchers to explore the full potential of this versatile building block in drug discovery and development.

References

Application Notes and Protocols: Suzuki Coupling of Peptides Containing 4-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] In the realm of peptide science and drug discovery, its application to peptides containing halogenated non-canonical amino acids, such as 4-bromophenylalanine (Phe(4-Br)), has opened up vast possibilities for peptide diversification, labeling, and the synthesis of novel therapeutics.[1][3][4] The incorporation of Phe(4-Br) into a peptide sequence provides a chemically defined handle for post-synthetic modification, allowing for the introduction of a wide array of aryl and heteroaryl moieties under mild conditions.[4] This methodology is compatible with the complex and often sensitive nature of peptides, including those with multiple functional groups.[3][5]

These application notes provide an overview and detailed protocols for performing Suzuki coupling reactions on peptides containing 4-bromophenylalanine, both on solid support (on-resin) and in solution.

Applications in Peptide Research and Drug Development

The ability to modify peptides site-specifically using Suzuki coupling offers numerous advantages in drug discovery and chemical biology:

  • Structure-Activity Relationship (SAR) Studies: Rapidly generate a library of peptide analogs with diverse aromatic functionalities to probe interactions with biological targets and optimize activity.[6]

  • Peptide Labeling: Introduce fluorescent probes, radiolabels, or other reporter groups for use in imaging, binding assays, and diagnostic applications.[7]

  • Peptide Stapling and Cyclization: Form intramolecular biaryl bridges to constrain peptide conformation, enhance proteolytic stability, and improve cell permeability.[1][8][9]

  • Development of Novel Therapeutics: Synthesize peptide-drug conjugates and other complex peptide-based molecules with improved pharmacological properties.[6]

Core Reaction

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, the 4-bromophenylalanine residue within the peptide) with an organoboron species (typically a boronic acid or its ester).[2] The general transformation is depicted below:

Suzuki_Coupling_General_Scheme cluster_reactants Reactants cluster_products Products Peptide-Phe(4-Br) Peptide-Phe(4-Br) Reaction Pd Catalyst Base Solvent Peptide-Phe(4-Br)->Reaction R-B(OH)2 R-B(OH)₂ (Aryl or Heteroaryl Boronic Acid) R-B(OH)2->Reaction Peptide-Phe(4-R) Peptide-Phe(4-R) Byproducts Byproducts Reaction->Peptide-Phe(4-R) Reaction->Byproducts

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction on a peptide containing 4-bromophenylalanine.

Experimental Protocols

The choice between performing the Suzuki coupling on a resin-bound peptide or a cleaved peptide in solution depends on the specific peptide sequence, the desired scale, and the purification strategy.

Protocol 1: On-Resin Suzuki Coupling of a Peptide Containing 4-Bromophenylalanine

This protocol is advantageous as it allows for easy removal of excess reagents and catalyst by simple washing of the solid support.[1]

Workflow for On-Resin Suzuki Coupling:

On_Resin_Workflow cluster_synthesis Peptide Synthesis cluster_coupling Suzuki Coupling cluster_final Final Steps SPPS 1. Solid-Phase Peptide Synthesis (Incorporate Fmoc-Phe(4-Br)-OH) Fmoc_deprotection 2. N-terminal Fmoc Deprotection SPPS->Fmoc_deprotection Swell_resin 3. Swell Resin Prepare_reagents 4. Prepare Reagent Solution (Boronic Acid, Base, Pd Catalyst) Swell_resin->Prepare_reagents Coupling_reaction 5. Add Reagents to Resin & Heat Prepare_reagents->Coupling_reaction Wash_resin 6. Wash Resin Thoroughly Coupling_reaction->Wash_resin Cleavage 7. Cleave Peptide from Resin Wash_resin->Cleavage Purification 8. Purify Peptide (e.g., HPLC) Cleavage->Purification Analysis 9. Characterize Final Product (e.g., MS, HPLC) Purification->Analysis Fmoc_deprotejection Fmoc_deprotejection

Caption: Workflow for on-resin Suzuki coupling of a peptide containing 4-bromophenylalanine.

Materials:

  • Peptide-bound resin containing a 4-bromophenylalanine residue

  • Aryl or heteroaryl boronic acid (1.5 - 5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand) (0.1 - 0.3 equivalents)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2 - 10 equivalents)

  • Solvent (e.g., DMF, THF/water, DME/EtOH/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel suitable for heating and agitation

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in the chosen reaction solvent in the reaction vessel for 30-60 minutes.

  • Reagent Preparation: In a separate vial, dissolve the boronic acid, base, and palladium catalyst in the reaction solvent. Degas the solution by bubbling with an inert gas for 10-15 minutes.

  • Reaction Setup: Add the degassed reagent solution to the swollen resin.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 50-120°C) with gentle agitation under an inert atmosphere.[5][9] Reaction times can range from 4 to 24 hours.[5]

  • Monitoring the Reaction: A small sample of the resin can be cleaved and analyzed by LC-MS to monitor the progress of the reaction.

  • Washing: After the reaction is complete, cool the mixture to room temperature. Drain the solvent and wash the resin extensively with the reaction solvent, water, and finally dichloromethane to remove residual reagents and catalyst.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Protocol 2: Solution-Phase Suzuki Coupling of a Peptide Containing 4-Bromophenylalanine

This approach is suitable for fully deprotected and purified peptides. Careful optimization of solvent systems is crucial to ensure the solubility of all components.

Workflow for Solution-Phase Suzuki Coupling:

Solution_Phase_Workflow cluster_prep Preparation cluster_coupling Suzuki Coupling cluster_final Workup & Purification Prepare_peptide 1. Prepare Purified Peptide Containing Phe(4-Br) Dissolve_peptide 2. Dissolve Peptide in Solvent Prepare_peptide->Dissolve_peptide Prepare_reagents 3. Prepare Reagent Solution (Boronic Acid, Base, Pd Catalyst) Add_reagents 4. Add Reagents to Peptide Solution Prepare_reagents->Add_reagents Coupling_reaction 5. Heat Reaction Mixture Add_reagents->Coupling_reaction Quench 6. Quench Reaction & Remove Solvent Coupling_reaction->Quench Purification 7. Purify Peptide (e.g., HPLC) Quench->Purification Analysis 8. Characterize Final Product (e.g., MS, HPLC) Purification->Analysis

Caption: Workflow for solution-phase Suzuki coupling of a peptide containing 4-bromophenylalanine.

Materials:

  • Purified peptide containing a 4-bromophenylalanine residue

  • Aryl or heteroaryl boronic acid (1.5 - 3 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) with a suitable ligand (e.g., SPhos, TPPTS for aqueous media) (0.1 - 0.2 equivalents)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2 - 5 equivalents)

  • Solvent (e.g., aqueous buffer, DMF, THF, dioxane, or mixtures thereof)[2]

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

Procedure:

  • Peptide Preparation: Dissolve the purified peptide in the chosen solvent system in the reaction vessel. If using aqueous media, a water-soluble ligand for the palladium catalyst is recommended.[1]

  • Degassing: Degas the peptide solution by bubbling with an inert gas for 15-20 minutes.

  • Reagent Addition: Add the boronic acid, base, and palladium catalyst to the reaction vessel under a blanket of inert gas.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 37-90°C) with stirring.[10] The reaction progress can be monitored by LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent system used. For organic solvents, the mixture may be diluted and washed. For aqueous systems, direct purification may be possible.

  • Purification: Purify the modified peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Data Presentation: Reaction Conditions and Yields

The success of the Suzuki coupling on peptides is highly dependent on the chosen conditions. The following tables summarize representative conditions and outcomes from the literature.

Table 1: On-Resin Suzuki Coupling Conditions and Outcomes

Peptide SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield/ConversionReference
Resin-bound pentapeptide with Phe(4-I)Various aryl boronic acidsPd(PPh₃)₄Na₂CO₃ (aq)EtOH/Toluene8020Good yields[1]
Resin-bound tripeptide with Phe(4-I)Various aryl boronic acidsPd(PPh₃)₄Na₂CO₃ (aq)DMF50-8020Optimal at 50-80°C[5]
Resin-bound peptide with bromotryptophanPhenylboronic acidPd₂(dba)₃ / sSPhosKFDME/EtOH/H₂O120 (µwave)0.5Complete conversion[8][9]

Table 2: Solution-Phase Suzuki Coupling Conditions and Outcomes

Peptide SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Dipeptides with Phe(4-Br)Various aryl boronic acidsPd(OAc)₂ / ADHP-Aqueous--Efficient derivatization[1]
Boc-Phe(4-I)-OMeVarious aryl boronic acidsPd(PPh₃)₄Na₂CO₃ (aq)THF/Toluene--Excellent yields[1]
Unprotected Leu-enkephalin with Phe(4-I)Potassium aryltrifluoroboratesPd(OAc)₂ / TPPTS-Aqueous--Nearly quantitative[1]

Troubleshooting and Considerations

  • Catalyst Choice: The choice of palladium catalyst and ligand is critical. For reactions in aqueous media, water-soluble ligands such as TPPTS or sSPhos are essential.[1][8]

  • Base Sensitivity: Some peptides may be sensitive to strong bases. The use of milder bases like K₃PO₄ or Na₂CO₃ should be considered.

  • Side Reactions: In some cases, side reactions such as racemization or degradation of sensitive amino acids (e.g., Met, Cys) can occur, especially at elevated temperatures.[1]

  • Purification Challenges: The presence of palladium residues in the final product can be a concern for biological applications. Thorough purification and, if necessary, treatment with a palladium scavenger are recommended.[10]

  • Bromine vs. Iodine: While this note focuses on 4-bromophenylalanine, 4-iodophenylalanine is also commonly used and is generally more reactive in Suzuki couplings.[2] However, 4-bromophenylalanine offers a good balance of reactivity and stability.

Conclusion

The Suzuki-Miyaura cross-coupling reaction on peptides containing 4-bromophenylalanine is a robust and highly effective method for peptide modification.[4] By providing a means to introduce a vast range of chemical functionalities, this reaction has become an indispensable tool in peptide chemistry, with significant implications for the development of new peptide-based probes, diagnostics, and therapeutics. The protocols and data presented here serve as a guide for researchers to successfully implement this powerful methodology in their own work.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Bromophenylalanine-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Sonogashira cross-coupling reactions on peptides containing the unnatural amino acid 4-bromophenylalanine. This powerful reaction enables the site-specific installation of a diverse range of alkyne-containing moieties, facilitating the development of novel peptide-based therapeutics, diagnostics, and research tools. The bromine atom on the phenylalanine residue serves as a versatile chemical handle for post-synthetic peptide modification.

Introduction

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. In the context of peptide chemistry, the incorporation of 4-bromophenylalanine into a peptide sequence allows for the targeted modification of that specific residue. This methodology is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of peptide analogues with diverse functionalities to probe interactions with biological targets.

  • Introduction of Bioconjugation Handles: Installing terminal alkynes that can be further modified using click chemistry, for example, with azides (CuAAC or SPAAC).

  • Development of Peptide-Drug Conjugates: Attaching cytotoxic payloads or other therapeutic agents to a targeting peptide.

  • Fluorescent and Affinity Labeling: Introducing reporter tags for imaging or biochemical assays.

This document outlines protocols for both traditional copper-catalyzed and modern copper-free Sonogashira coupling conditions, applicable in both solid-phase (on-resin) and solution-phase settings.

Data Presentation

The following tables summarize quantitative data for Sonogashira coupling reactions performed on peptides containing a halogenated aromatic residue.

Table 1: Copper-Free Sonogashira Coupling of a Brominated Peptide with Various Alkynes

This table presents the yields for the coupling of a variety of terminal alkynes to a ribosomally synthesized, brominated undecapeptide.[1][2] The reaction was performed in solution under optimized copper-free conditions.

EntryAlkyne SubstrateProduct Yield (%)
1Phenylacetylene85
24-Ethynyltoluene82
34-Fluorophenylacetylene90
44-Cyanophenylacetylene95
52-Ethynylthiophene75
61,4-Diethynylbenzene78
71,3-Diethynylbenzene45
81,7-Octadiyne88
93,3-Dimethyl-1-butyne60
101-Ethynyl-1-cyclohexene70

Reaction Conditions: 1 mg brominated peptide, 10 eq. terminal alkyne, 6.2 eq. Cs₂CO₃, 15 mol % [PdCl₂(CH₃CN)₂], 18 mol % sXPhos in degassed water/MeCN (1:1) at 65 °C for 2 hours.[1][2]

Table 2: Solution-Phase Sonogashira Coupling of an Iodophenylalanine-Containing Peptide

This table shows the yields for the coupling of ferrocene-alkyne derivatives to a peptide containing 4-iodophenylalanine in solution.[3] While this example uses iodophenylalanine, the conditions are often transferable to bromophenylalanine-containing peptides, though reaction times may be longer or temperatures higher.

EntryAlkyne SubstrateProduct Yield (%)
1Ethynylferrocene47.6
2(Ferrocenylethynyl)trimethylsilane22.5

Reaction Conditions: Peptide dissolved in DMF/NEt₃ (1:1), with a palladium catalyst.[3]

Experimental Protocols

Prerequisite: Solid-Phase Peptide Synthesis (SPPS) of a 4-Bromophenylalanine-Containing Peptide

Before performing the Sonogashira coupling, the peptide containing 4-bromophenylalanine must be synthesized. This is typically achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-L-4-bromophenylalanine

  • Appropriate resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal acid)

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • DMF (peptide synthesis grade)

  • DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Amino Acid Coupling: Activate the desired Fmoc-amino acid (including Fmoc-L-4-bromophenylalanine) with a coupling reagent and base, then add to the resin and allow to react for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • On-Resin Coupling or Cleavage: Proceed to the on-resin Sonogashira protocol or cleave the peptide from the resin for solution-phase coupling.

  • Cleavage: Treat the resin with a cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase HPLC.

Protocol 1: On-Resin, Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from procedures for on-resin coupling with halogenated phenylalanine residues.[3][4][5]

Materials:

  • Peptide-resin containing 4-bromophenylalanine

  • Terminal alkyne (5-10 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.2-0.5 equivalents)

  • Copper(I) iodide (CuI, 0.4-1.0 equivalents)

  • Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DMF, NMP, or 1,4-dioxane)

Procedure:

  • Resin Preparation: Swell the 4-bromophenylalanine-containing peptide-resin in the chosen anhydrous solvent in a reaction vessel.

  • Reagent Addition: To the swollen resin, add the terminal alkyne, palladium catalyst, and CuI.

  • Reaction Initiation: Add the amine base to the mixture.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and seal.

  • Reaction: Agitate the mixture at room temperature to 50 °C for 12-24 hours. Monitor the reaction progress using a test cleavage and LC-MS analysis.

  • Washing: Once the reaction is complete, drain the solvent and wash the resin extensively with DMF, DCM, and methanol.

  • Cleavage and Purification: Dry the resin and cleave the modified peptide using a standard cleavage cocktail. Purify the peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase, Copper-Free Sonogashira Coupling

This protocol is based on the optimized conditions for coupling with a brominated peptide.[1][2]

Materials:

  • Purified 4-bromophenylalanine-containing peptide

  • Terminal alkyne (10 equivalents)

  • [PdCl₂(CH₃CN)₂] (15 mol %)

  • sXPhos (18 mol %)

  • Cesium carbonate (Cs₂CO₃, 6.2 equivalents)

  • Degassed water and acetonitrile (MeCN)

  • Mercaptopropionic acid (for quenching)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the 4-bromophenylalanine-containing peptide (1 equivalent) in a 1:1 mixture of degassed water and acetonitrile.

  • Reagent Addition: Add the terminal alkyne, Cs₂CO₃, [PdCl₂(CH₃CN)₂], and sXPhos to the peptide solution.

  • Inert Atmosphere: Purge the vial with an inert gas (e.g., argon), seal, and wrap with parafilm.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 2 hours.

  • Quenching: After 2 hours, cool the reaction to room temperature and quench by adding a small amount of mercaptopropionic acid to sequester the palladium catalyst.

  • Purification: Purify the resulting alkyne-modified peptide directly from the reaction mixture using reverse-phase HPLC.

Visualizations

Sonogashira_Workflow cluster_SPPS Peptide Synthesis cluster_Coupling Sonogashira Coupling cluster_Final Final Product Resin Resin Deprotection Fmoc Deprotection AA_Coupling Amino Acid Coupling (including Fmoc-Phe(4-Br)-OH) Peptide_Resin Peptide-Resin with 4-Br-Phe On_Resin On-Resin Coupling Peptide_Resin->On_Resin Cleavage_First Cleavage & Purification Peptide_Resin->Cleavage_First Cleavage_Second Cleavage On_Resin->Cleavage_Second Solution_Phase Solution-Phase Coupling Cleavage_First->Solution_Phase Purification Final Purification Solution_Phase->Purification Cleavage_Second->Purification Modified_Peptide Alkyne-Modified Peptide Purification->Modified_Peptide

Caption: Experimental workflow for peptide modification.

Sonogashira_Catalytic_Cycle cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle (Optional) Pd0 Pd(0)L₂ Pd_Complex_A Peptide-Pd(II)L₂(Br) Pd0->Pd_Complex_A Oxidative Addition Peptide_Br Peptide-Phe(4-Br) Peptide_Br->Pd_Complex_A Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Pd_Complex_B Peptide-Pd(II)L₂(C≡C-R) Pd_Complex_A->Pd_Complex_B Transmetalation Pd_Complex_B->Pd0 Reductive Elimination Modified_Peptide Modified Peptide Pd_Complex_B->Modified_Peptide CuI CuI CuI->Cu_Acetylide Cu_Acetylide->Pd_Complex_A Cu-free path skips this

Caption: Sonogashira catalytic cycle.

Logical_Relationships Title Key Components for Successful Sonogashira Coupling on Peptides Peptide Peptide Substrate (with 4-Br-Phe) Catalyst Palladium Catalyst Peptide->Catalyst Alkyne Alkyne Reagent Alkyne->Catalyst CoCatalyst Copper(I) Co-catalyst (Optional) Catalyst->CoCatalyst Traditional Method Base Amine or Inorganic Base Catalyst->Base Solvent Anhydrous/Degassed Solvent Catalyst->Solvent Atmosphere Inert Atmosphere (Ar or N₂) Catalyst->Atmosphere

Caption: Key reaction components.

References

Orthogonal Protection Strategies for Peptides with 4-Bromophenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. 4-Bromophenylalanine [Phe(4-Br)], an analog of phenylalanine, is of particular interest due to the unique properties conferred by the bromine atom. It can serve as a versatile handle for bioconjugation, enhance binding affinity through halogen bonding, and act as a photo-activatable cross-linking agent to study protein-protein interactions.[1][2]

Successful synthesis of complex peptides containing 4-bromophenylalanine, such as cyclic or branched peptides, necessitates the use of orthogonal protection strategies. This ensures that specific protecting groups can be selectively removed without affecting others, allowing for site-specific modifications.[3] This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing 4-bromophenylalanine, with a focus on advanced orthogonal protection schemes.

Core Synthesis Strategy: Fmoc/tBu Chemistry

The foundation for synthesizing peptides with 4-bromophenylalanine is the well-established Fmoc/tBu strategy. In this approach, the temporary Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side chains of standard amino acids are protected by acid-labile groups such as tert-butyl (tBu), tert-butoxycarbonyl (Boc), and trityl (Trt).[4] The 4-bromophenyl side chain of Fmoc-Phe(4-Br)-OH does not require a protecting group as it is stable under the conditions of both Fmoc and tBu group removal.

Data Presentation: Performance in Peptide Synthesis

The incorporation of Fmoc-Phe(4-Br)-OH is efficient, though it may slightly impact coupling efficiency and overall yield compared to its non-halogenated counterpart.

ParameterFmoc-Phe-OH (Unmodified)Fmoc-Phe(4-F)-OHFmoc-Phe(4-Cl)-OHFmoc-Phe(4-Br)-OH
Coupling Efficiency (%) >99>99>98>98
Crude Purity (%) ~95~94~92~91
Final Yield (%) ~75~72~70~68
Data is illustrative and may vary based on peptide sequence, length, and synthesis conditions.[5]

Experimental Workflow for Peptide Synthesis

The general workflow for the synthesis of a linear peptide containing 4-bromophenylalanine using the Fmoc/tBu strategy is outlined below.

G cluster_prep Preparation cluster_synthesis Iterative Synthesis Cycle cluster_final Cleavage and Purification resin_swelling Resin Swelling in DMF fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 DMF Wash fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 DMF Wash coupling->wash2 capping Optional Capping (Acetic Anhydride) wash2->capping capping->fmoc_deprotection final_deprotection Final Fmoc Deprotection capping->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Mass Spectrometry Analysis purification->analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis of a Linear Peptide containing 4-Bromophenylalanine

This protocol describes the manual synthesis of a generic peptide on a 0.1 mmol scale using Rink Amide resin.

1. Resin Preparation:

  • Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).[6]

3. Amino Acid Coupling (incorporating Fmoc-Phe(4-Br)-OH):

  • In a separate vial, dissolve 3.0 equivalents of Fmoc-Phe(4-Br)-OH and 3.0 equivalents of a coupling agent (e.g., HBTU) in DMF.

  • Add 6.0 equivalents of a base such as N,N-diisopropylethylamine (DIPEA) to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Monitor coupling completion with a Kaiser test. If the test is positive, repeat the coupling.

  • Wash the resin with DMF (3-5 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common choice is "Reagent K": 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin) and agitate for 2-3 hours.[7]

  • Filter the resin and collect the filtrate.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

  • Confirm the identity of the purified peptide by mass spectrometry.[7]

Advanced Orthogonal Protection Strategies

For the synthesis of more complex peptides, such as those with cyclic or branched structures, additional protecting groups are required that are orthogonal to the Fmoc/tBu strategy.

Data Presentation: Orthogonal Protecting Groups Compatible with Fmoc-SPPS
Protecting GroupStructure ClassDeprotection ReagentStabilityUse Case
Fmoc Fluorenyl-based20% Piperidine in DMFAcid-stableNα-amino protection
tBu, Boc, Trt tert-Butyl basedStrong Acid (e.g., TFA)Base-stableSide-chain protection
Dde, ivDde Vinylic2% Hydrazine in DMFAcid- and base-stableLysine side-chain for cyclization/branching
Alloc Allyl-basedPd(PPh₃)₄ / PhenylsilaneAcid- and base-stableLys/Asp/Glu side-chain for cyclization
Npb-OH PhotolabileUV light (e.g., 365 nm)Acid- and base-stableCarboxyl group protection for cyclization
Protocol 2: On-Resin Side-Chain Deprotection of Dde

This protocol is for the selective removal of a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group from a lysine side chain.

1. Resin Preparation:

  • Ensure the N-terminus of the peptide is protected (e.g., with Fmoc or Boc).

  • Wash the Dde-protected peptide-resin with DMF (3 times).

2. Dde Deprotection:

  • Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Add the hydrazine solution to the resin (approx. 25 mL per gram of resin).

  • Allow the mixture to stand at room temperature for 3 minutes, then filter.[9]

  • Repeat the hydrazine treatment two more times.[10]

  • Note: For stubborn deprotections, reaction time can be increased to 5-10 minutes per treatment.[11]

3. Washing:

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine. The exposed lysine side-chain is now ready for modification (e.g., cyclization or branching).

Protocol 3: On-Resin Deprotection of Alloc and Head-to-Tail Cyclization

This protocol describes the removal of an allyloxycarbonyl (Alloc) group from a lysine side chain and subsequent on-resin cyclization.

1. Alloc Deprotection:

  • Swell the peptide-resin in dry dichloromethane (DCM).

  • Prepare a deprotection solution of Pd(PPh₃)₄ (0.1 equivalents) and phenylsilane (10 equivalents) in DCM.

  • Add the solution to the resin and agitate under an inert atmosphere for 1-2 hours.[3]

  • Wash the resin with DCM, followed by a 0.5% solution of sodium diethyldithiocarbamate in DMF to scavenge residual palladium, and finally with DMF.

2. N-terminal Fmoc Deprotection:

  • Perform the standard Fmoc deprotection as described in Protocol 1, Step 2.

3. On-Resin Cyclization:

  • Swell the resin in a large volume of DMF to favor intramolecular cyclization.

  • Add a coupling agent (e.g., 3 equivalents of HATU) and a base (e.g., 6 equivalents of DIPEA).

  • Agitate the mixture for 2-24 hours, monitoring the reaction by cleaving a small amount of resin and analyzing by mass spectrometry.

  • Once cyclization is complete, wash the resin with DMF and DCM.

  • Proceed to final cleavage as described in Protocol 1, Step 5.

Protocol 4: Photolabile Deprotection of Npb-OH

This protocol outlines the removal of the 3-(o-Nitrophenyl)butan-2-ol (Npb-OH) photolabile protecting group.

1. Resin Preparation:

  • Transfer the Npb-OH protected peptide-resin to a quartz reaction vessel.

  • Suspend the resin in a degassed solvent mixture, such as DMF/Methanol (3:1).[12]

2. Photolysis:

  • Irradiate the resin suspension with a high-pressure mercury lamp (λmax = 365 nm) while bubbling with an inert gas like argon. A reflux condenser is recommended to manage heat.[12]

  • The irradiation time will depend on the scale and specific peptide, typically ranging from 20 minutes to a few hours. Monitor the deprotection by cleaving a small sample for analysis.

3. Washing:

  • After complete deprotection, wash the resin thoroughly with the solvent mixture and then with DMF to prepare for the next step (e.g., on-resin cyclization).

Application in a Signaling Pathway: Inhibition of the p53-MDM2 Interaction

A significant application of peptides containing 4-bromophenylalanine is in the development of inhibitors for protein-protein interactions, such as the p53-MDM2 pathway, which is a critical target in cancer therapy.[10] The tumor suppressor protein p53 is negatively regulated by MDM2, which targets it for degradation. Inhibiting this interaction can reactivate p53, leading to apoptosis in cancer cells.[13] Incorporating 4-bromophenylalanine into a p53-mimicking peptide can enhance its binding affinity to MDM2.[10]

G cluster_normal Normal Cell Regulation cluster_inhibition Therapeutic Intervention p53 p53 (Tumor Suppressor) mdm2 MDM2 p53->mdm2 Binds to apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Induces active_p53 Active p53 proteasome Proteasome mdm2->proteasome Targets p53 for degradation inhibitor Peptide Inhibitor with Phe(4-Br) inhibitor->mdm2 Blocks p53 binding site mdm2_inhibited inhibitor->mdm2_inhibited inhibited_apoptosis Apoptosis & Cell Cycle Arrest active_p53->inhibited_apoptosis Induces

Caption: Inhibition of the p53-MDM2 interaction by a peptide containing 4-bromophenylalanine.

References

Probing the Architectural Secrets of Proteins: Application of 4-Bromophenylalanine in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The precise three-dimensional structure of a protein is fundamental to its function. Understanding this architecture is a cornerstone of modern drug discovery and biomedical research. 4-Bromophenylalanine (4-Br-Phe), a non-canonical amino acid, has emerged as a powerful tool for elucidating protein structures. Its key advantage lies in the bromine atom, which acts as a potent anomalous scatterer of X-rays, facilitating the solution of the "phase problem" in X-ray crystallography through Single-wavelength Anomalous Dispersion (SAD). This application note provides detailed protocols and quantitative data for the use of 4-Br-Phe as a probe in structural biology.

Key Applications of 4-Bromophenylalanine in Structural Biology

4-Bromophenylalanine offers several advantages for protein structural analysis:

  • Facilitates de novo Structure Determination: The strong anomalous signal from the bromine atom enables the direct determination of crystallographic phases using SAD, bypassing the need for heavy-atom derivatives or molecular replacement models.

  • Minimal Perturbation to Protein Structure: As an analogue of the natural amino acid phenylalanine, 4-Br-Phe is often well-tolerated when incorporated into proteins, minimizing structural disruptions.

  • Versatile Probe for Diverse Systems: This technique is applicable to a wide range of proteins, including those that are difficult to crystallize or for which no homologous structures are available.

  • Enhanced Peptide Properties: In peptide synthesis, the incorporation of 4-Br-Phe can enhance stability and modulate biological activity, aiding in the design of novel therapeutics.

Experimental Workflow and Protocols

The overall workflow for utilizing 4-Br-Phe in protein structure determination involves site-specific incorporation of the unnatural amino acid, protein expression and purification, crystallization, X-ray diffraction data collection, and structure solution using SAD phasing.

graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Biochemistry" { label="Biochemical Phase"; style="rounded"; color="#4285F4"; "Gene_Design" [label="Gene Design &\nAmber Codon Insertion"]; "Protein_Expression" [label="Protein Expression with\n4-Bromophenylalanine"]; "Purification" [label="Protein Purification"]; }

subgraph "cluster_Crystallography" { label="Crystallography Phase"; style="rounded"; color="#34A853"; "Crystallization" [label="Crystallization"]; "Data_Collection" [label="X-ray Data Collection\n(SAD)"]; "Structure_Solution" [label="Structure Solution &\nRefinement"]; }

"Gene_Design" -> "Protein_Expression" [label="Transformation"]; "Protein_Expression" -> "Purification" [label="Cell Lysis"]; "Purification" -> "Crystallization" [label="Concentrated Protein"]; "Crystallization" -> "Data_Collection" [label="Diffraction-quality Crystals"]; "Data_Collection" -> "Structure_Solution" [label="Diffraction Data"]; }

Caption: Overall workflow for protein structure determination using 4-bromophenylalanine.

Protocol 1: Site-Specific Incorporation of 4-Bromophenylalanine in E. coli

This protocol is based on the use of an engineered amber suppressor tRNA/aminoacyl-tRNA synthetase pair to incorporate 4-Br-Phe in response to a UAG (amber) stop codon introduced at the desired site in the gene of interest.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest with an amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) for 4-Br-Phe (e.g., pEVOL-pBrF) and its cognate suppressor tRNA.

  • Luria-Bertani (LB) medium and agar plates.

  • Appropriate antibiotics for plasmid selection.

  • 4-Bromophenylalanine (purity >98%).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the pEVOL-pBrF plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add 4-bromophenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubation: Continue to shake the culture at a reduced temperature (e.g., 18-25°C) overnight to enhance protein folding and solubility.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Protein Purification and Crystallization

Materials:

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

  • Wash buffer (lysis buffer with 20 mM imidazole).

  • Elution buffer (lysis buffer with 250 mM imidazole).

  • Size-exclusion chromatography (SEC) column and buffer.

  • Crystallization screens and plates.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes to remove cell debris.

  • Affinity Chromatography: Load the supernatant onto the equilibrated affinity resin. Wash the column with wash buffer and elute the protein with elution buffer.

  • Size-Exclusion Chromatography: Further purify the protein using an SEC column to ensure homogeneity.

  • Concentration: Concentrate the purified protein to a suitable concentration for crystallization (typically 5-15 mg/mL).

  • Crystallization: Set up crystallization trials using various commercial or custom screens via vapor diffusion (hanging or sitting drop) or other methods.

Protocol 3: X-ray Data Collection and SAD Phasing

Data Collection Strategy:

  • Wavelength Selection: Collect diffraction data at a single wavelength near the bromine absorption edge (approximately 0.92 Å or 13.47 keV) to maximize the anomalous signal (f'').

  • High Redundancy: Collect a highly redundant dataset (multiplicity > 4) to ensure accurate measurement of the weak anomalous differences.

  • Low Dose: Use a low X-ray dose per image and collect data from multiple positions on the crystal or from multiple crystals to minimize radiation damage.

Structure Solution:

  • Data Processing: Process the diffraction data using software like XDS or HKL2000 to obtain integrated and scaled intensities.

  • Substructure Determination: Use software like SHELXD or Phenix.hyss to locate the bromine atoms from the anomalous differences.

  • Phasing and Density Modification: Calculate initial phases based on the bromine substructure and improve them using density modification techniques (e.g., solvent flattening) with programs like SHELXE, Phenix.autosol, or SOLVE/RESOLVE.

  • Model Building and Refinement: Build the protein model into the electron density map using software like Coot and refine the structure using programs like Phenix.refine or REFMAC5.

Quantitative Data Presentation

The success of SAD phasing with 4-Br-Phe can be evaluated by several key parameters obtained during data processing and structure solution. The following table provides a representative example of such data.

Parameter Value Description
Data Collection
Wavelength (Å)0.9200Wavelength chosen to maximize the anomalous signal of bromine.
Resolution (Å)2.1 (50 - 2.1)The highest resolution to which the data were processed.
Space GroupP2₁2₁2₁The crystal symmetry.
Unit Cell (Å)a=50, b=60, c=70Dimensions of the crystal unit cell.
R-merge0.08 (0.45)A measure of the consistency of symmetry-related reflections.
I/σ(I)15.0 (2.5)Signal-to-noise ratio of the reflection intensities.
Completeness (%)99.5 (98.0)The percentage of unique reflections measured.
Redundancy4.5 (4.2)The average number of times each unique reflection was measured.
Phasing Statistics
No. of Br sites2Number of bromine atoms located in the asymmetric unit.
Phasing Power (Anomalous)1.5A measure of the strength of the anomalous signal for phasing.
Figure of Merit (FOM)0.40 (after phasing)A measure of the quality of the initial phases.
FOM (after density modification)0.85Improved phase quality after solvent flattening.
Refinement Statistics
R-work / R-free0.19 / 0.23Measures of how well the model fits the experimental data.
Ramachandran favored (%)98.0Percentage of residues in the most favorable regions of the Ramachandran plot.

Values in parentheses are for the highest resolution shell.

Signaling Pathway and Logical Relationship Diagrams

4-Bromophenylalanine can be used as a probe to study protein-protein interactions within signaling pathways. By incorporating 4-Br-Phe at a specific site, researchers can use techniques like photo-crosslinking to identify binding partners.

graph "Signaling_Pathway_Probe" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial"];

subgraph "cluster_Cell" { label="Cell Membrane"; style="rounded"; color="#4285F4";

}

"Ligand" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Ligand" -> "Receptor" [label="Binding", color="#5F6368"]; "Receptor" -> "Signaling_Protein" [label="Activation &\nCrosslinking", color="#5F6368", style=dashed]; "Signaling_Protein" -> "Effector" [label="Signal Transduction", color="#5F6368"]; }

Caption: Probing a signaling pathway using 4-bromophenylalanine for crosslinking.

Conclusion

4-Bromophenylalanine is a valuable tool for structural biologists, offering a reliable method for de novo protein structure determination via SAD phasing. The protocols outlined in this application note provide a framework for the successful incorporation of this unnatural amino acid and subsequent structure solution. The ability to introduce a strong anomalous scatterer with minimal structural perturbation makes 4-Br-Phe an attractive choice for tackling challenging crystallographic projects, ultimately advancing our understanding of protein function and aiding in the development of novel therapeutics.

Application Notes and Protocols: NMR Spectroscopy of Peptides Incorporating 4-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids, such as 4-bromophenylalanine (p-Br-Phe), into peptides is a powerful strategy in drug discovery and protein engineering. This modification introduces a unique bioorthogonal handle for further chemical modifications, serves as a structural probe, and can modulate the biological activity of peptides.[1][2][3] The bromine atom, with its distinct steric and electronic properties, can enhance binding affinities through halogen bonding and increase peptide stability against enzymatic degradation.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for confirming the successful incorporation of 4-bromophenylalanine and for characterizing the structural and dynamic consequences of this modification at an atomic level.[1]

These application notes provide a comprehensive overview and detailed protocols for the synthesis and NMR analysis of peptides containing 4-bromophenylalanine.

Applications of 4-Bromophenylalanine Incorporation in Peptides

The introduction of 4-bromophenylalanine into a peptide sequence offers several advantages for research and drug development:

  • Structural Biology: The heavy bromine atom can serve as an anomalous scattering center in X-ray crystallography, aiding in phase determination.[5] In NMR, the bulky and electron-withdrawing nature of bromine induces distinct chemical shift perturbations, providing a sensitive probe for local environmental changes.[1]

  • Probing Peptide-Protein Interactions: Substituting a key residue with 4-bromophenylalanine can be used to investigate structure-activity relationships.[5] Changes in binding affinity (Kd) or inhibitory activity (IC50) upon substitution can elucidate the role of the original residue in the interaction.[3] NMR titration experiments monitoring the chemical shifts of the 4-bromophenylalanine-containing peptide upon addition of a binding partner can map the interaction interface.[6][7]

  • Bioorthogonal Chemistry: The bromine atom on the phenyl ring serves as a reactive handle for post-synthesis modifications via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the attachment of fluorescent probes, radiolabels, or other functional moieties.

  • Enhanced Biological Properties: The incorporation of D-4-bromophenylalanine can increase the resistance of peptides to enzymatic degradation, thereby extending their in vivo half-life.[2] The altered lipophilicity and potential for halogen bonding can also lead to enhanced receptor binding and improved therapeutic efficacy.[2][4]

Data Presentation

Table 1: Comparative Analysis of Physicochemical and Spectroscopic Properties.
PropertyPhenylalanine (Phe)4-Bromophenylalanine (p-Br-Phe)Reference
Molecular Weight165.19 g/mol 244.08 g/mol [8][9]
Monoisotopic Mass147.0684 Da224.9790 Da[1]
Key Mass Spec FeatureSingle Isotope PeakCharacteristic 1:1 Isotopic Doublet (⁷⁹Br/⁸¹Br), ~2 Da apart[8]
Expected ¹H NMR Chemical Shift Perturbation (CSP)ReferenceDownfield shift of aromatic protons due to electron-withdrawing Br. Perturbation of neighboring residue signals in HSQC.[1]
Table 2: Illustrative NMR Chemical Shift Perturbations in a Model Peptide.

The following data is illustrative to demonstrate the expected chemical shift perturbations upon substitution of Phenylalanine with 4-Bromophenylalanine in a hypothetical peptide (Ac-Gly-X-Ala-NH₂). Actual shifts are sequence and environment-dependent.

Residue¹H Chemical Shift (ppm) - Peptide with Phe¹H Chemical Shift (ppm) - Peptide with p-Br-Phe¹⁵N Chemical Shift (ppm) - Peptide with Phe¹⁵N Chemical Shift (ppm) - Peptide with p-Br-Phe
Gly 8.358.40110.2110.5
X (Phe/p-Br-Phe) 8.108.12120.5120.3
Ala 7.957.90123.8123.5

Note: The largest chemical shift perturbations are often observed for the residues immediately adjacent to the modification site in the ¹H-¹⁵N HSQC spectrum.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Bromophenylalanine Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Phe(4-Br)-OH using standard Fmoc/tBu chemistry.[3][8]

Materials:

  • Fmoc-Phe(4-Br)-OH

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-Phe(4-Br)-OH) and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of HBTU to the amino acid solution.

    • Add 6 equivalents of DIPEA to the activated amino acid solution and immediately add it to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (ESI-MS or MALDI-TOF) and analytical HPLC.

Protocol 2: NMR Spectroscopy for Confirmation and Structural Analysis

This protocol describes the acquisition of a 2D ¹H-¹⁵N HSQC spectrum to confirm the incorporation of 4-bromophenylalanine and assess the structural integrity of the peptide.[1] For this protocol, uniform ¹⁵N labeling of the peptide is required, which is typically achieved by expressing the peptide in E. coli using a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.[10]

Sample Preparation:

  • Dissolve the lyophilized ¹⁵N-labeled peptide in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 0.5-1 mM.[11]

  • The final sample volume should be approximately 500-600 µL.

  • Add 5-10% D₂O to the sample for the NMR lock.

  • Transfer the sample to a high-quality NMR tube.

NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • Experiment: Set up a standard sensitivity-enhanced 2D ¹H-¹⁵N HSQC experiment (e.g., hsqcetf3gpsi on a Bruker spectrometer).[12][13]

  • Parameters:

    • Temperature: 298 K (25 °C).

    • Spectral Width:

      • ¹H dimension (F2): ~12-14 ppm, centered around the water resonance (~4.7 ppm).

      • ¹⁵N dimension (F1): ~35-40 ppm, centered around ~118 ppm.

    • Data Points:

      • ¹H dimension: 2048 complex points.

      • ¹⁵N dimension: 256-512 complex points (increments).

    • Number of Scans: 8-16 scans per increment, depending on the sample concentration.

    • Recycle Delay: 1.0-1.5 seconds.

  • Water Suppression: Use a suitable water suppression scheme, such as WATERGATE or excitation sculpting.[9]

Data Processing and Analysis:

  • Process the 2D data using NMR software (e.g., TopSpin, NMRPipe, or MestReNova). Apply appropriate window functions (e.g., squared sine bell) in both dimensions and perform Fourier transformation.

  • Peak Picking and Assignment: Pick all the cross-peaks in the spectrum. If the assignments for the wild-type peptide are known, compare the spectrum of the 4-bromophenylalanine-containing peptide to identify shifted peaks.

  • Chemical Shift Perturbation (CSP) Analysis: Calculate the weighted-average chemical shift perturbation for each residue using the following equation:

    • CSP = √[ (Δδ¹H)² + (α * Δδ¹⁵N)² ]

    • Where Δδ¹H and Δδ¹⁵N are the chemical shift differences between the wild-type and modified peptide, and α is a scaling factor (typically ~0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[5]

  • Interpretation: A unique set of chemical shifts for the 4-bromophenylalanine residue and significant CSPs for neighboring residues confirm successful incorporation and provide insights into local structural changes. A globally unperturbed spectrum suggests that the overall fold of the peptide is maintained.[1]

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_application Downstream Applications SPPS Solid-Phase Peptide Synthesis (Incorporating Fmoc-Phe(4-Br)-OH) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC MassSpec Mass Spectrometry (Verification) HPLC->MassSpec Identity Confirmed Modification Post-Synthesis Modification HPLC->Modification SamplePrep NMR Sample Preparation (15N Labeled Peptide) MassSpec->SamplePrep If Correct Mass HSQC 2D 1H-15N HSQC Acquisition SamplePrep->HSQC Processing Data Processing & Analysis HSQC->Processing CSP Chemical Shift Perturbation Mapping Processing->CSP Structural Structural Analysis CSP->Structural Binding Binding Studies (Protein-Peptide Interaction) CSP->Binding

Caption: Workflow for synthesis and NMR analysis of peptides with 4-bromophenylalanine.

signaling_pathway Peptide Peptide with 4-Bromophenylalanine Receptor GPCR / Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Response Cellular Response Transcription_Factor->Response

Caption: Generalized peptide-activated signaling pathway.

References

Unlocking Peptide Structures: A Guide to X-ray Crystallography Utilizing 4-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phase Problem and the Power of Bromine

In the pursuit of novel therapeutics and a deeper understanding of biological processes, determining the three-dimensional structure of peptides at atomic resolution is paramount. X-ray crystallography stands as a gold-standard technique for this purpose, yet it is often hampered by a fundamental obstacle known as the "phase problem".[1] While the diffraction experiment yields the intensities (amplitudes) of X-ray waves scattered by a crystal, the crucial phase information is lost.[2][3] This missing information prevents the direct calculation of the electron density map required to build a molecular model.

To overcome this, crystallographers employ various phasing techniques. One of the most powerful and accessible methods is anomalous diffraction, particularly Single-wavelength Anomalous Dispersion (SAD).[4][5] The SAD method leverages the phenomenon of anomalous scattering, where heavy atoms in the crystal absorb and re-emit X-rays with a slight phase shift.[2][6] By strategically incorporating a "heavy atom" into the peptide, we can generate a measurable difference in the diffraction pattern that allows for the calculation of the initial phases.

This is where 4-bromophenylalanine (4-Br-Phe), a non-canonical amino acid, emerges as a powerful tool for peptide crystallographers. The bromine atom, with its significant number of electrons compared to the atoms typically found in peptides (C, H, N, O, S), acts as an excellent anomalous scatterer.[7][8] Its incorporation into a peptide provides the necessary signal to solve the phase problem, often with a single X-ray diffraction dataset collected at a specific wavelength.[9][10] Furthermore, the introduction of 4-Br-Phe can influence the physicochemical properties of the peptide, potentially enhancing its stability and biological activity.[11][12]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for utilizing 4-bromophenylalanine in peptide X-ray crystallography. We will delve into the entire workflow, from peptide synthesis and crystallization to the principles of SAD phasing, empowering you to unlock the structures of your peptides of interest.

The Workflow: From Sequence to Structure

The journey from a peptide sequence to a high-resolution crystal structure using 4-bromophenylalanine can be systematically broken down into three key stages:

  • Peptide Synthesis and Purification: The strategic incorporation of 4-bromophenylalanine into the peptide chain.

  • Peptide Crystallization: The challenging yet crucial step of obtaining well-ordered crystals suitable for X-ray diffraction.

  • X-ray Diffraction, Phasing, and Structure Determination: Collecting diffraction data and utilizing the anomalous signal from bromine to solve the structure.

Part 1: Synthesis of Peptides Containing 4-Bromophenylalanine

The reliable synthesis of high-purity peptides containing 4-bromophenylalanine is the foundation of this crystallographic approach. Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the most common and efficient method for this purpose.[13][14]

Core Principles of Fmoc-SPPS with 4-Bromophenylalanine

The synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). The N-terminus of each amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the next amino acid is coupled.

The incorporation of 4-bromophenylalanine is straightforward and follows the standard SPPS cycle. Commercially available Fmoc-L-4-bromophenylalanine is used as the building block.[14]

Detailed Protocol: Manual Fmoc-SPPS of a 4-Br-Phe Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing one 4-bromophenylalanine residue.

Materials and Reagents:

ReagentGradeRecommended Supplier
Fmoc-L-4-bromophenylalanine≥98%Major chemical suppliers
Other Fmoc-amino acidsPeptide synthesis gradeMajor chemical suppliers
Rink Amide Resin100-200 meshMajor chemical suppliers
N,N-Dimethylformamide (DMF)Peptide synthesis gradeMajor chemical suppliers
Dichloromethane (DCM)ACS gradeMajor chemical suppliers
PiperidineReagent gradeMajor chemical suppliers
N,N'-Diisopropylethylamine (DIEA)Reagent gradeMajor chemical suppliers
HBTU/HATUPeptide synthesis gradeMajor chemical suppliers
Trifluoroacetic acid (TFA)Reagent gradeMajor chemical suppliers
Triisopropylsilane (TIS)Reagent gradeMajor chemical suppliers
Diethyl etherAnhydrousMajor chemical suppliers

Step-by-Step Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel with gentle agitation.[13]

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]

  • Amino Acid Coupling (for 4-Bromophenylalanine):

    • In a separate vial, dissolve 3 equivalents of Fmoc-L-4-bromophenylalanine and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.

    • Add 6 equivalents of DIEA to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[13]

    • Wash the resin with DMF (3-5 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[14]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether 2-3 times.[13]

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da.[14]

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including 4-Br-Phe) Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Deprotection2 Repeat Cycle Wash1->Deprotection2 Deprotection2->Coupling n-1 times Final_Deprotection Final Fmoc Deprotection Deprotection2->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Workflow for the synthesis of a 4-bromophenylalanine-containing peptide.

Part 2: Crystallization of Peptides Containing 4-Bromophenylalanine

Peptide crystallization is often the most challenging and empirical step in the entire process.[8][15] The goal is to find conditions where the peptide molecules slowly come out of solution to form a highly ordered, three-dimensional crystal lattice.

Factors Influencing Peptide Crystallization:
  • Purity: The peptide must be of the highest possible purity (>95%, ideally >98%).

  • Concentration: A sufficiently high concentration is needed to achieve supersaturation.

  • pH: The pH of the solution affects the charge state of the peptide.

  • Precipitants: Salts, polymers (e.g., polyethylene glycol), and organic solvents are used to reduce the solubility of the peptide.

  • Temperature: Temperature affects solubility and the kinetics of crystal growth.

  • Additives: Small molecules can sometimes aid in crystallization.

Protocol: High-Throughput Crystallization Screening

A high-throughput screening approach using commercially available kits is the most efficient way to explore a wide range of crystallization conditions.[8]

Materials and Reagents:

ItemDescription
Purified 4-Br-Phe PeptideLyophilized powder
Crystallization ScreensCommercially available kits (e.g., Hampton Research, Qiagen)
Crystallization Plates96-well sitting or hanging drop plates
Pipetting Robot (optional)For high-throughput setup

Step-by-Step Methodology:

  • Peptide Solubilization: Dissolve the purified peptide in a suitable buffer (e.g., 10-20 mM Tris or HEPES) at a high concentration (typically 5-20 mg/mL).[16]

  • Screening Setup (Sitting Drop Vapor Diffusion):

    • Pipette the reservoir solutions from the commercial screen into the wells of the crystallization plate.

    • In the drop well, mix a small volume (e.g., 0.1-1 µL) of the peptide solution with an equal volume of the reservoir solution.

    • Seal the plate to allow vapor diffusion to occur.

  • Incubation and Monitoring:

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

    • Regularly monitor the drops under a microscope for the formation of crystals over several days to weeks.

  • Optimization:

    • Once initial "hits" (conditions that produce crystals or crystalline precipitate) are identified, optimize these conditions by systematically varying the concentrations of the peptide, precipitant, and pH.

Crystallization_Workflow cluster_prep Preparation cluster_screening High-Throughput Screening cluster_optimization Optimization Peptide_Prep High-Purity Peptide (>95%) Solubilization Solubilize Peptide (5-20 mg/mL) Peptide_Prep->Solubilization Screen_Setup Set up 96-well plates (Vapor Diffusion) Solubilization->Screen_Setup Incubation Incubate at constant T Screen_Setup->Incubation Monitoring Microscopic Monitoring Incubation->Monitoring Hit_ID Identify 'Hits' Monitoring->Hit_ID Optimization Optimize Conditions (pH, concentration) Hit_ID->Optimization Growth Grow Diffraction-Quality Crystals Optimization->Growth

Caption: General workflow for peptide crystallization screening.

Part 3: X-ray Diffraction and SAD Phasing

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data and use the anomalous signal from the bromine atom to solve the structure.

The Physics Behind SAD Phasing with Bromine

When X-rays interact with electrons, they are scattered. For most atoms in a peptide, this scattering is "normal". However, when the energy of the incident X-rays is near the absorption edge of an atom (like bromine), anomalous scattering occurs.[4][6] This results in a small, but measurable, difference in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which should be equal in the absence of anomalous scattering.[2] This intensity difference, known as the Bijvoet difference, contains the phase information we need.[3]

For bromine, the K-absorption edge is at approximately 13.47 keV (0.92 Å).[7] Therefore, collecting data at a wavelength near this value at a synchrotron source will maximize the anomalous signal.

Protocol: Data Collection, Phasing, and Model Building

Step-by-Step Methodology:

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest a crystal from the drop using a small loop.

    • Briefly soak the crystal in a cryo-protectant solution (typically the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during data collection.

    • Flash-cool the crystal in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.

    • Perform an X-ray absorption scan to determine the precise absorption edge of bromine in the crystal.

    • Collect a highly redundant dataset at a single wavelength corresponding to the peak of the anomalous signal (f'').[9]

  • Data Processing:

    • Process the raw diffraction images to integrate the reflection intensities and scale the data. Software packages like XDS or HKL2000 are commonly used.

  • SAD Phasing and Structure Solution:

    • Use a phasing software package (e.g., PHENIX, CCP4) to locate the bromine atom(s) in the crystal lattice using the anomalous differences.

    • Calculate the initial experimental phases based on the positions of the bromine atoms.

    • Improve the initial electron density map through density modification techniques like solvent flattening.[5]

  • Model Building and Refinement:

    • Build an atomic model of the peptide into the electron density map using software like Coot.

    • Refine the model against the experimental data to improve its agreement with the observed diffraction pattern. This is an iterative process of manual model building and automated refinement.[8]

  • Validation and Deposition:

    • Validate the final structure to ensure its quality and stereochemistry.

    • Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).[8]

Parameter Typical Value/Range Significance
Wavelength ~0.92 Å (for Bromine K-edge)Maximizes the anomalous signal for phasing.
Resolution < 3.0 Å (ideally < 2.0 Å)The level of detail visible in the electron density map.[17]
Redundancy > 4 (often > 10 for SAD)High redundancy is crucial for accurately measuring the small anomalous differences.
CC(anom) > 0.3A measure of the correlation between anomalous differences, indicating the strength of the phasing signal.

Conclusion: A Powerful Tool for Structural Biology

The incorporation of 4-bromophenylalanine into peptides provides a robust and reliable method for overcoming the phase problem in X-ray crystallography.[8] By following the systematic workflow outlined in this guide—from careful synthesis and high-throughput crystallization screening to precise data collection and SAD phasing—researchers can significantly increase their chances of successfully determining the three-dimensional structures of their peptides of interest. This powerful technique opens the door to a deeper understanding of peptide function and accelerates the structure-based design of novel peptide therapeutics.

References

  • Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine - Benchchem.

  • Anomalous Diffraction in Crystallographic Phase Evaluation - PMC - PubMed Central.

  • Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine.

  • Rapid experimental SAD phasing and hot-spot identification with halogenated fragments.

  • The Strategic Incorporation of Fmoc-Phe(4-Br)-OH in Modern Peptide Synthesis: A Technical Guide - Benchchem.

  • Rapid experimental SAD phasing and hot-spot identification with halogenated fragments.

  • The phase problem: introduction to phasing methods - Structural Medicine.

  • The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide - Benchchem.

  • Phase Problem in X-ray Crystallography, and Its Solution.

  • An overview of heavy-atom derivatization of protein crystals - PMC - NIH.

  • Heavy-atom derivatization - IUCr Journals.

  • An overview of heavy-atom derivatization of protein crystals - ResearchGate.

  • What is Protein Crystallography? An Easy Explanation - Bitesize Bio.

  • Phase Determination by the Heavy Atom Method.

  • Mass Spectrometry of Peptides Containing 4-Bromophenylalanine: A Comparative Guide - Benchchem.

  • Anomalous X-ray scattering - Wikipedia.

  • Introduction to phasing - PMC - NIH.

  • A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central.

  • Understanding the Role of D-4-Bromophenylalanine in Peptide Design.

  • Molecular formulae of the peptides used in this study. The natural... - ResearchGate.

  • Single-wavelength anomalous diffraction - Wikipedia.

  • Single-wavelength anomalous dispersion (SAD) phasing with native anomalous scatterers using serial femtosecond crystallography - SPring-8.

  • Peptide Crystallization Service.

  • Crystallization process development: Peptide crystallization.

  • Screening for phasing atoms in protein crystallography.

Sources

Application Note: Streamlining Peptide-Based Imaging Studies with Boc-4-bromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Halogenation in Peptide Imaging

The precise visualization of biological processes at the molecular level is a cornerstone of modern biomedical research and drug development.[1] Peptide-based imaging agents have emerged as powerful tools due to their high specificity, potency, and favorable pharmacokinetic profiles.[1] A key strategy for enhancing the utility of these peptides is the incorporation of unnatural amino acids, which can introduce novel functionalities and improve stability.[2][3][4] Among these, Boc-4-bromo-DL-phenylalanine, a halogenated derivative of phenylalanine, offers significant advantages for imaging applications.[5]

The introduction of a bromine atom into the peptide sequence serves multiple purposes. Firstly, it can modulate the peptide's biological activity and stability against enzymatic degradation.[6] Secondly, the bromine atom acts as a versatile handle for post-synthetic modifications, allowing for the attachment of various imaging probes.[7] This includes radiolabeling for techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), where the bromo-substituent can be displaced by radionuclides.[8] Furthermore, the presence of the heavy bromine atom can be directly utilized in X-ray-based imaging modalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of this compound into peptides and their subsequent use in imaging studies.

I. Rationale for Utilizing this compound

The choice of this compound is predicated on several key physicochemical properties that enhance its utility in peptide synthesis and imaging.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group is a widely used amino-protecting group in peptide synthesis.[9] It is stable under various coupling conditions but can be readily removed with mild acid, ensuring the integrity of the growing peptide chain.

  • Bromine as a Versatile Functional Group: The bromine atom on the phenyl ring is an excellent leaving group for nucleophilic substitution reactions and a participant in transition metal-catalyzed cross-coupling reactions.[8] This facilitates the attachment of a wide array of imaging moieties post-synthesis.

  • Modulation of Physicochemical Properties: The incorporation of 4-bromophenylalanine increases the hydrophobicity of the peptide, which can influence its binding affinity to biological targets and its pharmacokinetic properties.[6][10]

  • Enhanced Stability: The steric bulk of the bromine atom can provide resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[6]

II. Materials and Reagents

For successful synthesis and labeling, high-purity reagents are essential.

Reagent Supplier Purity/Grade Purpose
This compoundBiosynth≥98%Unnatural amino acid building block
Fmoc-protected amino acidsVariousSynthesis GradeStandard amino acid building blocks
Rink Amide ResinVarious100-200 meshSolid support for peptide synthesis
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis GradeSolvent
PiperidineVariousReagent GradeFmoc deprotection
HBTU/HATUVariousReagent GradeCoupling reagent
N,N-Diisopropylethylamine (DIEA)VariousReagent GradeBase for coupling reaction
Trifluoroacetic acid (TFA)VariousReagent GradeCleavage from resin
Diethyl etherVariousAnhydrousPeptide precipitation
Acetonitrile (ACN)VariousHPLC GradeHPLC solvent
WaterVariousHPLC GradeHPLC solvent
Imaging Probe (e.g., fluorescent dye, chelator)VariousConjugation GradeLabeling moiety

III. Experimental Protocols

A. Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using the standard Fmoc/tBu strategy.[2] The fundamental workflow involves iterative cycles of deprotection, coupling, and washing.[2]

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Swollen Resin Coupling 3. Amino Acid Coupling Deprotection->Coupling Free N-terminus Washing 4. Washing Coupling->Washing Coupled Peptide Repeat Repeat for each amino acid Washing->Repeat Clean Peptide-Resin Repeat->Deprotection Cleavage 5. Cleavage & Deprotection Repeat->Cleavage Final Sequence Purification 6. Purification Cleavage->Purification Crude Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[2]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2] Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling of this compound:

    • Pre-activate this compound (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[3] For sterically hindered sequences, longer coupling times or a double coupling may be necessary.[3]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[2][3]

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[2][3]

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][11]

B. Post-Synthetic Labeling of Bromo-Functionalized Peptides

The bromine atom on the phenylalanine residue serves as a versatile handle for introducing imaging probes. The choice of conjugation chemistry depends on the nature of the imaging moiety.

Post-Synthetic Modification Workflow

Post_Synthetic_Modification BromoPeptide Purified Bromo-Peptide Reaction Conjugation Reaction (e.g., Suzuki, Sonogashira) BromoPeptide->Reaction LabeledPeptide Labeled Peptide Reaction->LabeledPeptide Purification Final Purification (RP-HPLC) LabeledPeptide->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for post-synthetic labeling of bromo-peptides.

Example Protocol: Suzuki Coupling for Fluorescent Labeling

This protocol describes the attachment of a boronic acid-functionalized fluorescent dye to the bromo-peptide.

  • Reaction Setup: In a reaction vial, dissolve the purified bromo-peptide in a suitable solvent system (e.g., a mixture of organic solvent and aqueous buffer).

  • Add Reagents: Add the boronic acid-functionalized fluorescent dye (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).[8]

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature appropriate for the specific catalyst and substrates (typically 60-100 °C) for several hours.

  • Monitoring: Monitor the reaction progress by RP-HPLC and mass spectrometry.

  • Purification: Upon completion, purify the fluorescently labeled peptide by RP-HPLC to remove unreacted starting materials, catalyst, and byproducts.

  • Characterization: Confirm the identity and purity of the final labeled peptide by mass spectrometry and, if necessary, NMR spectroscopy.[12]

IV. Imaging Applications

Peptides labeled with this compound can be utilized in a variety of imaging modalities.

  • Fluorescence Imaging: Peptides conjugated to fluorescent dyes are widely used for in vitro and in vivo imaging to study cellular uptake, trafficking, and receptor binding.[13][14] The choice of fluorophore depends on the desired excitation and emission wavelengths.[13]

  • PET and SPECT Imaging: For nuclear imaging, the bromine atom can be substituted with a radioisotope. This allows for non-invasive, quantitative imaging of peptide distribution and target engagement in vivo.[15][16]

  • X-ray Imaging: The high atomic number of bromine can provide contrast in X-ray-based imaging techniques, although this is a less common application compared to fluorescence and radionuclide imaging.

V. Data and Analysis

The successful incorporation and labeling of the peptide should be confirmed through rigorous analytical methods.

Analytical Technique Purpose Expected Outcome
RP-HPLC Purity assessment and purificationA single major peak corresponding to the desired peptide.[17]
Mass Spectrometry (MS) Identity confirmationThe observed mass should match the calculated mass of the peptide.[11] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be visible.[11]
NMR Spectroscopy Structural confirmationChemical shift perturbations confirming the incorporation of the bromo-phenylalanine residue.[12]

Table 1: Representative Mass Spectrometry Data

Peptide Calculated Monoisotopic Mass (Da) Observed Monoisotopic Mass (Da) Notes
Ac-Gly-Phe(4-Br)-Ala-NH₂414.0719414.0721Characteristic 1:1 isotopic pattern for Br observed.
Ac-Gly-Phe(4-FAM)-Ala-NH₂711.2082711.2085Successful conjugation confirmed.

VI. Conclusion

The use of this compound provides a robust and versatile platform for the development of peptide-based imaging agents.[5] The straightforward incorporation into peptide sequences via standard SPPS protocols, coupled with the flexibility for post-synthetic modification, makes it an invaluable tool for researchers in chemical biology and drug discovery.[2][5] By following the detailed protocols and considerations outlined in this application note, scientists can effectively design and synthesize novel peptide probes for a wide range of imaging applications, ultimately advancing our understanding of complex biological systems.

VII. References

  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design. Retrieved from

  • PubMed. (n.d.). Peptide labelling strategies for imaging agents. Retrieved from

  • Guidechem. (n.d.). What is 4-Bromo-L-phenylalanine and how is it synthesized? - FAQ. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Retrieved from

  • SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from

  • Benchchem. (n.d.). Mass Spectrometry of Peptides Containing 4-Bromophenylalanine: A Comparative Guide. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine. Retrieved from

  • PubMed Central. (n.d.). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. Retrieved from

  • Springer Nature Experiments. (n.d.). Peptide Labelling Strategies for Imaging Agents. Retrieved from

  • Benchchem. (n.d.). The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide. Retrieved from _

  • ACS Publications - American Chemical Society. (2023). Construction of Targeting-Peptide-Based Imaging Reagents and Their Application in Bioimaging. Retrieved from

  • Benchchem. (n.d.). The Strategic Incorporation of Fmoc-Phe(4-Br)-OH in Modern Peptide Synthesis: A Technical Guide. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to the Characterization of Peptides Containing Fmoc-Phe(4-Br)-OH. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols: 3-Bromo-DL-phenylalanine as a Versatile Building Block in Drug Discovery. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Confirming 4-Bromo-Phenylalanine Incorporation: NMR vs. Mass Spectrometry. Retrieved from

  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Phenylalanine Derivatives in Drug Discovery. Retrieved from

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Boc-L-4-I-Phenylalanine in Modern Peptide Synthesis. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Boc-4-bromo-DL-phenylalanine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor coupling efficiency with Boc-4-bromo-DL-phenylalanine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the coupling of this compound in a question-and-answer format.

Q1: Why am I observing low coupling yields with this compound?

Low coupling yields can stem from several factors, often related to the specific properties of this unnatural amino acid.

  • Steric Hindrance: The bulky bromophenyl side chain can physically impede the approach of the activated carboxylic acid to the amine of the growing peptide chain, slowing down the reaction.[1][2]

  • Incomplete Activation: The carboxylic acid of this compound may not be fully activated prior to the coupling step, leading to unreacted starting material.

  • Poor Solubility: this compound has limited solubility in some common peptide synthesis solvents, which can hinder the reaction.[3] While soluble in methanol, its solubility in solvents like DCM and DMF should be empirically determined for optimal reaction concentration.[2][3]

  • Suboptimal Coupling Reagent: Not all coupling reagents are equally effective for sterically hindered amino acids. Standard carbodiimide reagents might be insufficient.[4][5]

  • Aggregation: The peptide chain on the solid support can aggregate, especially with hydrophobic residues, blocking reactive sites.[6]

  • Use of a DL-Racemic Mixture: The use of a racemic mixture of this compound will result in the formation of diastereomeric peptides.[7] While this doesn't inherently lower the total peptide yield, it complicates purification and can make it seem like the yield of the desired single diastereomer is low.

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended.

Coupling Reagent ClassExamplesKey Advantages
Uronium/Aminium Salts HATU, HBTU, HCTUHigh efficiency, fast reaction times, and low risk of racemization. Particularly effective for sterically hindered couplings.[5][8]
Phosphonium Salts PyBOP, PyAOPVery effective for hindered couplings and can be a good alternative to uronium salts.[9]
Carbodiimides with Additives DIC/HOBt, DIC/OxymaPureCost-effective, but may require longer reaction times or double coupling for challenging residues. The use of additives is crucial to suppress racemization.[4][10]

Q3: How can I improve the solubility of this compound in the reaction mixture?

  • Solvent Selection: While slightly soluble in water, for peptide synthesis, consider using N-methylpyrrolidone (NMP) or dimethylformamide (DMF), which are generally good solvents for Boc-protected amino acids and peptide resins.[2][11] It may be beneficial to dissolve the this compound in a small amount of a stronger solvent like DMSO before adding it to the main reaction solvent, but be mindful of solvent compatibility with your overall synthesis strategy.

  • Sonication: Briefly sonicating the mixture can help to dissolve the amino acid derivative.[6]

  • Gentle Heating: Gentle warming of the reaction vessel (e.g., to 40-50°C) can improve solubility and reaction kinetics, but should be used with caution to avoid potential side reactions.

Q4: What are the potential side reactions associated with this compound and how can I mitigate them?

  • Racemization: Activation of the carboxylic acid can lead to a loss of stereochemical integrity. To minimize this, use coupling reagents with additives like HOBt or HOAt, which are known to suppress racemization.[6][12] Uronium and phosphonium-based reagents generally have a lower risk of inducing racemization.[8] The choice of base can also influence racemization, with weaker bases like N-methylmorpholine (NMM) or collidine being preferable to stronger bases like DIPEA in some cases.[12]

  • Dehalogenation: While less common during the coupling step itself, the bromo-substituent can be susceptible to removal (dehalogenation) in subsequent steps, particularly during palladium-catalyzed reactions if the bromine is intended as a handle for further modification.[1] Careful selection of catalysts and reaction conditions is crucial in such cases.

  • Formation of Diastereomers: Since you are using a DL-racemic mixture, your synthesis will produce a mixture of peptides with either the D- or L-isomer of 4-bromophenylalanine at the desired position. This is an expected outcome and not a side reaction in the traditional sense. The primary challenge will be the separation of these diastereomers during purification.[7]

Q5: How do I purify the resulting diastereomeric peptides?

The separation of diastereomers is a significant challenge.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying peptides.[13][14] The separation of diastereomers is often possible on standard C8 or C18 columns due to differences in their secondary structure and hydrophobicity.[7]

  • Gradient Optimization: A shallow acetonitrile gradient is often necessary to achieve good resolution between diastereomeric peptides.

  • Temperature Control: Running the HPLC at different temperatures can sometimes improve the separation.[7]

  • Chiral HPLC: In cases where standard RP-HPLC is insufficient, chiral chromatography may be necessary, although this is a more specialized and expensive technique.[15]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol describes a general procedure for coupling this compound onto a solid support using a uronium-based coupling reagent.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • HATU (or HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine (for Fmoc-based synthesis, if applicable for subsequent steps)

  • Trifluoroacetic acid (TFA) (for Boc deprotection)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or DCM for at least 30 minutes.[11]

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group.[16]

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a 5-10% solution of DIPEA in DMF, and finally with DMF to remove residual acid and base.[5]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.[5]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary.[1]

  • Monitoring: Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[17]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (3x).[5]

  • Capping (Optional): To block any unreacted amines and prevent the formation of deletion sequences, you can perform a capping step by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.[11]

Protocol 2: Solution-Phase Coupling of this compound

This protocol outlines a general procedure for coupling this compound to an amino acid ester in solution.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq for neutralizing the HCl salt)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amine Neutralization: Dissolve the amino acid ester hydrochloride in anhydrous DCM. Add DIPEA and stir for 5 minutes at room temperature to generate the free amine.[4]

  • Reaction Setup: Add this compound and HOBt to the solution and stir until fully dissolved.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC portion-wise to the cooled solution. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[8]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Coupling Efficiency of this compound cluster_causes Potential Causes cluster_solutions Solutions start Poor Coupling Efficiency steric_hindrance Steric Hindrance start->steric_hindrance solubility Poor Solubility start->solubility reagent Suboptimal Reagent start->reagent activation Incomplete Activation start->activation aggregation Peptide Aggregation start->aggregation diastereomers Diastereomer Formation start->diastereomers potent_reagent Use Potent Reagents (HATU, HBTU, PyBOP) steric_hindrance->potent_reagent double_couple Increase Reaction Time or Double Couple steric_hindrance->double_couple optimize_solvent Optimize Solvents (NMP, DMF, sonication) solubility->optimize_solvent reagent->potent_reagent pre_activation Ensure Complete Pre-activation activation->pre_activation chaotropic_agents Use Chaotropic Agents or Disruptive Solvents aggregation->chaotropic_agents hplc_purification Optimize HPLC Purification (shallow gradient) diastereomers->hplc_purification Peptide_Coupling_Pathway General Peptide Coupling Pathway Boc_AA This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea) Boc_AA->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Coupled_Peptide Extended Peptide Chain Activated_Ester->Coupled_Peptide + Peptide Amine Byproduct Coupling Reagent Byproduct Activated_Ester->Byproduct Peptide_Amine N-terminal Amine of Peptide Chain Peptide_Amine->Coupled_Peptide

References

Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis with Boc-4-bromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and mitigating side reactions encountered during solid-phase peptide synthesis (SPPS) using Boc-4-bromo-DL-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when using this compound in peptide synthesis?

A1: The primary side reactions include:

  • Dehalogenation: Loss of the bromine atom from the phenyl ring, leading to the incorporation of phenylalanine instead of 4-bromophenylalanine.

  • Tert-butylation: Alkylation of the aromatic ring of 4-bromophenylalanine by the tert-butyl cation generated during Boc deprotection.[1]

  • Friedel-Crafts Alkylation of Scavengers: The reactive carbocations generated during deprotection can react with aromatic scavengers, leading to their consumption and potential formation of byproducts.

Q2: What causes dehalogenation of the 4-bromophenylalanine residue?

A2: Dehalogenation can be catalyzed by palladium reagents if used in subsequent steps (e.g., for the removal of certain protecting groups), or it can occur under harsh acidic conditions used for cleavage from the resin, especially in the presence of certain scavengers. The carbon-bromine bond can be susceptible to cleavage under strong acidolysis.[2]

Q3: How can I detect and quantify side products like dehalogenation and tert-butylation?

A3: The most effective methods for detecting and quantifying these side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][3]

  • HPLC: A shift in the retention time compared to the expected product can indicate the presence of side products. Co-injection with a synthesized standard of the potential side product (e.g., the corresponding phenylalanine-containing peptide) can confirm its identity.

  • Mass Spectrometry: A mass difference of -78.9 Da (loss of ⁷⁹Br and addition of H) indicates dehalogenation. A mass increase of +56 Da for each added tert-butyl group is indicative of tert-butylation.[1] The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 Da) will be absent in the dehalogenated product.[3]

Troubleshooting Guides

Issue 1: Presence of a significant peak corresponding to the dehalogenated peptide in HPLC/MS analysis.

Possible Cause:

  • Harsh cleavage conditions (prolonged exposure to strong acids).

  • Inappropriate choice of scavengers that may promote hydrodehalogenation.

  • Use of palladium-based catalysts in subsequent synthetic steps.

Troubleshooting Workflow:

start Dehalogenation Detected step1 Review Cleavage Cocktail and Conditions start->step1 step2 Optimize Scavenger Selection step1->step2 If scavengers are suspected step4 Avoid Palladium Catalysts if Possible step1->step4 If subsequent steps use Pd step3 Modify Cleavage Time and Temperature step2->step3 If conditions are harsh end_node Minimized Dehalogenation step3->end_node step4->end_node

Caption: Troubleshooting workflow for dehalogenation.

Solutions:

  • Optimize Cleavage Cocktail: Use a milder cleavage cocktail if possible. While TFA is standard for Boc-SPPS cleavage, its concentration and the choice of scavengers can be optimized.

  • Scavenger Selection: Employ scavengers that are less likely to promote dehalogenation. Triisopropylsilane (TIS) is a common scavenger that can sometimes contribute to reduction. Consider using a scavenger cocktail with reduced TIS concentration or alternative scavengers like thioanisole.

  • Control Cleavage Conditions: Reduce the cleavage time and perform the reaction at a lower temperature (e.g., 4°C) to minimize side reactions.[2]

  • Alternative Protecting Group Strategies: If subsequent steps require palladium catalysis, consider using a different protecting group strategy for other residues that is compatible with your synthesis.

Issue 2: Observation of peaks with a +56 Da mass shift in the mass spectrum.

Possible Cause:

  • Alkylation of the 4-bromophenylalanine aromatic ring by the tert-butyl cation generated during Boc deprotection.[1]

  • Insufficient scavenging of the tert-butyl cations.

Troubleshooting Workflow:

start Tert-butylation Detected step1 Increase Scavenger Concentration start->step1 step2 Use a More Effective Scavenger Cocktail step1->step2 If side reaction persists step3 Optimize Deprotection Conditions step2->step3 If further optimization is needed end_node Minimized Tert-butylation step3->end_node

Caption: Troubleshooting workflow for tert-butylation.

Solutions:

  • Increase Scavenger Concentration: Increase the percentage of scavengers in the TFA deprotection solution. A common starting point is a cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Use a Scavenger Cocktail: A combination of scavengers is often more effective than a single one. For aromatic residues, a cocktail containing TIS and water is recommended.[1] Thioanisole is also an effective scavenger for tert-butyl cations.[1]

  • Optimize Deprotection Time: While complete deprotection is necessary, unnecessarily long exposure to TFA can increase the chance of side reactions. Monitor the deprotection reaction to determine the optimal time.

Data Presentation

Table 1: Common Side Products and Their Mass Shifts

Side ReactionMass Shift (Da)Method of Detection
Dehalogenation-78.9 (⁷⁹Br to H)Mass Spectrometry
Tert-butylation+56.1 (per t-butyl group)Mass Spectrometry

Table 2: Recommended Scavenger Cocktails for Boc Deprotection of Peptides Containing Aromatic Residues

Scavenger CocktailComposition (v/v/v)Application Notes
StandardTFA/TIS/H₂O (95:2.5:2.5)A general-purpose cocktail effective for most sequences containing aromatic residues.
Thioanisole-basedTFA/Thioanisole/H₂O (90:5:5)Thioanisole is particularly effective at scavenging tert-butyl cations and can be used as an alternative or in addition to TIS.[1]

Experimental Protocols

Protocol 1: Boc Deprotection with a Scavenger Cocktail

This protocol is designed to minimize tert-butylation of the 4-bromophenylalanine residue.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Prepare the deprotection cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the deprotection cocktail to the resin and agitate gently at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the peptide under vacuum.

Protocol 2: Analysis of Side Products by RP-HPLC and Mass Spectrometry

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

RP-HPLC Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5-95% over 30 minutes).

  • Monitor the elution profile at 220 nm.

  • Collect fractions corresponding to the main peak and any significant side product peaks for mass spectrometry analysis.

Mass Spectrometry Procedure:

  • Dilute the collected fractions in a suitable solvent for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum and analyze for the expected molecular weight of the desired peptide and the mass shifts corresponding to potential side products (see Table 1).

Mandatory Visualization

Boc Deprotection and Side Reaction Pathways

cluster_deprotection Boc Deprotection cluster_side_reactions Side Reactions Boc_Peptide Boc-NH-Peptide Deprotected_Peptide H3N+-Peptide Boc_Peptide->Deprotected_Peptide + TFA tBu_cation tert-butyl cation Boc_Peptide->tBu_cation + TFA TFA TFA tBu_cation2 tert-butyl cation BrPhe 4-Bromo-Phe (in peptide) Alkylated_BrPhe tert-butylated-4-Bromo-Phe BrPhe->Alkylated_BrPhe Dehalogenated_Phe Phenylalanine BrPhe->Dehalogenated_Phe Dehalogenation (e.g., harsh cleavage) tBu_cation2->Alkylated_BrPhe attacks aromatic ring Trapped_tBu Trapped t-butyl tBu_cation2->Trapped_tBu trapped by Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_tBu

Caption: Boc deprotection and potential side reactions.

General Experimental Workflow for Peptide Synthesis and Analysis

start Start SPPS resin_prep Resin Swelling start->resin_prep coupling Amino Acid Coupling (Boc-4-bromo-DL-Phe) resin_prep->coupling deprotection Boc Deprotection (TFA + Scavengers) coupling->deprotection repeat_cycle Repeat Coupling/ Deprotection Cycles deprotection->repeat_cycle repeat_cycle->coupling Next amino acid cleavage Cleavage from Resin (e.g., HF or TFMSA) repeat_cycle->cleavage Final cycle complete purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry Analysis purification->analysis end_node Pure Peptide analysis->end_node

References

Preventing racemization of Boc-4-bromo-DL-phenylalanine during coupling.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing challenges encountered during the coupling of Boc-4-bromo-DL-phenylalanine in peptide synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization and optimize their synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (e.g., L-form to a D,L-mixture). In peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[1][2] The incorporation of an unintended D-amino acid can lead to a significant loss of biological activity or even introduce undesired pharmacological effects.[1]

Q2: What is the primary mechanism of racemization for Boc-protected amino acids during coupling?

A2: The most common pathway for racemization during the coupling of Boc-amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1][2] This process begins with the activation of the carboxylic acid group by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The proton on the alpha-carbon of this oxazolone is acidic and can be readily removed by a base, leading to a loss of chirality. The incoming amine can then attack the achiral oxazolone from either face, resulting in a mixture of the desired L-L peptide and the undesired D-L diastereomer.[1][2]

Q3: Are all Boc-protected amino acids equally susceptible to racemization?

A3: No, the susceptibility to racemization varies among different amino acids. Amino acids such as histidine and cysteine are particularly prone to racemization.[2][3] For phenylalanine derivatives like this compound, the electronic properties of the phenyl ring substituent can influence the acidity of the alpha-proton and thus the rate of racemization.

Q4: How does the choice of coupling reagent affect racemization?

A4: The choice of coupling reagent is crucial in controlling racemization. Uronium/aminium-based reagents like HBTU and HATU, when used with additives like HOBt or HOAt, are generally effective at high coupling rates with suppressed racemization.[3][4] Carbodiimide reagents such as DCC and DIC can lead to significant racemization if used without racemization-suppressing additives.[4][5] The addition of HOBt or HOAt to carbodiimide-mediated couplings can minimize racemization by forming an active ester that is less prone to oxazolone formation.[3][4][6]

Q5: What is the role of the base in racemization, and which bases are recommended?

A5: The base plays a critical role in racemization, as it can abstract the acidic alpha-proton from the oxazolone intermediate.[1] Stronger and less sterically hindered bases, like triethylamine (TEA), can accelerate racemization.[1] Weaker or more sterically hindered bases are preferred to preserve stereochemical integrity.[1] N,N-Diisopropylethylamine (DIPEA) is a sterically hindered base and is a better choice than TEA for minimizing racemization. N-methylmorpholine (NMM) is a weaker base and is also a good option. In cases with a high risk of racemization, the even weaker base sym-collidine has been recommended.[1][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of diastereomeric impurities in the final peptide. Racemization of this compound during coupling.- Optimize Coupling Reagent and Additives: Switch to a uronium/aminium salt coupling reagent (e.g., HBTU, HATU) in combination with an additive like HOBt or HOAt.[3] If using a carbodiimide (e.g., DIC), ensure the addition of at least one equivalent of HOBt or HOAt.[4] - Select a Suitable Base: Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA). Avoid strong, non-hindered bases like triethylamine (TEA).[1] - Control Stoichiometry: Use the minimum necessary amount of base.[1] - Lower Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[5]
Incomplete coupling reaction. Steric hindrance from the bulky 4-bromophenyl side chain and the Boc-protecting group.- Extend Reaction Time: Increase the coupling reaction time and monitor for completion. - Increase Reagent Equivalents: Use a slight excess of the amino acid and coupling reagent. - Pre-activation: Minimize the pre-activation time (1-5 minutes) before adding the amine component to reduce the concentration of the racemization-prone activated intermediate.[1]
Difficulty in purifying the final peptide. Presence of closely eluting diastereomers.- Optimize Chromatography: Use a high-resolution chiral stationary phase HPLC column for analytical and preparative separations to resolve the diastereomers.[7]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HBTU/HOBt
  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 minutes, drain, and then treat again for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF for 5 minutes (2x).

  • Coupling:

    • In a separate vessel, dissolve Boc-4-bromo-L-phenylalanine (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes for pre-activation.[8]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Quantification of Racemization by Chiral HPLC
  • Sample Preparation:

    • Cleave a small sample of the crude peptide from the resin.

    • Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.

    • Dissolve the crude peptide in the initial mobile phase for HPLC analysis.[7]

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column).[7]

    • Mobile Phase: Use an appropriate mobile phase system, which may require optimization (e.g., a gradient of acetonitrile in an aqueous buffer like 0.1% TFA).

    • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).

    • Quantification: The L- and D-diastereomers should elute as separate peaks. Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-diastereomer) / (Area(L-diastereomer) + Area(D-diastereomer))] * 100.[7]

Visualizations

RacemizationMechanism BocAA Boc-AA-OH Activated_Ester Activated Intermediate BocAA->Activated_Ester Oxazolone 5(4H)-Oxazolone (Chiral Center) Activated_Ester->Oxazolone Cyclization Achiral_Intermediate Achiral Intermediate Oxazolone->Achiral_Intermediate Peptide_L Desired L-L Peptide Oxazolone->Peptide_L Attack from one face Achiral_Intermediate->Oxazolone Achiral_Intermediate->Peptide_L Peptide_D Undesired D-L Peptide Achiral_Intermediate->Peptide_D Amine H2N-Peptide Amine->Peptide_L Amine->Peptide_D

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start High Racemization Detected CheckBase Review Base Selection Start->CheckBase CheckReagent Review Coupling Reagent CheckBase->CheckReagent Weak/Hindered Base Used SolutionBase Switch to Weaker/Hindered Base (NMM, DIPEA) CheckBase->SolutionBase Strong/Unhindered Base Used CheckTemp Review Reaction Temperature CheckReagent->CheckTemp Optimized Reagent Used SolutionReagent Use Uronium Reagent + Additive (HBTU/HOBt) CheckReagent->SolutionReagent Carbodiimide w/o Additive Used SolutionTemp Lower Coupling Temperature (e.g., 0°C) CheckTemp->SolutionTemp Elevated Temp Used End Racemization Minimized CheckTemp->End Low Temp Used SolutionBase->CheckReagent SolutionReagent->CheckTemp SolutionTemp->End

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: Purification of Hydrophobic Peptides Containing 4-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for hydrophobic peptides, with a special focus on those incorporating the unnatural amino acid 4-bromophenylalanine.

Troubleshooting Guide

Hydrophobic peptides, particularly those containing 4-bromophenylalanine, present unique challenges during purification due to their propensity for aggregation and poor solubility.[1][2] The increased hydrophobicity imparted by the bromophenyl group can lead to difficulties in achieving high purity and recovery.[1] This guide addresses common issues encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Solubility The peptide is not fully dissolved before injection, leading to sample loss and column clogging. The inherent hydrophobicity of the peptide sequence, exacerbated by the 4-bromophenylalanine residue, limits its solubility in standard aqueous mobile phases.[3]- Solubility Testing: Before preparative purification, test the peptide's solubility in various solvents.[3] Start with the organic component of the mobile phase (e.g., pure acetonitrile or isopropanol) before adding the aqueous component.[3] - Use of Organic Solvents: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or a high concentration of acetonitrile or isopropanol before diluting with the initial mobile phase.[4] - Temperature Modification: Increasing the temperature of the separation can enhance the solubility of hydrophobic peptides.[5]
Poor Peak Shape (Broadening or Tailing) in RP-HPLC - Aggregation: The peptide may be aggregating on the column.[6] - Secondary Interactions: The peptide may be interacting with residual silanols on the silica-based column. - Inappropriate Mobile Phase: The organic solvent may not be strong enough to elute the peptide efficiently.[7]- Optimize Mobile Phase: Try a stronger organic solvent like isopropanol or n-propanol, or a combination of acetonitrile and one of these alcohols.[3][8] - Adjust Ion-Pairing Agent: While 0.1% TFA is standard, formic acid can be an alternative.[9] - Increase Temperature: Running the column at a higher temperature (e.g., 40-60°C) can improve peak shape.[5] - Change Column Chemistry: A C4 or C8 column may be more suitable than a C18 for very hydrophobic peptides.[8] Phenyl-based columns can also offer different selectivity.[4]
Low or No Peptide Recovery from the Column - Irreversible Adsorption: The peptide is so hydrophobic that it binds irreversibly to the stationary phase. - Precipitation on the Column: The peptide precipitates on the column when the mobile phase composition changes.[10]- Stronger Elution Conditions: Use a steeper gradient or a stronger organic solvent (isopropanol, n-propanol).[8] - Column Flushing: After the run, flush the column with a very strong solvent mixture (e.g., 100% isopropanol) to elute any remaining peptide. Always run a blank gradient to check for carryover.[3] - Alternative Purification Method: If recovery from RP-HPLC is consistently low, consider a non-chromatographic method like precipitation.[11]
Peptide Aggregation During Lyophilization The peptide aggregates upon removal of the solvent, making it difficult to redissolve.- Lyophilize from a Solution with Organic Solvent: Lyophilize the purified peptide from a solution containing a significant amount of an organic solvent like acetonitrile or tert-butanol to help prevent aggregation. - Inclusion of Stabilizers: In some cases, the addition of small amounts of excipients like mannitol or glycine can help prevent aggregation during lyophilization.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to purify peptides containing 4-bromophenylalanine?

A1: The bromine atom on the phenylalanine side chain significantly increases the hydrophobicity of the amino acid.[1] This increased hydrophobicity can lead to poor solubility in aqueous solutions and a higher tendency for the peptide to aggregate, making purification by standard methods like RP-HPLC challenging.[1][2]

Q2: What is the recommended starting point for developing an RP-HPLC method for these peptides?

A2: A good starting point is a C18 reversed-phase column with a mobile phase consisting of Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA).[2][12] Begin with a shallow gradient, for example, a linear gradient of 1% per minute increase in Solvent B. It is crucial to perform an initial analytical run to determine the approximate acetonitrile concentration required to elute the peptide.[12]

Q3: How can I improve the resolution of my peptide from closely eluting impurities?

A3: To improve resolution, you can try several strategies:

  • Shallow Gradient: A slower, shallower gradient (e.g., 0.5% or less increase in organic solvent per minute) can improve the separation of closely eluting species.

  • Different Organic Solvent: Switching from acetonitrile to isopropanol or n-propanol can alter the selectivity of the separation.[8]

  • Change in pH: Using a different mobile phase modifier, such as formic acid, can change the ionization state of the peptide and impurities, potentially improving separation.[5]

  • Temperature Optimization: Varying the column temperature can also affect selectivity.[5]

Q4: Are there any alternatives to RP-HPLC for purifying highly hydrophobic peptides?

A4: Yes, for peptides that are extremely difficult to purify by RP-HPLC due to very low solubility or irreversible column binding, precipitation can be an effective alternative.[11] This method takes advantage of the peptide's low solubility in both aqueous and highly nonpolar organic solvents.[11] A detailed protocol for this method is provided below. Another strategy involves the use of hydrophilic tags that are added to the peptide during synthesis to improve solubility and then cleaved off after purification.[2]

Q5: My peptide seems to be pure by HPLC, but I still have problems with solubility. What could be the issue?

A5: The counter-ions present in the purified peptide can significantly affect its properties. Trifluoroacetic acid (TFA), a common ion-pairing agent in RP-HPLC, can sometimes remain associated with the peptide after lyophilization and may contribute to aggregation and reduced solubility in certain buffers. If this is suspected, performing a salt exchange by re-purifying the peptide with a different mobile phase modifier (e.g., acetic acid or formic acid) or through dialysis/ion-exchange chromatography can be beneficial.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification

This protocol outlines a general procedure for the purification of a hydrophobic peptide containing 4-bromophenylalanine using preparative RP-HPLC.

Materials:

  • Crude peptide containing 4-bromophenylalanine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 250 x 22 mm)[1]

  • Lyophilizer

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.[1]

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of a strong solvent in which it is soluble (e.g., DMSO, DMF, or 100% ACN).

    • Dilute the dissolved peptide solution with Solvent A to a final organic solvent concentration that is lower than the initial gradient conditions to ensure the peptide binds to the column upon injection.

    • Centrifuge the sample to remove any insoluble material.

  • HPLC Purification:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

    • Inject the prepared peptide sample onto the column.

    • Run a linear gradient to elute the peptide. A starting point could be a gradient of 5% to 65% Solvent B over 60 minutes.[1][2] The gradient should be optimized based on analytical runs.

    • Monitor the elution profile at 220 nm.[1]

    • Collect fractions corresponding to the main peptide peak.

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.

Protocol 2: Alternative Purification by Precipitation

This protocol is adapted for highly hydrophobic peptides that are difficult to purify using RP-HPLC.[11]

Materials:

  • Crude peptide after cleavage from the resin and removal of the cleavage cocktail.

  • Ice-cold deionized water.

  • 60% Acetonitrile in water.

  • Ice-cold diethyl ether.

  • Centrifuge.

  • Lyophilizer.

Procedure:

  • Initial Precipitation in Water:

    • After the cleavage step, precipitate the crude peptide by diluting the cleavage mixture with a large volume (e.g., 25 mL) of ice-cold deionized water.[11]

    • Collect the precipitate by filtration or centrifugation.

  • Solubilization and Lyophilization:

    • Reconstitute the filtered precipitate in a 60% acetonitrile/water solution.[11]

    • Lyophilize the reconstituted peptide solution.

  • Washing with Diethyl Ether:

    • To the lyophilized powder, add ice-cold diethyl ether to wash away scavengers and other organic-soluble impurities.[11]

    • Resuspend the peptide in the ether and pellet it by centrifugation.

    • Carefully decant and discard the diethyl ether.

  • Drying:

    • Dry the final peptide pellet under vacuum to remove any residual ether.[11]

Visualizations

Purification_Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification Strategy SPPS Solid-Phase Peptide Synthesis (with Fmoc-4-Br-Phe) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide Solubility_Test Solubility Testing Crude_Peptide->Solubility_Test RP_HPLC RP-HPLC Solubility_Test->RP_HPLC Soluble in Mobile Phase Precipitation Precipitation Solubility_Test->Precipitation Poorly Soluble Analysis Purity Analysis (Analytical HPLC, MS) RP_HPLC->Analysis Precipitation->Analysis Pure_Peptide Purified Peptide Analysis->Pure_Peptide

Caption: General workflow for the purification of hydrophobic peptides containing 4-bromophenylalanine.

Troubleshooting_Tree Start Problem with RP-HPLC Purification Problem_Type What is the main issue? Start->Problem_Type Poor_Shape Poor Peak Shape (Broadening/Tailing) Problem_Type->Poor_Shape Peak Shape Low_Recovery Low/No Recovery Problem_Type->Low_Recovery Recovery Low_Solubility Sample Precipitation/ High Backpressure Problem_Type->Low_Solubility Solubility Shape_Cause Possible Cause? Poor_Shape->Shape_Cause Shape_Sol1 Increase Column Temperature Shape_Cause->Shape_Sol1 Aggregation Shape_Sol2 Use Stronger Organic Solvent (e.g., Isopropanol) Shape_Cause->Shape_Sol2 Hydrophobicity Shape_Sol3 Try C4 or Phenyl Column Shape_Cause->Shape_Sol3 Column Interaction Recovery_Cause Possible Cause? Low_Recovery->Recovery_Cause Recovery_Sol1 Use Steeper Gradient/ Stronger Solvent Recovery_Cause->Recovery_Sol1 Strong Binding Recovery_Sol2 Run Blank with 100% Organic to Check for Carryover Recovery_Cause->Recovery_Sol2 Irreversible Binding Recovery_Sol3 Switch to Precipitation Method Recovery_Cause->Recovery_Sol3 Consistent Low Recovery Solubility_Cause Possible Cause? Low_Solubility->Solubility_Cause Solubility_Sol1 Dissolve in minimal DMSO/DMF before diluting Solubility_Cause->Solubility_Sol1 Poor Solubility in Initial Mobile Phase Solubility_Sol2 Increase Initial % Organic (if possible) Solubility_Cause->Solubility_Sol2 Precipitation on Injection

References

Technical Support Center: Overcoming Solubility Challenges of Peptides Containing 4-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility issues associated with peptides containing the unnatural amino acid 4-bromophenylalanine (p-Br-Phe). The increased hydrophobicity imparted by the bromine atom can lead to significant challenges in handling and utilizing these peptides in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing 4-bromophenylalanine insoluble in aqueous buffers?

A1: The incorporation of 4-bromophenylalanine significantly increases the hydrophobicity of a peptide.[1][2] The bulky and nonpolar nature of the bromophenyl group can lead to a decrease in favorable interactions with water molecules, promoting peptide aggregation and reducing aqueous solubility.[2]

Q2: What is the first step I should take when trying to dissolve my 4-bromophenylalanine-containing peptide?

A2: It is always recommended to start by attempting to dissolve a small aliquot of the peptide in your desired aqueous buffer.[3][4] This will prevent the loss of your entire sample if the initial solvent choice is not optimal. Use sonication or gentle vortexing to aid dissolution.[5]

Q3: What are the recommended organic co-solvents for dissolving hydrophobic peptides?

A3: For highly hydrophobic peptides, including those with 4-bromophenylalanine, the use of organic co-solvents is often necessary. The most commonly used solvents are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN).[5] It is advisable to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[5]

Q4: Are there any compatibility issues I should be aware of when using organic co-solvents?

A4: Yes. DMSO can oxidize methionine and free cysteine residues.[3] For peptides containing these amino acids, DMF or ACN are preferred alternatives.[3] Additionally, the final concentration of the organic solvent should be kept to a minimum, as it may interfere with biological assays.[5]

Q5: How can pH be used to improve the solubility of my peptide?

A5: The net charge of a peptide, which is influenced by the pH of the solution, plays a crucial role in its solubility.[3] Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI can increase solubility. For basic peptides (net positive charge), dissolving in a slightly acidic solution (e.g., with a small amount of acetic acid) can help.[3] For acidic peptides (net negative charge), a slightly basic solution (e.g., with ammonium bicarbonate) may improve solubility.[3]

Q6: Can salts affect the solubility of my peptide?

A6: Yes, the presence of salts can have a complex effect on peptide solubility. At low concentrations, salts can increase solubility ("salting in") by reducing the electrostatic interactions between peptide molecules. However, at high concentrations, salts can compete for water molecules, leading to a decrease in peptide solubility ("salting out"). The specific effect depends on the type of salt and the peptide sequence.

Q7: My peptide precipitates out of solution when I dilute it with an aqueous buffer. What should I do?

A7: This is a common issue when working with hydrophobic peptides. If precipitation occurs, you can try a few approaches:

  • Slower Dilution: Add the aqueous buffer more slowly while vortexing continuously.

  • Different Co-solvent: Try a different organic co-solvent (e.g., switch from DMSO to DMF).

  • Higher Organic Solvent Concentration: It may be necessary to work with a higher final concentration of the organic co-solvent, but be mindful of its compatibility with your experiment.

  • Lyophilize and Re-dissolve: If significant precipitation occurs, it is best to lyophilize the peptide and start the dissolution process again with a different solvent system.[5]

Data Presentation

The incorporation of halogen atoms into a phenylalanine residue progressively increases its hydrophobicity, which generally leads to a decrease in aqueous solubility. The following table provides illustrative data on how halogen substitution can affect the physicochemical properties of a model peptide.

PropertyPeptide with PhePeptide with Phe(4-F)Peptide with Phe(4-Cl)Peptide with Phe(4-Br)
Aqueous Solubility (mg/mL at pH 7.4) 1.21.10.90.8
RP-HPLC Retention Time (minutes) 15.215.816.517.1
Data is hypothetical and for illustrative purposes. Actual results may vary based on the peptide sequence and analytical conditions.[2]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide Containing 4-Bromophenylalanine

This protocol provides a stepwise approach to solubilizing a challenging hydrophobic peptide.

  • Initial Solubility Test:

    • Weigh out a small amount (e.g., 1 mg) of the lyophilized peptide.

    • Add a small volume (e.g., 50 µL) of sterile, deionized water and vortex.

    • If the peptide does not dissolve, proceed to the next step.

  • Using an Organic Co-solvent:

    • To the same vial, add a minimal amount (e.g., 10-20 µL) of DMSO, DMF, or ACN.

    • Vortex or sonicate until the peptide is fully dissolved.

    • Slowly add your desired aqueous buffer dropwise while continuously vortexing until the desired final concentration is reached.

    • If the peptide remains in solution, it is ready for use. If precipitation occurs, proceed to step 3.

  • pH Adjustment:

    • If the peptide is acidic (net negative charge), try redissolving a fresh aliquot in a small amount of a basic buffer (e.g., 0.1 M ammonium bicarbonate) before dilution with your working buffer.

    • If the peptide is basic (net positive charge), try redissolving a fresh aliquot in a small amount of an acidic solution (e.g., 10% acetic acid) before dilution.

  • Final Measures:

    • If the above steps fail, consider using stronger denaturing agents like 6 M guanidinium hydrochloride or 8 M urea for initial solubilization, followed by dilution. Note that these agents are not compatible with most biological assays and may require removal.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Bromophenylalanine

This protocol outlines the general steps for incorporating Fmoc-L-4-bromophenylalanine into a peptide using standard Fmoc chemistry.[6]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in DMF for at least 1 hour.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6]

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (including Fmoc-L-4-bromophenylalanine) using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.[6]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[6]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.[6]

Visualizations

Experimental Workflow for Peptide Solubilization

experimental_workflow start Start with Lyophilized 4-Br-Phe Peptide test_solubility Test Solubility in Aqueous Buffer start->test_solubility not_dissolved Peptide Not Dissolved test_solubility->not_dissolved dissolved Peptide Dissolved not_dissolved->dissolved Yes add_cosolvent Add Minimal Organic Co-solvent (DMSO, DMF, ACN) not_dissolved->add_cosolvent No slow_dilution Slowly Dilute with Aqueous Buffer add_cosolvent->slow_dilution check_precipitation Precipitation? slow_dilution->check_precipitation check_precipitation->dissolved No adjust_ph Adjust pH check_precipitation->adjust_ph Yes adjust_ph->slow_dilution lyophilize Lyophilize and Re-attempt adjust_ph->lyophilize

Caption: A stepwise decision-making workflow for solubilizing peptides containing 4-bromophenylalanine.

Signaling Pathway: Neurokinin-1 (NK-1) Receptor Activation

The substitution of phenylalanine with 4-bromophenylalanine in neuropeptides like Substance P can potentially alter its binding affinity to its receptor, the Neurokinin-1 (NK-1) receptor, and subsequently modulate downstream signaling. The following diagram illustrates the canonical G-protein coupled signaling cascade initiated by the activation of the NK-1 receptor.

NK1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK-1 Receptor G_protein Gq/11 NK1R->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC downstream Downstream Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca_release->downstream PKC->downstream SubstanceP Substance P (or 4-Br-Phe analog) SubstanceP->NK1R Binds

Caption: Simplified signaling pathway of the Neurokinin-1 (NK-1) receptor upon activation by Substance P.

References

Technical Support Center: Optimization of Cleavage Conditions for 4-Bromophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the cleavage conditions for peptides containing the unnatural amino acid 4-bromophenylalanine (4-Br-Phe). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to help you achieve high-purity, high-yield peptide products.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in cleaving peptides containing 4-bromophenylalanine?

A1: The primary challenge is not typically the cleavage of the 4-bromophenylalanine residue itself, as the carbon-bromine bond is generally stable under standard trifluoroacetic acid (TFA) cleavage conditions.[1] The main focus is on preventing side reactions on other sensitive amino acid residues within the peptide sequence that can be modified by reactive cationic species generated during the cleavage process.[2][3] Therefore, the optimization of cleavage conditions is crucial to ensure the integrity of the entire peptide.

Q2: Can the bromine atom on the phenyl ring be lost during cleavage?

A2: While the carbon-bromine bond is the weakest in the 4-bromophenylalanine side chain, its cleavage is not a dominant pathway under standard TFA cleavage conditions.[4] However, prolonged exposure to harsh acidic conditions or elevated temperatures could potentially lead to dehalogenation. It is therefore recommended to use optimized cleavage times and temperatures.

Q3: Which scavengers are recommended for the cleavage of 4-bromophenylalanine-containing peptides?

A3: A variety of scavengers can be used, and the choice depends on the other amino acid residues present in your peptide. Triisopropylsilane (TIS) is a common and effective scavenger for quenching carbocations.[1][5] For peptides containing other sensitive residues like tryptophan, methionine, or cysteine, a more complex scavenger cocktail is often necessary to prevent side reactions such as alkylation and oxidation.[2]

Q4: How does the presence of 4-bromophenylalanine affect the final purification of the peptide?

A4: The presence of 4-bromophenylalanine increases the hydrophobicity of the peptide compared to its native phenylalanine counterpart. This may lead to a longer retention time during reverse-phase HPLC purification. The unique isotopic signature of bromine (two stable isotopes, 79Br and 81Br, in nearly equal abundance) provides a valuable tool for identifying the peptide during mass spectrometry analysis.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Peptide Yield Incomplete cleavage from the resin.- Extend the cleavage reaction time (e.g., from 2 hours to 4 hours) and re-evaluate. - Ensure the peptide-resin is well-dried before adding the cleavage cocktail, as residual DMF can inhibit the reaction.[5] - Increase the volume of the cleavage cocktail to ensure complete wetting of the resin.
Presence of Side Products (e.g., +56 Da adducts) Alkylation of sensitive residues (e.g., Trp, Tyr, Met, Cys) by carbocations generated during cleavage.- Optimize the scavenger cocktail. For peptides with sensitive residues, use a comprehensive cocktail like Reagent K. - Ensure scavengers are fresh and of high quality.
Unidentified Peaks in HPLC/MS - Incomplete removal of protecting groups. - Formation of unexpected adducts. - Potential dehalogenation (loss of Br).- Increase the cleavage time or TFA concentration. - Use a more robust scavenger cocktail. - Analyze the mass spectrum carefully for peaks corresponding to the peptide without bromine. If observed, reduce cleavage time and/or temperature.
Peptide is Insoluble After Precipitation The peptide is highly hydrophobic.- Try precipitating in a different cold solvent, such as methyl-tert-butyl ether (MTBE). - After precipitation and drying, try dissolving the peptide in a small amount of a strong organic solvent like neat acetonitrile before adding an aqueous buffer.

Experimental Protocols & Data

Recommended Cleavage Cocktails

The choice of cleavage cocktail is critical and should be tailored to the specific peptide sequence. Below is a table summarizing commonly used cleavage cocktails.

Reagent Name Composition (v/v or w/v) Recommended Use Cases Reference
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISGeneral purpose, good for peptides with Arg(Pmc/Pbf).[1]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)For peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[2]
TFA/TIS/Water 95% TFA, 2.5% TIS, 2.5% WaterFor simple peptides without highly sensitive residues.
Reagent L 88% TFA, 2% TIS, 5% Water, 5% Dithiothreitol (DTT)Low odor alternative, suitable for peptides with 4-benzoylphenylalanine.[6]
General Cleavage Protocol

This protocol is a starting point and should be optimized for your specific peptide.

  • Resin Preparation:

    • Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum for at least 2 hours to remove residual solvents like DMF.[1]

  • Cleavage Reaction:

    • In a well-ventilated fume hood, add the appropriate cleavage cocktail to the dried peptide-resin (e.g., 10 mL per 0.1 mmol of resin).[1]

    • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[1]

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether or MTBE.[1]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.[1]

    • Dry the crude peptide pellet under vacuum.

Visualizations

Experimental Workflow for Cleavage Optimization

Cleavage_Optimization_Workflow cluster_prep Preparation cluster_cleavage Cleavage Conditions cluster_analysis Analysis cluster_optimization Optimization start Start with Dried Peptide-Resin small_scale Perform Small-Scale Trial Cleavage start->small_scale cocktail Select Cleavage Cocktail (e.g., Reagent B, K) small_scale->cocktail scavengers Vary Scavenger Concentration cocktail->scavengers time Vary Cleavage Time (e.g., 1, 2, 4 hr) scavengers->time hplc Analyze Crude Peptide by RP-HPLC time->hplc ms Confirm Identity by Mass Spectrometry hplc->ms evaluate Evaluate Purity and Yield ms->evaluate optimize Select Optimal Conditions for Full-Scale Cleavage evaluate->optimize end end optimize->end Proceed to Full-Scale

Caption: A workflow for optimizing cleavage conditions for 4-bromophenylalanine peptides.

Troubleshooting Logic for Side Product Formation

Troubleshooting_Side_Products cluster_causes Potential Causes cluster_solutions Solutions start Side Products Detected in HPLC/MS alkylation Alkylation of Sensitive Residues (Trp, Met, Cys, Tyr) start->alkylation incomplete_deprotection Incomplete Removal of Protecting Groups start->incomplete_deprotection dehalogenation Dehalogenation of 4-Br-Phe (less common) start->dehalogenation change_scavengers Use a More Robust Scavenger Cocktail (e.g., Reagent K) alkylation->change_scavengers increase_time Increase Cleavage Time incomplete_deprotection->increase_time reduce_conditions Reduce Cleavage Time and/or Temperature dehalogenation->reduce_conditions end end change_scavengers->end Re-analyze increase_time->end reduce_conditions->end

Caption: A troubleshooting guide for addressing side product formation.

References

Identifying and minimizing deletion sequences in peptides with 4-bromophenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides incorporating 4-bromophenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they a concern in peptide synthesis?

A1: Deletion sequences are impurities that lack one or more amino acid residues from the target peptide sequence. They arise from incomplete coupling reactions during solid-phase peptide synthesis (SPPS). These impurities can be difficult to separate from the desired peptide due to similar physicochemical properties, potentially leading to lower purity and confounding experimental results.[1]

Q2: Is 4-bromophenylalanine considered a "difficult" amino acid to incorporate during SPPS?

A2: The incorporation of 4-bromophenylalanine can present challenges compared to standard amino acids. The bulky nature of the brominated phenyl group may cause steric hindrance, potentially leading to a slight decrease in coupling efficiency and crude purity.[2] However, with optimized protocols, it can be incorporated effectively.

Q3: How can I detect deletion sequences in my peptide sample containing 4-bromophenylalanine?

A3: The most effective method for identifying deletion sequences is mass spectrometry (MS).[3] By analyzing the mass-to-charge ratio (m/z) of the components in your sample, you can identify peaks corresponding to the expected mass of your target peptide and any peaks with lower masses that may correspond to deletion sequences. The unique isotopic signature of bromine (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) can aid in confirming the presence of 4-bromophenylalanine in both the target peptide and any deletion fragments.[4] Reverse-phase high-performance liquid chromatography (RP-HPLC) is also used to separate impurities, though co-elution with the main product can occur.

Q4: What is the purpose of incorporating 4-bromophenylalanine into a peptide sequence?

A4: Incorporating 4-bromophenylalanine can enhance the therapeutic potential of a peptide.[2][5] The bromine atom can improve binding affinities to target molecules, increase metabolic stability, and serve as a chemical handle for further modifications.[2][5] It is also a valuable tool in structural biology, as the heavy bromine atom can aid in X-ray crystallography.[6]

Troubleshooting Guide: Minimizing Deletion Sequences

This guide addresses common issues encountered during the synthesis of peptides containing 4-bromophenylalanine that can lead to the formation of deletion sequences.

Problem Potential Cause Recommended Solution
Presence of significant deletion sequences confirmed by MS. Incomplete coupling of Fmoc-4-bromophenylalanine or other amino acids.- Double Coupling: Perform a second coupling step for the amino acid immediately following a proline residue or for residues known to be difficult to couple.[7] - Optimize Coupling Reagents: Use highly efficient coupling reagents such as HBTU, HATU, or HCTU.[5][8] - Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent can drive the reaction to completion.[7] - Extend Reaction Time: For sterically hindered amino acids like 4-bromophenylalanine, extending the coupling reaction time can improve efficiency.[8]
Peptide chain aggregation on the solid support.- Use Aggregation-Disrupting Solvents: In cases of difficult sequences, consider using mixed solvents like DMSO/DMF or trifluoroethanol (TFE) to reduce secondary structure formation.[9] - Lower Resin Loading: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing aggregation.[10]
Incomplete Fmoc-deprotection.- Extend Deprotection Time: Ensure complete removal of the Fmoc group by extending the piperidine treatment time or performing a second treatment.[6] - Monitor with a Qualitative Test: Use a test like the Kaiser test to confirm the presence of free amines after deprotection.[6]
Low final yield and purity after purification. Formation of deletion sequences that are difficult to separate by HPLC.- Implement a Capping Step: After the coupling step, treat the resin with a capping agent like acetic anhydride. This will block any unreacted N-terminal amines, preventing them from participating in subsequent coupling reactions and forming deletion sequences.[8] The resulting capped sequences are typically easier to separate during purification.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data related to the synthesis of peptides containing 4-bromophenylalanine.

Table 1: Comparative Coupling Efficiency of Phenylalanine Analogs

ParameterFmoc-Phe-OH (Unmodified)Fmoc-Phe(4-F)-OHFmoc-Phe(4-Cl)-OHFmoc-Phe(4-Br)-OH
Coupling Efficiency (%) >99>99>98>98
Crude Purity (%) ~90~88~85~83
Final Yield (%) ~45~42~40~38
Data is illustrative and based on the synthesis of a model peptide. Actual results may vary depending on the sequence and synthesis conditions.[2]

Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS

Coupling ReagentTypical Coupling TimeTypical Efficiency (%)Notes
HBTU/HATU 30-60 min99-99.8%Highly efficient, but can cause racemization with sensitive amino acids.
HCTU 30-60 min99-99.8%Similar to HBTU/HATU with potentially lower racemization.
DIC/HOBt, DIC/Oxyma 60-240 min98-99.5%Cost-effective but generally slower. Risk of side reactions without an additive.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Bromophenylalanine-Containing Peptide (Fmoc/tBu Strategy)

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least one hour.[8]

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc protecting group.[8]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

  • Amino Acid Coupling (for Fmoc-4-bromophenylalanine):

    • In a separate vessel, dissolve 3.0 equivalents of Fmoc-4-bromophenylalanine and 3.0 equivalents of an activator (e.g., HOBt) in DMF.

    • Add 3.0 equivalents of a coupling reagent (e.g., HBTU).

    • Add 6.0 equivalents of Diisopropylethylamine (DIEA) to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[6][8]

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free amines. A negative result indicates a complete reaction. If the test is positive, the coupling step can be repeated (double coupling).[6]

  • Capping (Optional but Recommended): To prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., 5% acetic anhydride and 5% DIEA in DMF) for 15-30 minutes. Then, wash the resin with DMF.[8]

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water) to the resin and agitate for 2-3 hours.[11]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[8]

  • Purification: Purify the crude peptide using reverse-phase HPLC.[2]

Protocol 2: Peptide Characterization by Mass Spectrometry

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.[2]

  • Analysis: Infuse the sample into an Electrospray Ionization Mass Spectrometer (ESI-MS). Acquire the mass spectrum in the positive ion mode.

  • Data Interpretation:

    • Identify the peak corresponding to the molecular weight of the target peptide containing 4-bromophenylalanine.

    • Look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by approximately 2 Da).[4]

    • Analyze the spectrum for any lower molecular weight species that could correspond to deletion sequences.

    • For further confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragment ions and confirm the peptide sequence.[4]

Visualizations

Workflow for SPPS and Analysis of 4-Bromophenylalanine Peptides Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-4-Br-Phe, HBTU, DIEA) Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest KaiserTest->Coupling Incomplete (Double Couple) Capping Capping (Acetic Anhydride) KaiserTest->Capping Complete Wash2 Wash (DMF) Capping->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Experimental workflow for peptide synthesis, purification, and characterization.

Troubleshooting Deletion Sequences Start Deletion Sequences Detected (via Mass Spectrometry) Cause1 Incomplete Coupling? Start->Cause1 Solution1a Implement Double Coupling Cause1->Solution1a Yes Solution1b Optimize Coupling Reagents & Time Cause1->Solution1b Yes Cause2 Peptide Aggregation? Cause1->Cause2 No Solution1a->Cause2 Solution1b->Cause2 Solution2a Use Aggregation-Disrupting Solvents Cause2->Solution2a Yes Solution2b Lower Resin Loading Cause2->Solution2b Yes Cause3 Unreacted Amines? Cause2->Cause3 No Solution2a->Cause3 Solution2b->Cause3 Solution3 Introduce Capping Step (Acetic Anhydride) Cause3->Solution3 Yes End Minimized Deletion Sequences Cause3->End No Solution3->End

Caption: Logical workflow for troubleshooting and minimizing deletion sequences.

References

Technical Support Center: Managing Aggregation of Peptides Containing 4-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing the unnatural amino acid 4-bromophenylalanine (4-Br-Phe).

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to peptide aggregation during synthesis and handling.

Q1: My peptide containing 4-bromophenylalanine is showing poor solubility and precipitating out of solution. What is the likely cause and how can I address this?

A1: The incorporation of 4-bromophenylalanine can significantly increase the hydrophobicity of a peptide, which is a primary driver of aggregation and poor solubility.[1][2] The bulky bromophenyl side chain can promote intermolecular hydrophobic interactions and π-π stacking, leading to the formation of insoluble aggregates.[3]

Troubleshooting Steps:

  • Solvent Optimization: Attempt to dissolve the peptide in a variety of solvent systems. Start with common solvents like DMF, NMP, and DMSO.[4] For particularly stubborn aggregates, consider using "magic mixtures" which are solvent systems designed to enhance solvation.[3]

  • pH Adjustment: The net charge of a peptide can influence its solubility. Systematically adjust the pH of your solution to find a point where the peptide carries a net positive or negative charge, which can help to reduce aggregation through electrostatic repulsion.

  • Chaotropic Agents: The use of chaotropic salts, such as LiCl or NaClO₄ in DMF, can disrupt the hydrogen bonding networks that contribute to the formation of stable β-sheet structures in aggregates.[3][5]

Q2: During solid-phase peptide synthesis (SPPS), I'm observing incomplete coupling and deprotection steps for my 4-bromophenylalanine-containing peptide. What could be happening?

A2: These issues are classic signs of on-resin aggregation.[3] As the peptide chain elongates, it can fold and form secondary structures, primarily β-sheets, which are stabilized by intermolecular hydrogen bonds. This aggregation can physically block the reactive N-terminus, preventing efficient coupling of the next amino acid and removal of the Fmoc protecting group.[3] The hydrophobic nature of 4-bromophenylalanine can exacerbate this issue.

Troubleshooting Workflow:

G cluster_0 Troubleshooting On-Resin Aggregation start Incomplete Coupling/Deprotection Observed symptom Signs: Poor Resin Swelling, Positive Kaiser Test After Coupling start->symptom cause Underlying Cause: On-Resin Aggregation (β-sheet formation) symptom->cause strategy1 Level 1: Synthesis Parameter Optimization cause->strategy1 strategy2 Level 2: Advanced Chemical Strategies strategy1->strategy2 If aggregation persists resolution Aggregation Resolved strategy1->resolution If successful strategy2->resolution

Caption: A logical workflow for troubleshooting on-resin peptide aggregation.

Recommended Actions:

  • Level 1: Synthesis Parameter Optimization:

    • Increase Coupling Time/Double Couple: Allow more time for the coupling reaction to proceed to completion.

    • Change Solvents: Switch from standard solvents like DMF to NMP or use a mixture containing DMSO to improve solvation.[5]

    • Elevated Temperature: Performing the coupling at a higher temperature can provide the necessary kinetic energy to disrupt aggregates.[3]

  • Level 2: Advanced Chemical Strategies:

    • Chaotropic Salt Washes: Before coupling, wash the resin with a solution of a chaotropic salt like 0.8 M LiCl in DMF to break up secondary structures.[3]

    • Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on an amino acid every 6-7 residues. These bulky groups physically hinder the formation of intermolecular hydrogen bonds.[3][5]

    • Pseudoproline Dipeptides: If your sequence contains a serine or threonine, introducing it as a pseudoproline dipeptide can act as an "aggregation breaker" by introducing a kink in the peptide backbone.[3]

Frequently Asked Questions (FAQs)

Q3: Can the position of 4-bromophenylalanine in the peptide sequence affect its tendency to aggregate?

A3: Yes, the position is critical. Placing multiple hydrophobic residues, including 4-bromophenylalanine, in close proximity can create "aggregation-prone regions" (APRs).[6] It is advisable to space out hydrophobic residues with charged or polar amino acids where the sequence allows.

Q4: Are there any analytical techniques to confirm that my peptide is aggregated?

A4: Several techniques can be used to detect and characterize peptide aggregation:

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, allowing for the detection of larger aggregate species.

  • Thioflavin T (ThT) Fluorescence Assay: ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid-like fibrils, a common form of peptide aggregate.[6][7]

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the morphology of aggregates, such as fibrils or amorphous structures.[7]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size, which can distinguish between monomeric peptides and larger oligomers or aggregates.

Q5: How does the incorporation of D-4-bromophenylalanine affect aggregation compared to the L-isomer?

A5: The use of a D-amino acid, such as D-4-bromophenylalanine, can disrupt the formation of regular secondary structures like β-sheets that are typically formed by L-amino acids. This stereochemical disruption can help to reduce aggregation. The D-configuration introduces a "kink" in the peptide backbone, making it more difficult for peptide chains to align and form the intermolecular hydrogen bonds necessary for aggregation.[8]

Quantitative Data Summary

The following table provides a hypothetical comparison of synthesis outcomes for a model peptide with and without modifications aimed at reducing aggregation. This data is for illustrative purposes to highlight the potential impact of different strategies.

Synthesis StrategyCrude Purity (%)Target Peptide Yield (%)Notes
Standard SPPS4535High levels of deletion sequences observed.
Standard SPPS + Chaotropic Wash6555Improved coupling efficiency.
Backbone Protection (Hmb)8575Significant reduction in aggregation-related side products.
Pseudoproline Dipeptide8070Effective at disrupting secondary structure formation.

Key Experimental Protocols

Protocol 1: Chaotropic Salt Wash for a Difficult Coupling Step

This protocol is implemented immediately before a coupling step where on-resin aggregation is suspected.

  • Following the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.

  • Agitate the resin in the LiCl solution for 5-10 minutes.

  • Drain the LiCl solution.

  • Thoroughly wash the resin with DMF (at least 5 times) to completely remove the chaotropic salt.

  • Proceed with the standard coupling protocol for the next amino acid.[3]

Protocol 2: Incorporation of a Backbone-Protected Amino Acid

This protocol outlines the manual coupling of an Fmoc-AA(Dmb/Hmb)-OH residue.

  • In a separate vessel, dissolve the Fmoc-AA(Dmb/Hmb)-OH (2 equivalents relative to resin loading) and a suitable coupling reagent like HATU (1.95 equivalents) in DMF.

  • Add DI(S)PEA (4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling. A second coupling may be necessary if the test is positive.[3]

Signaling Pathways and Workflows

G cluster_0 General Peptide Aggregation Pathway Monomer Soluble Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Fibril Insoluble Fibrils (β-sheets) Oligomer->Fibril Elongation

Caption: A simplified model of peptide aggregation from monomers to insoluble fibrils.

References

Stability of Boc-4-bromo-DL-phenylalanine under different reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-4-bromo-DL-phenylalanine under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under typical storage and handling conditions?

This compound is generally stable as a solid when stored in a cool, dry place, protected from light. For long-term storage, temperatures of 2-8°C are recommended to minimize potential degradation. Under standard laboratory conditions for weighing and preparing solutions, the compound is stable.

Q2: How stable is the Boc protecting group under acidic conditions?

The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1][2] Complete cleavage of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[1][3] The rate of deprotection is dependent on the acid concentration and temperature.[4]

Q3: Is this compound stable under basic conditions?

Yes, the Boc protecting group is generally stable to basic conditions.[5] This allows for the use of base-labile protecting groups on other parts of a molecule in an orthogonal protection strategy. The amide bond of the Boc group and the carbon-bromine bond on the phenyl ring are also stable to typical basic conditions used in peptide synthesis, such as those involving DIEA (diisopropylethylamine) or NMM (N-methylmorpholine).

Q4: What is the thermal stability of this compound?

While the Boc group can be removed thermally, this typically requires high temperatures (e.g., >150°C).[6][7][8] At temperatures commonly used for peptide coupling (room temperature to 50°C), the Boc group is considered thermally stable. However, prolonged exposure to elevated temperatures should be avoided to minimize the risk of side reactions.[9]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • Mass spectrometry analysis shows the presence of starting material (Boc-protected peptide).

  • Subsequent coupling reactions are sluggish or incomplete.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration Increase the concentration of TFA (e.g., from 25% to 50% in DCM). Ensure the TFA is fresh and not diluted by atmospheric moisture.
Inadequate Reaction Time Extend the deprotection time. Monitor the reaction by TLC or LC-MS to determine the optimal time for complete removal.
Low Reaction Temperature While deprotection is often performed at room temperature, gentle warming (e.g., to 30°C) can increase the rate. Proceed with caution to avoid side reactions.
Issue 2: Side Product Formation During Peptide Coupling

Symptoms:

  • Multiple peaks observed in HPLC or LC-MS analysis of the crude product.

  • Mass of side products may correspond to dehalogenation, diketopiperazine formation, or racemization.

Potential Causes & Solutions:

Side Product Potential Cause Troubleshooting Steps
Dehalogenation (loss of Bromine) Occurs during palladium-catalyzed cross-coupling reactions.[9] Can be promoted by the choice of catalyst, base, and solvent.[9]Optimize the catalyst and ligand system. Use a less polar solvent like toluene.[9] Lower the reaction temperature.[9]
Diketopiperazine Formation Base-catalyzed intramolecular cyclization of a dipeptide, particularly when proline or another amino acid prone to cis-amide bond formation is at the C-terminus.[10][11][12]Use a pre-activated ester of the incoming amino acid. Employ in-situ neutralization protocols during coupling.
Racemization The chiral center of the amino acid can epimerize under basic conditions during activation for peptide coupling. Phenylalanine derivatives can be susceptible to this.[13][14][15]Use coupling reagents known to suppress racemization, such as those containing HOBt or HOAt. Lower the reaction temperature during coupling.

Quantitative Stability Data

The following tables provide estimated stability data for this compound under various conditions. This data is extrapolated from studies on similar compounds and should be used as a guideline. Experimental verification is recommended for specific applications.

Table 1: Stability in Acidic Conditions (TFA/DCM at 25°C)

% TFA in DCMTime (minutes)Estimated % Boc Deprotection
25%15~85%
25%30>95%
50%15>98%
50%30>99%

Table 2: Stability in Basic Conditions (at 25°C)

Base (Solvent)Time (hours)Estimated % Degradation (Boc Cleavage)
20% Piperidine in DMF1< 1%
1M NaOH in Water/Dioxane1< 1%
DIEA in DMF24< 1%

Table 3: Thermal Stability (in DMF)

Temperature (°C)Time (hours)Estimated % Degradation (Boc Cleavage)
50°C24< 2%
80°C8~5%
100°C4~10%

Experimental Protocols

Protocol 1: Boc Deprotection with TFA

  • Dissolve the Boc-protected peptide in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (to achieve a 50% TFA/DCM mixture).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Remove the solvent and TFA under reduced pressure.

  • Co-evaporate with toluene or DCM several times to remove residual TFA.

  • Proceed with the crude amine salt to the next step or purify as needed.

Protocol 2: Peptide Coupling using HBTU/DIEA

  • Dissolve this compound (1.2 equivalents) and HBTU (1.2 equivalents) in N,N-dimethylformamide (DMF).

  • Add diisopropylethylamine (DIEA) (2.4 equivalents) to the solution and stir for 5-10 minutes to pre-activate the amino acid.

  • Add the pre-activated amino acid solution to the deprotected N-terminal amine of the peptide resin or the free amine in solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by a suitable method (e.g., Kaiser test for solid-phase synthesis or LC-MS for solution-phase).

  • After completion, wash the resin extensively with DMF and DCM (for solid-phase) or perform an aqueous workup (for solution-phase).

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Boc_Protected This compound Acid Acidic (e.g., TFA) Boc_Protected->Acid Exposed to Base Basic (e.g., DIEA) Boc_Protected->Base Exposed to Thermal Thermal (Heat) Boc_Protected->Thermal Exposed to Deprotected Deprotected Amine (Desired Product) Acid->Deprotected Leads to No_Reaction No Reaction (Stable) Base->No_Reaction Generally leads to Degradation Degradation/ Side Products Thermal->Degradation High temps lead to

Caption: Logical workflow of this compound stability.

Troubleshooting_Peptide_Coupling Start Peptide Coupling with This compound Check_Purity Check Crude Product Purity (HPLC / LC-MS) Start->Check_Purity High_Purity High Purity (Proceed to next step) Check_Purity->High_Purity Yes Low_Purity Low Purity / Side Products Check_Purity->Low_Purity No Identify_Side_Product Identify Major Side Product (Mass Spectrometry) Low_Purity->Identify_Side_Product Dehalogenation Dehalogenation Identify_Side_Product->Dehalogenation Mass - Br Diketopiperazine Diketopiperazine Identify_Side_Product->Diketopiperazine Cyclic Dipeptide Mass Racemization Racemization Identify_Side_Product->Racemization Diastereomer Peak Optimize_Catalyst Optimize Catalyst/ Lower Temperature Dehalogenation->Optimize_Catalyst Use_Preactivation Use Pre-activation/ In-situ Neutralization Diketopiperazine->Use_Preactivation Change_Coupling_Reagent Use Racemization Suppressing Reagent Racemization->Change_Coupling_Reagent

Caption: Troubleshooting workflow for peptide coupling side reactions.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection in 4-Bromophenylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-canonical amino acids like 4-bromophenylalanine (4-Br-Phe) is a powerful strategy in peptide synthesis and drug discovery, offering unique properties for structural studies and functional enhancements. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this process, yet its removal from 4-Br-Phe residues can present challenges, leading to incomplete deprotection and the generation of deletion sequences in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals encountering incomplete Boc deprotection with 4-bromophenylalanine, offering field-proven insights and detailed protocols to ensure successful synthesis outcomes.

Troubleshooting Guide: Incomplete Deprotection of Boc-4-Bromophenylalanine

This section addresses specific issues encountered during the Boc deprotection of 4-bromophenylalanine residues in a question-and-answer format, providing detailed, evidence-based solutions.

Question 1: I'm observing a significant amount of starting material (Boc-4-Br-Phe-peptide) remaining after my standard TFA/DCM deprotection step. What are the likely causes and how can I resolve this?

Answer:

Incomplete deprotection of Boc-4-Br-Phe is a common issue that can stem from several factors, primarily related to the electronic properties of the substituted phenyl ring and steric hindrance. The electron-withdrawing nature of the bromine atom can slightly decrease the electron density of the amide bond, making it more resistant to acid-catalyzed cleavage compared to unsubstituted phenylalanine.[1]

Here’s a systematic approach to troubleshooting:

1. Extend the Reaction Time: The most straightforward initial step is to increase the duration of the deprotection reaction. While a standard 30-minute treatment with 50% TFA in DCM may be sufficient for many amino acids, it can be inadequate for more challenging residues.[2][3]

  • Recommendation: Extend the reaction time to 1-2 hours and monitor the progress by taking small resin samples for analysis (e.g., Kaiser test or a mini-cleavage followed by LC-MS).

2. Increase the Acid Concentration: The rate of Boc deprotection has been shown to have a second-order dependence on the acid concentration.[4][5] Therefore, a moderate increase in TFA concentration can significantly enhance the reaction rate.

  • Recommendation: If extending the time is insufficient, increase the TFA concentration in DCM from 50% to 60-75%. Always use freshly prepared TFA solutions, as TFA is hygroscopic and absorbed water can reduce its effective acidity.[3]

3. Switch to a Stronger Acid System: For particularly stubborn deprotections, switching to a stronger acidic medium can be highly effective. A solution of 4M HCl in dioxane is a common and potent alternative to TFA/DCM.[2][6]

  • Recommendation: Treat the resin with 4M HCl in dioxane for 30-60 minutes. It is crucial to thoroughly wash the resin with DCM after this step to remove all traces of HCl, which can be detrimental to subsequent coupling reactions.

4. Consider Thermal Assistance (with caution): Elevating the reaction temperature can increase the rate of deprotection. However, this approach should be used judiciously as it can also promote side reactions.

  • Recommendation: If other methods fail, gently warm the reaction mixture to 30-40°C. This should be done with careful monitoring for any degradation of the peptide.

Question 2: After successfully deprotecting Boc-4-Br-Phe, my peptide is showing unexpected side products. What are these and how can I prevent them?

Answer:

The primary cause of side reactions during Boc deprotection is the generation of a reactive tert-butyl cation.[7][8] This electrophile can attack nucleophilic sites on the peptide, including other amino acid side chains. While the bromophenyl ring of 4-Br-Phe is less susceptible to alkylation than tryptophan, other residues in your peptide sequence may be at risk.

Common Side Reactions and Prevention:

  • Alkylation of Sensitive Residues: Tryptophan, methionine, and cysteine are particularly vulnerable to alkylation by the tert-butyl cation.[7]

    • Prevention: The most effective strategy is the addition of "scavengers" to the deprotection cocktail. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with the peptide.[7]

      • Recommended Scavengers:

        • Triisopropylsilane (TIS): A highly effective carbocation scavenger.

        • Water: Can act as a scavenger.

        • Thioanisole: Useful for protecting methionine.

        • 1,2-Ethanedithiol (EDT): Effective for cysteine-containing peptides.

A common cleavage cocktail for peptides with sensitive residues is Reagent K (TFA/phenol/water/thioanisole/EDT).[7]

  • Oxidation: Methionine and tryptophan can be oxidized during the deprotection process.

    • Prevention: Use scavengers with reducing properties like EDT and thioanisole.[7] Performing the cleavage under an inert atmosphere (e.g., argon or nitrogen) can also minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc deprotection?

A1: The Boc deprotection is an acid-catalyzed process. The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid, which then decomposes into the free amine and carbon dioxide.[8]

Q2: How can I monitor the completeness of the Boc deprotection reaction?

A2: Several analytical techniques can be used to monitor the reaction:

  • Kaiser Test (Ninhydrin Test): A qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of a free primary amine, signifying successful deprotection.[3]

  • High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved portion of the peptide can reveal the presence of the Boc-protected starting material and the deprotected product.[2]

  • Mass Spectrometry (MS): Can identify the mass of the incompletely deprotected peptide, which will be higher than the target peptide by the mass of the Boc group (100.12 g/mol ).[9]

Q3: Are there milder, non-acidic alternatives for Boc deprotection?

A3: While strong acids are the standard, for substrates with other acid-labile functional groups, milder or alternative methods exist, although they may not be suitable for all applications, especially in SPPS. These include:

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection.[6][10]

  • Lewis Acids: Reagents like FeCl3 have been used for Boc deprotection.[11]

These methods often require careful optimization and may not be as efficient as traditional acid-based approaches.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of 4-Bromophenylalanine in SPPS
  • Resin Swelling: Swell the Boc-4-Br-Phe-peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Pre-wash: Wash the resin twice with a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Deprotection: Treat the resin with 50% TFA in DCM for 30-60 minutes with gentle agitation.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is negative or weakly positive, extend the deprotection time in 30-minute increments, re-testing after each interval.

  • Washing: Once the deprotection is complete (positive Kaiser test), thoroughly wash the resin with DCM (3-5 times) to remove residual acid.

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM (2 x 2 minutes).

  • Final Wash: Wash the resin with DCM (3-5 times) before proceeding to the next coupling step.

Protocol 2: Enhanced Boc Deprotection using HCl in Dioxane
  • Resin Swelling: Swell the Boc-4-Br-Phe-peptide-resin in DCM for 30 minutes.

  • Deprotection: Treat the resin with a 4M solution of HCl in 1,4-dioxane for 30-60 minutes with gentle agitation.

  • Monitoring: Monitor the reaction as described in Protocol 1.

  • Washing: It is critical to thoroughly wash the resin with DCM (5-7 times) to completely remove all traces of HCl.

  • Neutralization and Final Wash: Proceed with steps 6 and 7 from Protocol 1.

Data Presentation

Table 1: Troubleshooting Guide for Incomplete Boc Deprotection of 4-Bromophenylalanine

Symptom Potential Cause Recommended Action Rationale
Significant starting material remains after 30 min TFA/DCM treatment.Insufficient reaction time due to the electron-withdrawing nature of bromine.Extend deprotection time to 1-2 hours.Allows the reaction to proceed to completion.
Incomplete deprotection even after extended reaction time.Insufficient acid strength.Increase TFA concentration to 60-75% in DCM.The reaction rate is second-order with respect to acid concentration.[4][5]
Persistent incomplete deprotection with concentrated TFA.High resistance to deprotection.Switch to 4M HCl in dioxane for 30-60 minutes.HCl in dioxane is a stronger acidic system for Boc removal.[2]
Presence of unexpected peaks in HPLC/MS (+56 Da).Alkylation of sensitive residues by the tert-butyl cation.Add scavengers (e.g., TIS, water) to the deprotection cocktail.Scavengers trap the reactive tert-butyl cation.[7]

Visualizations

Boc Deprotection and Troubleshooting Workflow

Boc_Deprotection_Workflow cluster_start Start: Boc-4-Br-Phe-Peptide cluster_deprotection Deprotection Step cluster_monitoring Monitoring cluster_troubleshooting Troubleshooting cluster_workup Workup & Next Step start Boc-Protected Peptide on Resin deprotection Treat with 50% TFA in DCM for 30-60 min start->deprotection monitoring Kaiser Test / Mini-Cleavage LC-MS deprotection->monitoring incomplete Incomplete Deprotection monitoring->incomplete Negative Result complete Deprotection Complete monitoring->complete Positive Result extend_time Extend Time (1-2h) incomplete->extend_time extend_time->monitoring Re-test increase_tfa Increase TFA (60-75%) extend_time->increase_tfa Still Incomplete increase_tfa->monitoring Re-test switch_acid Use 4M HCl/Dioxane increase_tfa->switch_acid Still Incomplete switch_acid->monitoring wash Wash with DCM complete->wash neutralize Neutralize with DIPEA/DCM wash->neutralize next_step Proceed to Next Coupling neutralize->next_step

Caption: Troubleshooting workflow for incomplete Boc deprotection of 4-bromophenylalanine.

Mechanism of Boc Deprotection and Side Reaction Prevention

Boc_Mechanism cluster_mechanism Boc Deprotection Mechanism cluster_side_reaction Side Reaction Pathway cluster_scavenger Scavenger Intervention Boc_Peptide Boc-NH-Peptide Protonated Boc-NH2+(H)-Peptide Boc_Peptide->Protonated + H+ (TFA) Carbocation t-Butyl Cation (+) Protonated->Carbocation Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Alkylated_Product Alkylated Side Product Carbocation->Alkylated_Product Trapped_Cation Trapped Cation Carbocation->Trapped_Cation Deprotected_Amine H3N+-Peptide (TFA Salt) Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2 Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Nucleophilic_Residue->Alkylated_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers in preventing side reactions.

References

Impact of steric hindrance from 4-bromophenylalanine on peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving 4-bromophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for the successful incorporation of this sterically hindered amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when incorporating 4-bromophenylalanine into a peptide sequence?

A1: The main challenge is steric hindrance. The bulky bromine atom on the phenyl ring of 4-bromophenylalanine can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slower reaction rates and incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences.

Q2: How does the steric hindrance of 4-bromophenylalanine affect peptide synthesis outcomes?

A2: The steric hindrance can lead to a slight decrease in coupling efficiency, crude peptide purity, and final yield compared to the incorporation of unmodified phenylalanine. The impact may be more pronounced in "difficult sequences" that are prone to aggregation on the solid support.[1]

Q3: What are the most effective coupling reagents for overcoming the steric hindrance of 4-bromophenylalanine?

A3: For sterically hindered amino acids like 4-bromophenylalanine, potent coupling reagents are recommended. Onium-salt-based reagents are generally the preferred choice.[2]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters. HATU is often considered superior for many difficult couplings.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered couplings.

Q4: Can I use standard carbodiimide reagents like DCC or DIC for coupling 4-bromophenylalanine?

A4: While it may be possible in some cases, standard carbodiimide reagents are often inefficient for sterically hindered amino acids and may result in low yields. The use of more potent uronium or phosphonium reagents is strongly recommended to ensure complete and efficient coupling.

Q5: How can I monitor the completeness of the coupling reaction with 4-bromophenylalanine?

A5: A qualitative ninhydrin (Kaiser) test can be used to monitor the presence of free primary amines on the resin. A negative test (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), a second coupling (recoupling) is recommended.

Q6: Are there any specific considerations for the cleavage and deprotection of peptides containing 4-bromophenylalanine?

A6: The carbon-bromine bond in 4-bromophenylalanine is generally stable under standard Fmoc/tBu solid-phase peptide synthesis (SPPS) conditions, including piperidine treatment for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage.

Troubleshooting Guide for Difficult Couplings

This guide provides a systematic approach to troubleshooting common issues encountered during the incorporation of 4-bromophenylalanine.

Observation Potential Cause Recommended Solution
Positive Ninhydrin (Kaiser) Test after Coupling Incomplete coupling due to steric hindrance.1. Recouple: Perform a second coupling reaction with a fresh solution of activated Fmoc-4-bromophenylalanine. 2. Switch to a More Potent Coupling Reagent: If using a standard reagent, switch to HATU, HBTU, or PyBOP. 3. Increase Reaction Time: Extend the coupling time to 4 hours or even overnight. 4. Increase Temperature: Carefully increase the reaction temperature to 40-50°C to help overcome the activation energy barrier.
Low Final Peptide Yield Accumulation of incomplete couplings throughout the synthesis.1. Optimize Coupling Protocol: Use a potent coupling reagent and monitor each coupling step. 2. Capping: After the coupling step, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Presence of Deletion Sequences in Mass Spectrometry Incomplete coupling at the 4-bromophenylalanine residue.1. Implement Double Coupling: Proactively perform a double coupling for the 4-bromophenylalanine residue. 2. Use a More Potent Coupling Reagent: Employ HATU or a similar high-efficiency reagent for this specific coupling step.

Data Presentation

The incorporation of halogenated phenylalanine analogs can influence the overall efficiency of peptide synthesis. The following table provides an illustrative comparison of the performance of different phenylalanine derivatives in the synthesis of a model peptide. Please note that this data is hypothetical and intended for illustrative purposes to demonstrate a general trend.[1]

Parameter Fmoc-Phe-OH (Unmodified) Fmoc-Phe(4-F)-OH Fmoc-Phe(4-Cl)-OH Fmoc-Phe(4-Br)-OH
Coupling Efficiency (%) >99>99>98>98
Crude Peptide Purity (%) 92908887
Final Yield after HPLC (%) 35323028

As the size of the halogen at the para position increases, a slight decrease in coupling efficiency, crude purity, and final yield is often observed due to increased steric hindrance.[1]

Experimental Protocols

Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Bromophenylalanine

This protocol outlines the manual synthesis of a peptide containing a 4-bromophenylalanine residue on a 0.1 mmol scale using Fmoc/tBu chemistry.

1. Resin Swelling:

  • Place the appropriate amount of Rink Amide resin (for a C-terminal amide) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-4-Bromophenylalanine:

  • In a separate vial, dissolve 3.0 equivalents of Fmoc-4-bromophenylalanine-OH and 2.9 equivalents of HATU in DMF.

  • Add 6.0 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended.[2]

4. Monitoring and Washing:

  • Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

5. Capping (Optional):

  • To block any unreacted N-terminal amines, add a solution of 5% acetic anhydride and 5% DIEA in DMF to the resin.

  • Agitate for 15-30 minutes, then drain and wash with DMF.

6. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

8. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-4-Br-Phe, HATU, DIEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Recouple Recouple Kaiser_Test->Recouple Positive Repeat_Cycle Repeat for Next Amino Acid Kaiser_Test->Repeat_Cycle Negative Recouple->Coupling Final_Cleavage Final Cleavage (TFA Cocktail) Repeat_Cycle->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating 4-bromophenylalanine.

Troubleshooting Logic for Incomplete Coupling

Troubleshooting_Logic Start Positive Kaiser Test (Incomplete Coupling) Recouple Perform Recoupling Start->Recouple Check_Reagent Using Potent Reagent? (e.g., HATU) Recouple->Check_Reagent Switch_Reagent Switch to More Potent Reagent Check_Reagent->Switch_Reagent No Extend_Time Extend Coupling Time (e.g., 4h or overnight) Check_Reagent->Extend_Time Yes Switch_Reagent->Recouple Increase_Temp Increase Temperature (e.g., 40-50°C) Extend_Time->Increase_Temp Re_evaluate Re-evaluate Synthesis Strategy Increase_Temp->Re_evaluate

Caption: Decision tree for troubleshooting incomplete coupling of sterically hindered amino acids.

References

Navigating the Coupling of Boc-4-bromo-DL-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and peptide synthesis, the successful coupling of modified amino acids is a critical step. This technical support guide provides detailed information, troubleshooting advice, and experimental protocols specifically for the coupling of Boc-4-bromo-DL-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for coupling this compound?

A1: The most commonly used solvents for coupling this compound are polar aprotic solvents. These include N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).[1][2] The choice of solvent is critical as it must effectively dissolve the amino acid, the coupling reagents, and swell the resin in solid-phase peptide synthesis (SPPS).[2][3]

Q2: My this compound is not dissolving well. What should I do?

A2: Poor solubility can lead to incomplete reactions. If you are experiencing solubility issues, consider the following:

  • Solvent Change: Switch to a more powerful solvating agent like NMP.[2]

  • Solvent Mixtures: Using a mixture of solvents, such as DMF/DCM, can sometimes improve solubility.

  • Sonication: Gentle sonication can help to dissolve the protected amino acid.

  • Heating: Gentle warming can be employed, but care must be taken as elevated temperatures can increase the risk of side reactions, including racemization.

Q3: I am observing low coupling yield. What are the potential solvent-related causes?

A3: Low coupling yield can be attributed to several factors, with solvent choice being a key parameter.

  • Poor Solvation: If the solvent does not adequately swell the resin (in SPPS) or dissolve the reactants, the reaction rate will be significantly reduced.[3]

  • Peptide Aggregation: The growing peptide chain can aggregate, making the N-terminal amine inaccessible. Switching to a more disruptive solvent like NMP or adding a co-solvent like DMSO can help to break up these aggregates.[3]

  • Solvent Purity: The presence of impurities, such as water or amines in DMF, can deactivate the coupling reagents or cause unwanted side reactions. Always use high-purity, anhydrous solvents.[3]

Q4: Can the solvent choice influence side reactions like racemization?

A4: Yes, the solvent can influence the rate of racemization. The polarity of the solvent can affect the stability of the activated amino acid intermediate.[3] While the choice of coupling reagent and additives like 1-hydroxybenzotriazole (HOBt) are the primary means of suppressing racemization, ensuring all reactants are fully dissolved is crucial. Prolonged reaction times due to poor solubility can increase the risk of epimerization.[3]

Data Presentation

Table 1: Solvent Properties and Compatibility

SolventPolarity (Dielectric Constant)Boiling Point (°C)Key CharacteristicsCommon Use Cases
Dichloromethane (DCM) 9.139.6Good for swelling polystyrene resins; readily dissolves most Boc-protected amino acids.[2]Boc-SPPS, solution-phase synthesis.
N,N-Dimethylformamide (DMF) 36.7153Good solvating power for reagents and peptides. Can decompose to form dimethylamine.[2][3]Standard solvent for Fmoc and Boc SPPS.
N-Methyl-2-pyrrolidone (NMP) 32.2202More polar than DMF, excellent for solvating and disrupting peptide aggregation.[2]Difficult couplings, sequences prone to aggregation.
Tetrahydrofuran (THF) 7.666Can be a good solvent for coupling hindered amino acids, especially with PEG-based resins.[2]Specific applications, often in mixtures.
Acetonitrile (ACN) 37.581.6Used with PEG-based resins for coupling hindered amino acids.[2]Specific applications, often in mixtures.

Table 2: Solubility of this compound

SolventSolubilityObservations
Water Slightly soluble[4]Not a suitable solvent for the coupling reaction itself.
Dichloromethane (DCM) SolubleA common solvent for dissolving Boc-protected amino acids.[1]
N,N-Dimethylformamide (DMF) SolubleWidely used due to its excellent solvating properties for all components of the reaction.[1]
N-Methyl-2-pyrrolidone (NMP) SolubleA strong solvent, particularly useful if solubility issues are encountered in DMF or DCM.[2]
Methanol (MeOH) SolubleGenerally used for washing steps rather than the primary reaction solvent.
Ethyl Acetate (EtOAc) Moderately SolubleMore commonly used during workup and purification.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol outlines a general procedure for coupling this compound onto a resin-bound peptide chain.

  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in DCM for 1-2 hours in a peptide synthesis vessel.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for the coupling step.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add a coupling reagent such as HBTU (3 equivalents) and a base like N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the washed and deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

Protocol 2: Solution-Phase Coupling of this compound

This protocol provides a general method for coupling this compound to an amino acid ester in solution.

  • Reactant Dissolution: Dissolve this compound (1 equivalent) and the amino acid ester hydrochloride salt (1 equivalent) in DCM or DMF in a round-bottom flask.

  • Addition of Coupling Reagents: Add HOBt (1.2 equivalents) and a carbodiimide coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the stirred solution at 0°C.

  • Base Addition: Add a tertiary amine base like DIEA (2.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Filter the reaction mixture to remove any precipitated urea byproduct.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Solvent_Selection_Workflow start Start: Coupling this compound solvent_choice Select Primary Solvent start->solvent_choice dmf DMF solvent_choice->dmf Standard dcm DCM solvent_choice->dcm Boc-SPPS nmp NMP solvent_choice->nmp Known difficult sequence run_reaction Perform Coupling Reaction dmf->run_reaction dcm->run_reaction nmp->run_reaction monitor Monitor Reaction (e.g., Kaiser Test, LC-MS) run_reaction->monitor complete Reaction Complete? monitor->complete success Proceed to Deprotection/ Next Coupling complete->success Yes troubleshoot Troubleshoot Issue complete->troubleshoot No issue Identify Issue troubleshoot->issue low_yield Low Yield/ Incomplete Reaction issue->low_yield Low Conversion aggregation Suspected Aggregation issue->aggregation Visual Clumping/ Poor Swelling solubility_issue Poor Solubility issue->solubility_issue Reactant Undissolved double_couple Perform Double Coupling/ Increase Reaction Time low_yield->double_couple switch_to_nmp Switch to NMP or add DMSO aggregation->switch_to_nmp sonicate Use Sonication/ Gentle Heat solubility_issue->sonicate switch_to_nmp->run_reaction double_couple->run_reaction sonicate->run_reaction

Caption: Decision workflow for solvent selection and troubleshooting.

SPPS_Workflow resin_prep Resin Swelling (DCM or DMF) deprotection N-terminal Boc Deprotection (TFA in DCM) resin_prep->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 activation Amino Acid Activation (Boc-4-Br-Phe, Coupling Reagent, Base in DMF) wash1->activation coupling Coupling to Resin activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Repeat for next amino acid or proceed to cleavage wash2->next_cycle

Caption: Key steps in a solid-phase peptide synthesis (SPPS) cycle.

References

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Analysis of Peptides Containing 4-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the incorporation of unnatural amino acids like 4-bromophenylalanine (4-Br-Phe) into peptide sequences is a powerful strategy. This modification can enhance biological activity, improve metabolic stability, and introduce a versatile chemical handle for further functionalization.[1][2] However, the unique physicochemical properties of 4-Br-Phe necessitate a tailored approach to high-performance liquid chromatography (HPLC) analysis to ensure accurate characterization, purification, and quality control. This guide provides an in-depth comparison of HPLC methodologies for analyzing peptides containing 4-bromophenylalanine, supported by experimental data and protocols.

The Impact of 4-Bromophenylalanine on Peptide Properties and HPLC Behavior

The substitution of a hydrogen atom with a bromine atom on the phenyl ring of phenylalanine introduces several key changes that directly influence HPLC separation:

  • Increased Hydrophobicity: The bromine atom significantly increases the hydrophobicity of the amino acid side chain.[1] This leads to stronger interactions with the hydrophobic stationary phases used in reversed-phase HPLC (RP-HPLC), resulting in longer retention times compared to their non-halogenated counterparts.[1]

  • Altered Electronic Properties: The electron-withdrawing nature of bromine can affect the electronic properties of the peptide, which may influence its interaction with the stationary phase and mobile phase modifiers.

  • UV Absorbance: While native phenylalanine has a characteristic UV absorbance maximum around 258 nm, the presence of the bromine atom can slightly alter the UV spectrum.[3] It is crucial to determine the optimal detection wavelength for accurate quantification.

These altered properties demand careful consideration in method development to achieve optimal separation and resolution.

Comparative Analysis of HPLC Methodologies

Reversed-phase HPLC is the predominant technique for peptide analysis due to its high resolution and compatibility with mass spectrometry.[4][5] The following sections compare key parameters for the successful analysis of 4-Br-Phe-containing peptides.

Column Selection: The Foundation of a Good Separation

The choice of stationary phase is critical. For peptide separations, wide-pore columns (typically 300 Å) are recommended to allow for efficient interaction of the larger peptide molecules with the stationary phase.

Column ChemistryParticle Size (µm)Pore Size (Å)Performance Characteristics for 4-Br-Phe Peptides
C18 (Octadecylsilane) 1.7 - 5300Industry Standard: Provides excellent hydrophobicity and resolving power for a wide range of peptides. The increased hydrophobicity of 4-Br-Phe peptides leads to strong retention, often requiring a higher percentage of organic modifier for elution.
C8 (Octylsilane) 3 - 5300Reduced Hydrophobicity: Offers less retention compared to C18, which can be advantageous for highly hydrophobic 4-Br-Phe peptides that may be too strongly retained on a C18 column. This can lead to sharper peaks and faster analysis times.
Phenyl-Hexyl 3 - 5300Alternative Selectivity: Provides unique selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the peptide, including the bromophenyl group. This can be beneficial for resolving isomeric or closely related peptides.

Expert Insight: For initial method development, a C18 column is a robust starting point. However, if excessive peak broadening or very long retention times are observed for your 4-Br-Phe peptide, switching to a C8 column can be a valuable strategy.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition, particularly the organic modifier and ion-pairing agent, plays a pivotal role in peptide retention and peak shape.

  • Organic Modifier: Acetonitrile is the most common organic modifier for peptide RP-HPLC due to its low viscosity, low UV cutoff, and excellent solvating properties.[6] For highly hydrophobic 4-Br-Phe peptides, a higher concentration of acetonitrile in the gradient will be necessary for elution.

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the most widely used ion-pairing agent. It serves two primary functions:

    • Acidification: At a concentration of 0.1%, TFA maintains a low pH (around 2), which protonates acidic residues (Asp, Glu) and the C-terminus, minimizing ionic interactions with the stationary phase.[7]

    • Ion Pairing: TFA forms ion pairs with basic residues (Lys, Arg, His) and the N-terminus, masking their positive charges and promoting hydrophobic interactions with the stationary phase, leading to sharper peaks.

Comparative Performance of Mobile Phase Modifiers:

Ion-Pairing AgentConcentrationpHImpact on 4-Br-Phe Peptide Analysis
Trifluoroacetic Acid (TFA) 0.1%~2Gold Standard: Provides excellent peak shape and resolution for most peptides. The strong ion-pairing properties are highly effective for basic peptides.
Formic Acid (FA) 0.1%~2.7MS-Friendly Alternative: Causes less ion suppression in mass spectrometry compared to TFA. However, it is a weaker ion-pairing agent, which can lead to broader peaks for some peptides, particularly those with multiple basic residues.
Heptafluorobutyric Acid (HFBA) 0.1%~2Stronger Ion Pairing: Can improve retention and peak shape for very hydrophilic peptides, but may cause excessive retention for hydrophobic 4-Br-Phe peptides.

Expert Insight: For routine purity analysis with UV detection, 0.1% TFA is the recommended choice. When interfacing with mass spectrometry, a switch to 0.1% formic acid is often necessary, though some optimization of the gradient may be required to maintain peak shape.

Experimental Protocol: HPLC Analysis of a Model 4-Br-Phe Peptide

This section provides a step-by-step protocol for the analysis of a model peptide, Ac-Tyr-Val-Ala-(4-Br-Phe)-Leu-NH2.

Materials and Reagents
  • Crude synthetic peptide containing 4-bromophenylalanine

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm, 300 Å)

Workflow for HPLC Analysis

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve peptide in Mobile Phase A) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (A: 0.1% TFA in Water, B: 0.1% TFA in ACN) equilibration Column Equilibration (Initial gradient conditions) mobile_phase_prep->equilibration equilibration->injection gradient Gradient Elution (e.g., 5-95% B over 30 min) injection->gradient detection UV Detection (220 nm and 280 nm) gradient->detection integration Peak Integration detection->integration purity Purity Calculation (% Area) integration->purity

Caption: Workflow for HPLC analysis of 4-Br-Phe peptides.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • HPLC System Setup and Equilibration:

    • Install the C18 column and set the column temperature to 30 °C.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Detection: 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-41 min: 95% to 5% B

      • 41-50 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the target peptide by dividing the peak area of the main peak by the total area of all peaks.

Comparative Data: Native vs. 4-Br-Phe Peptides

The following table presents hypothetical but representative data comparing the HPLC retention times of a model peptide and its 4-bromophenylalanine-containing analog under identical chromatographic conditions.

Peptide SequenceMolecular Weight ( g/mol )HPLC Retention Time (min)
Ac-Tyr-Val-Ala-Phe -Leu-NH2694.822.5
Ac-Tyr-Val-Ala-(4-Br-Phe) -Leu-NH2773.725.8

As the data illustrates, the incorporation of 4-bromophenylalanine leads to a significant increase in retention time, underscoring its greater hydrophobicity.

Mass Spectrometry Considerations

For definitive identification, HPLC is often coupled with mass spectrometry (HPLC-MS). The presence of bromine in a peptide has a distinct isotopic signature that is invaluable for confirmation.[8]

  • Isotopic Pattern: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8] This results in a characteristic doublet in the mass spectrum for any peptide containing a single bromine atom, with the two peaks separated by approximately 2 Da.[8] This unique pattern provides a high degree of confidence in the identification of the 4-Br-Phe-containing peptide.

Mass Spectrum Isotopic Pattern cluster_ms Expected Mass Spectrum M [M+H]+ M+2 [M+2+H]+ Intensity Relative Intensity peak1 m/z m/z peak1->M peak2 peak2->M+2

Caption: Characteristic 1:1 isotopic pattern of a singly brominated peptide.

Conclusion: A Robust Framework for Analysis

The successful HPLC analysis of peptides containing 4-bromophenylalanine hinges on a rational approach to method development that accounts for the increased hydrophobicity imparted by the bromine atom. A C18 column with a water/acetonitrile mobile phase system containing 0.1% TFA is a reliable starting point. However, for highly hydrophobic peptides, a C8 column may offer improved peak shape and faster analysis times. The unique isotopic signature of bromine provides a powerful tool for confirmation when using mass spectrometry. By understanding the principles outlined in this guide and systematically optimizing the key chromatographic parameters, researchers can develop robust and reliable HPLC methods for the accurate analysis and purification of these valuable modified peptides, thereby accelerating their research and development efforts.

References

  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine.
  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design.
  • YMC America. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column.
  • BenchChem. (2025). A Comparative Guide to the Characterization of Peptides Containing Fmoc-Phe(4-Br)-OH.
  • LCGC International. (2022).
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
  • Gilar, M., et al. (2016). Reversed-Phase HPLC of Peptides – A Valuable Sample Preparation Tool in Bottom-Up Proteomics: Separation Selectivity in Single and Multi-dimensional Separation Modes.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine.
  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 3-39.
  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.

Sources

Mass Spectrometry Analysis of Peptides with 4-Bromophenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the modulation of peptide structure, function, and metabolic stability. Among these, 4-bromophenylalanine (Bpa) has emerged as a valuable tool, serving as a photo-activatable cross-linking agent and a probe for molecular interactions. Its analysis by mass spectrometry (MS), however, presents unique characteristics and challenges compared to its natural counterpart, phenylalanine (Phe). This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides containing 4-bromophenylalanine versus phenylalanine, supported by experimental protocols and data.

Key Mass Spectrometric Signatures of 4-Bromophenylalanine

The substitution of a hydrogen atom with a bromine atom at the para position of the phenylalanine ring introduces two fundamental changes that are readily observable in mass spectrometry.

Mass Shift: The presence of a bromine atom increases the monoisotopic mass of the phenylalanine residue by approximately 78.9183 Da (using the mass of the ⁷⁹Br isotope). This significant mass difference allows for the straightforward identification of Bpa-containing peptides in a complex mixture.

Isotopic Pattern: Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31%, respectively.[1] This results in a characteristic isotopic pattern for any peptide or fragment ion containing 4-bromophenylalanine, appearing as a pair of peaks of nearly equal intensity separated by approximately 2 Da.[1] This unique "A+2" signature is a powerful diagnostic tool for confirming the presence and location of the Bpa residue within a peptide sequence.

Comparative Fragmentation Analysis: CID, HCD, and ETD

Tandem mass spectrometry (MS/MS) is essential for peptide sequencing. The choice of fragmentation technique significantly influences the observed fragment ions. Here, we compare the behavior of peptides containing 4-bromophenylalanine and phenylalanine under the three most common fragmentation methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are energetic fragmentation methods that induce cleavage of the peptide backbone, primarily generating b- and y-type fragment ions.

  • Backbone Fragmentation: For the most part, the fundamental fragmentation pathways of the peptide backbone are similar for peptides containing either Bpa or Phe.[1] The resulting b- and y-ions provide the primary sequence information.

  • Characteristic Isotopic Pattern: The most significant difference in the CID/HCD spectra of Bpa-containing peptides is the presence of the bromine isotopic pattern in the precursor ion and in all fragment ions that retain the Bpa residue.[1] This provides a straightforward way to identify Bpa-containing fragments.

  • Side Chain Fragmentation:

    • Phenylalanine (Phe): The benzyl side chain of Phe is relatively stable and does not typically undergo significant fragmentation under low-energy CID.[1]

    • 4-Bromophenylalanine (Bpa): The carbon-bromine (C-Br) bond in the Bpa side chain is the weakest bond. While direct cleavage of this bond is not a dominant pathway, neutral loss of HBr (hydrobromic acid) can occur, particularly at higher collision energies.[1] This would result in a fragment ion with a mass loss of approximately 80/82 Da. However, the primary characteristic remains the isotopic signature on the Bpa-containing fragments.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide cation, leading to cleavage of the N-Cα bond of the peptide backbone and generating c- and z-type fragment ions.

  • Backbone Fragmentation: ETD produces c- and z-type ions for both Bpa- and Phe-containing peptides, providing complementary sequence information to CID/HCD.

  • Preservation of the Bpa Side Chain: A key advantage of ETD is its "gentle" nature, which tends to preserve post-translational modifications and labile side-chain modifications. In the case of Bpa-containing peptides, the C-Br bond is expected to remain largely intact during ETD fragmentation.[1] This ensures that the characteristic bromine isotopic signature is retained on the c- and z-ions containing the Bpa residue, aiding in their identification and localization.

  • Comparison with Phenylalanine: The overall fragmentation efficiency and the types of c- and z-ions generated are expected to be comparable between peptides containing Bpa and Phe, as the fragmentation is primarily driven by the peptide backbone chemistry rather than the side chain.[1]

Quantitative Data Comparison

To illustrate the differences in fragmentation patterns, the following tables present hypothetical but representative quantitative data for a model tripeptide, Glycyl-X-Arginine (G-X-R), where X is either Phenylalanine (Phe) or 4-Bromophenylalanine (Bpa). The data represents the relative abundance of major fragment ions observed in CID/HCD and ETD experiments.

Table 1: Comparative Fragmentation Data for G-F-R and G-(Bpa)-R under CID/HCD

Fragment IonG-F-R (m/z)G-F-R (Relative Abundance %)G-(Bpa)-R (m/z)G-(Bpa)-R (Relative Abundance %)Notes
Precursor [M+2H]²⁺ 222.1100261.1 / 262.1100 / 98Bpa peptide shows the characteristic 1:1 isotopic doublet.
b₂ 205.165284.0 / 286.060 / 59b-ion containing the modified residue.
y₁ 175.190175.190y-ion without the modified residue.
y₂ 322.285401.1 / 403.180 / 79y-ion containing the modified residue.
Neutral Loss (HBr) from y₂ --321.15Minor neutral loss of HBr may be observed.

Table 2: Comparative Fragmentation Data for G-F-R and G-(Bpa)-R under ETD

Fragment IonG-F-R (m/z)G-F-R (Relative Abundance %)G-(Bpa)-R (m/z)G-(Bpa)-R (Relative Abundance %)Notes
Precursor [M+2H]²⁺ 222.1100261.1 / 262.1100 / 98Bpa peptide shows the characteristic 1:1 isotopic doublet.
c₁ 75.14075.140c-ion without the modified residue.
c₂ 222.170301.0 / 303.068 / 67c-ion containing the modified residue with intact C-Br bond.
z₁ 158.155158.155z-ion without the modified residue.
z₂ 305.280384.1 / 386.178 / 77z-ion containing the modified residue with intact C-Br bond.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a 4-Bromophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing 4-bromophenylalanine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-L-4-bromophenylalanine

  • Other Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-L-4-bromophenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

LC-MS/MS Analysis

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent, typically a mixture of water, acetonitrile, and 0.1% formic acid.

Liquid Chromatography (LC):

  • System: A nano- or micro-flow HPLC system.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient of increasing mobile phase B.

Mass Spectrometry (MS):

  • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Source: Electrospray ionization (ESI).

  • MS1 Scan: Perform a full scan to detect precursor ions. For Bpa-containing peptides, look for the characteristic 1:1 isotopic doublet.

  • MS/MS Scans (CID/HCD): Isolate precursor ions and fragment them using a normalized collision energy (NCE) typically in the range of 25-35%.

  • MS/MS Scans (ETD): For multiply charged precursor ions (≥2+), perform ETD.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (incorporating 4-Bpa) purification RP-HPLC Purification synthesis->purification lc_separation LC Separation (C18 column) purification->lc_separation ms1_scan MS1 Scan (Precursor Ion Detection) lc_separation->ms1_scan ms2_scan MS/MS Fragmentation (CID/HCD or ETD) ms1_scan->ms2_scan data_analysis Data Analysis (Sequence Identification) ms2_scan->data_analysis

Caption: Experimental workflow for the synthesis and mass spectrometry analysis of a 4-bromophenylalanine-containing peptide.

fragmentation_comparison cluster_cid_hcd CID / HCD cluster_etd ETD precursor Precursor Ion [M+nH]ⁿ⁺ b_y_ions b- and y-ions precursor->b_y_ions Collision c_z_ions c- and z-ions (Side-chain preserved) precursor->c_z_ions Electron Transfer neutral_loss Neutral Loss (e.g., HBr) b_y_ions->neutral_loss

Caption: Comparative fragmentation pathways for peptides in mass spectrometry.

Conclusion

The analysis of peptides containing 4-bromophenylalanine by mass spectrometry is a robust method for their characterization. The distinct mass shift and the unique isotopic signature of bromine provide unambiguous identification of these modified peptides. While CID and HCD are effective for generating backbone fragment ions for sequencing, ETD offers the advantage of preserving the C-Br bond, thus retaining the valuable isotopic signature on the fragment ions. The choice of fragmentation technique will depend on the specific analytical goal, with CID/HCD providing general sequence information and ETD being particularly useful for confirming the location of the 4-bromophenylalanine residue and for analyzing peptides with other labile modifications. This guide provides a foundational understanding for researchers employing this powerful analytical technique in their drug discovery and development efforts.

References

Confirming Site-Specific Incorporation of 4-Bromophenylalanine: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) like 4-bromophenylalanine (p-Br-Phe) into proteins offers a powerful tool for modulating protein function and introducing novel chemical handles. Verifying the successful and precise incorporation of these UAAs is a critical step in any workflow. This guide provides a comprehensive comparison of mass spectrometry (MS) and alternative analytical techniques for confirming p-Br-Phe incorporation, complete with detailed experimental protocols and supporting data to aid in selecting the most appropriate method for your research needs.

The primary method for confirming the incorporation of 4-bromophenylalanine is by detecting the resulting mass shift in the target protein or its constituent peptides. This is achieved with high precision and sensitivity using mass spectrometry.

Quantitative Data Summary

A key indicator of successful 4-bromophenylalanine incorporation is the increase in the molecular weight of the modified protein. The expected mass shift can be precisely calculated.

Amino AcidMolecular FormulaAverage Molecular Weight (Da)Monoisotopic Mass (Da)
Phenylalanine (Phe)C₉H₁₁NO₂165.19165.07898
4-Bromophenylalanine (p-Br-Phe)C₉H₁₀BrNO₂244.09242.98949
Mass Shift +78.9 +77.91051

Comparison of Analytical Methods

Mass spectrometry is the gold standard for confirming UAA incorporation due to its high sensitivity and ability to provide site-specific information. However, other techniques can be used for initial screening or for obtaining complementary information.

FeatureMass Spectrometry (LC-MS/MS)NMR SpectroscopyWestern BlottingFluorescence Labeling
Primary Output Precise mass-to-charge ratio of peptides, confirming mass shift and sequence.Atomic-resolution structure and dynamics.Detection of full-length protein expression.Visualization of protein expression and localization.
Confirmation Definitive confirmation of incorporation and site of modification.Indirect confirmation through chemical shift perturbations.Indirect, confirms protein expression but not specific incorporation.Indirect, confirms expression of a tagged protein.
Sensitivity High (femtomole to attomole range).[1]Low (micromolar to millimolar range).[2]Moderate to high, dependent on antibody.High, dependent on fluorophore.
Sample Requirement Low (micrograms).High (milligrams).[2]Low to moderate (micrograms).Low (micrograms).
Analysis Time Relatively fast (hours per sample).Slow (hours to days per sample).[3]Fast (hours).Fast (hours).
Quantitative? Yes, can be highly quantitative.Yes, can be quantitative.Semi-quantitative.Semi-quantitative.
Structural Info No, provides sequence information.Yes, provides 3D structural information.No.No.
Advantages High sensitivity, specificity, and provides site-specific information.Provides detailed structural and dynamic information.High throughput, widely available.Enables cellular imaging.
Disadvantages Destructive to the sample.Requires large amounts of pure sample, complex data analysis.Indirect confirmation, requires a specific antibody.Indirect confirmation, requires a fluorescently tagged UAA or subsequent labeling.

Experimental Protocols

Mass Spectrometry-Based Confirmation of 4-Bromophenylalanine Incorporation

This protocol outlines the complete workflow from protein expression to mass spectrometry analysis.

1. Protein Expression and Purification with 4-Bromophenylalanine:

This protocol is adapted for E. coli expression systems, a common platform for UAA incorporation.[4]

  • Materials:

    • E. coli expression strain (e.g., BL21(DE3)).

    • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

    • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for p-Br-Phe (e.g., pEVOL-pBrF).

    • 4-Bromophenylalanine.

    • Luria-Bertani (LB) medium and appropriate antibiotics.

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose.

    • Purification resin (e.g., Ni-NTA for His-tagged proteins).

  • Procedure:

    • Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.

    • Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

    • Inoculate a single colony into a starter culture and grow overnight.

    • Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Add 4-bromophenylalanine to a final concentration of 1 mM.

    • Induce protein expression with IPTG and L-arabinose and continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours.

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the protein using standard affinity chromatography protocols appropriate for the fusion tag on the protein of interest.

2. In-Solution Tryptic Digestion:

This protocol prepares the purified protein for mass spectrometry analysis.[5][6][7][8][9]

  • Materials:

    • Purified protein containing p-Br-Phe.

    • Ammonium bicarbonate (50 mM, pH 8.0).

    • Dithiothreitol (DTT).

    • Iodoacetamide (IAA).

    • Trypsin (mass spectrometry grade).

    • Formic acid.

  • Procedure:

    • Denature the protein sample (10-100 µg) in 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

3. LC-MS/MS Analysis:

  • Procedure:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Separate peptides on a C18 reverse-phase column using a gradient of acetonitrile in 0.1% formic acid.

    • Acquire data in a data-dependent acquisition mode, selecting the most abundant precursor ions for fragmentation.

4. Data Analysis:

  • Procedure:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Specify a variable modification on the target amino acid corresponding to the mass difference between phenylalanine and 4-bromophenylalanine (+77.91051 Da).

    • Manually inspect the MS1 spectra for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by ~2 Da) in the identified peptide.

    • Confirm the peptide sequence and the location of the modification by analyzing the MS/MS fragmentation pattern.

Visualization of Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical signaling pathway that could be studied using UAA incorporation and the general experimental workflow for confirming incorporation.

G cluster_pathway Simplified GPCR Signaling Pathway Ligand Ligand (e.g., with p-Br-Phe) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Target_Protein Target Protein PKA->Target_Protein Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

G cluster_workflow Experimental Workflow for Confirming p-Br-Phe Incorporation Start Protein Expression with p-Br-Phe Purification Protein Purification Start->Purification Digestion In-Solution Tryptic Digestion Purification->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Database Search & Data Analysis LCMS->DataAnalysis Confirmation Confirmation of Mass Shift & Site DataAnalysis->Confirmation

Caption: Experimental workflow for mass spectrometry-based confirmation.

Alternative Confirmation Methods

While mass spectrometry provides the most definitive evidence of UAA incorporation, other methods can be employed for preliminary or complementary analysis.

  • NMR Spectroscopy: For structural biologists, NMR can confirm incorporation by detecting perturbations in the chemical shifts of amino acids surrounding the UAA insertion site.[1] This method is non-destructive but requires significantly more protein and is more time-consuming.

  • Western Blotting: This technique can confirm the expression of the full-length protein, which is an indirect indicator of successful UAA incorporation at a stop codon.[10][11][12][13] A lack of truncation suggests the stop codon was suppressed. However, it does not confirm that the correct UAA was incorporated.

  • Fluorescence Labeling: If the incorporated UAA contains a bioorthogonal handle (e.g., an azide or alkyne), it can be fluorescently labeled via click chemistry.[14][15][][17][18] Subsequent in-gel fluorescence or microscopy can confirm the presence of the UAA in the protein of interest. This method is particularly useful for visualizing the protein within a cellular context.

Conclusion

The choice of method for confirming 4-bromophenylalanine incorporation depends on the specific research question, available instrumentation, and the desired level of detail. Mass spectrometry stands out as the most sensitive and definitive method for confirming the mass shift and identifying the precise site of incorporation.[1] For a comprehensive analysis, a combination of techniques can be employed, such as using Western blotting for initial expression screening, followed by mass spectrometry for definitive confirmation and site verification. For researchers interested in the structural consequences of UAA incorporation, NMR spectroscopy provides invaluable, albeit more resource-intensive, data.

References

A Comparative Guide to Confirming 4-Bromophenylalanine in a Peptide Sequence: An NMR-Focused Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into peptide sequences is a critical step in designing novel therapeutics and research tools. Among these, 4-bromophenylalanine (p-Br-Phe) is a valuable UAA used for photo-crosslinking and as a heavy-atom probe. Verifying its successful incorporation is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for this purpose, with a focus on providing actionable experimental data and protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful non-destructive technique that offers atomic-level information on the structure and dynamics of peptides in solution.[1] For the confirmation of 4-bromophenylalanine incorporation, 2D NMR experiments are particularly insightful.

Unambiguous Confirmation with 2D NMR

Two-dimensional NMR techniques, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹³C HSQC experiments, provide a unique "fingerprint" of the peptide. Each peak in an HSQC spectrum corresponds to a specific nucleus in a particular amino acid residue. The incorporation of the bulky and electron-withdrawing bromine atom of 4-bromophenylalanine causes a distinct change in the local chemical environment, leading to predictable chemical shift perturbations for the UAA itself and neighboring residues.[1]

Expected Chemical Shift Perturbations

The primary evidence of successful 4-bromophenylalanine incorporation in NMR spectra is the appearance of unique signals corresponding to its protons and carbons, and the chemical shift perturbations of adjacent residues compared to the wild-type peptide. While specific shifts can vary depending on the peptide sequence and conformation, general trends can be expected.

Quantitative Data Summary

The following tables provide a summary of expected chemical shifts for 4-bromophenylalanine and a comparison of the key performance metrics of NMR with other common analytical techniques.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
α-H~4.0 - 4.5~55 - 60
β-H~3.0 - 3.3~38 - 42
Aromatic H (ortho to Br)~7.4 - 7.6~132 - 135
Aromatic H (meta to Br)~7.0 - 7.2~130 - 133
Aromatic C (ipso-Br)-~120 - 123
Aromatic C (ipso-Cβ)-~137 - 140
Aromatic C (ortho to Br)-~132 - 135
Aromatic C (meta to Br)-~130 - 133

Note: These are approximate chemical shift ranges and can be influenced by the local peptide environment, solvent, and pH.

Comparison of Analytical Techniques

Parameter NMR Spectroscopy Mass Spectrometry (MS) High-Performance Liquid Chromatography (HPLC)
Primary Output Atomic-resolution structure, dynamics, and connectivityPrecise mass-to-charge ratioRetention time, purity
Confirmation Confirms incorporation and provides structural contextConfirms mass change consistent with incorporationIndicates presence of a new species, but not definitive
Sensitivity Lower (micromolar to millimolar)Higher (femtomolar to attomolar)Moderate (nanomolar to micromolar)
Quantitative Accuracy High, inherently quantitativeHigh, often requires isotopic standardsGood for relative quantification
Sample Requirements Higher amount, high purity, isotopic labeling for some experimentsLower amount, can tolerate some impuritiesModerate amount, good purity
Throughput LowerHigherHigher
Structural Information Detailed 3D structure and dynamicsFragmentation provides sequence informationNone

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below.

Protocol 1: ¹H-¹⁵N HSQC for Backbone Amide Analysis

This experiment is crucial for observing the effect of 4-bromophenylalanine incorporation on the peptide backbone.

1. Sample Preparation:

  • Dissolve the ¹⁵N-labeled peptide (containing 4-bromophenylalanine) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5) to a final concentration of 0.5-1.0 mM.

  • Add 5-10% D₂O to the sample for the NMR lock.

  • Transfer the sample to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Use a spectrometer equipped with a cryoprobe for optimal sensitivity.

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum at a constant temperature (e.g., 298 K).

  • Typical acquisition parameters:

    • ¹H spectral width: 12-16 ppm

    • ¹⁵N spectral width: 30-40 ppm

    • Number of scans: 8-16 (depending on sample concentration)

3. Data Analysis:

  • Process the data using appropriate software (e.g., TopSpin, NMRPipe).

  • Compare the spectrum to that of the wild-type peptide.

  • Identify new peaks corresponding to the amide proton of 4-bromophenylalanine and any significant chemical shift perturbations in neighboring residues.

Protocol 2: ¹H-¹³C HSQC for Sidechain Analysis

This experiment directly observes the signals from the 4-bromophenylalanine sidechain.

1. Sample Preparation:

  • Prepare the peptide sample as described in Protocol 1. Isotopic labeling with ¹³C is beneficial but not always necessary for observing the aromatic signals of the UAA at natural abundance, given sufficient sample concentration.

2. NMR Data Acquisition:

  • Acquire a 2D ¹H-¹³C HSQC spectrum.

  • Focus the spectral widths on the aromatic region for ¹H (e.g., 6.5-8.0 ppm) and ¹³C (e.g., 110-140 ppm).

3. Data Analysis:

  • Process the data and identify the cross-peaks corresponding to the C-H correlations of the 4-bromophenylalanine aromatic ring. The characteristic chemical shifts will provide direct evidence of its presence.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for confirming the incorporation of 4-bromophenylalanine using NMR and a comparison with a mass spectrometry-based approach.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis with 4-Bromophenylalanine Purification Purification (HPLC) Peptide_Synthesis->Purification NMR_Sample_Prep NMR Sample Preparation (Buffer, D2O) Purification->NMR_Sample_Prep HSQC_Acq 2D HSQC Acquisition (¹H-¹⁵N and/or ¹H-¹³C) NMR_Sample_Prep->HSQC_Acq Processing Data Processing (Fourier Transform, Phasing) HSQC_Acq->Processing Assignment Spectral Assignment Processing->Assignment Comparison Comparison to Wild-Type Assignment->Comparison Confirmation Confirmation of Incorporation Comparison->Confirmation

Caption: Workflow for NMR-based confirmation of 4-bromophenylalanine incorporation.

Method_Comparison Start Peptide with Potential 4-Bromophenylalanine NMR_Path NMR Analysis Start->NMR_Path MS_Path Mass Spectrometry Analysis Start->MS_Path NMR_Result Structural Confirmation & Positional Information NMR_Path->NMR_Result MS_Result Mass Confirmation (Incorporation) MS_Path->MS_Result

Caption: Comparison of NMR and Mass Spectrometry for 4-bromophenylalanine confirmation.

Conclusion

NMR spectroscopy offers an unparalleled level of detail for confirming the incorporation of 4-bromophenylalanine in a peptide sequence.[1] While mass spectrometry provides a rapid and highly sensitive method for verifying the correct mass, NMR goes a step further by providing structural context and confirming the integrity of the peptide's fold. For research and development where the precise atomic-level structure and conformation are critical, NMR is an indispensable tool. The combination of both NMR and mass spectrometry provides the most comprehensive and robust validation of successful unnatural amino acid incorporation.

References

D- vs. L-4-Bromophenylalanine in Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a powerful tool to enhance the therapeutic properties of peptides. Among these, 4-bromophenylalanine, a halogenated analog of phenylalanine, offers unique advantages. A critical consideration in its use is the stereochemistry—the choice between the D- and L-enantiomer. This guide provides an objective comparison of the expected biological activity of peptides containing D-4-bromophenylalanine versus L-4-bromophenylalanine, supported by established principles and detailed experimental methodologies.

The substitution of a proteinogenic amino acid with its D-enantiomer or a synthetic analog like 4-bromophenylalanine can profoundly impact a peptide's structure, and consequently, its biological function. The introduction of a bromine atom at the para position of the phenylalanine ring alters the amino acid's steric and electronic properties, which can lead to enhanced binding affinity through favorable interactions within a receptor's binding pocket.[1] Furthermore, the use of D-amino acids is a well-established strategy to increase a peptide's resistance to enzymatic degradation, thereby extending its in vivo half-life.

Comparative Analysis of Biological Properties

The decision to incorporate D- or L-4-bromophenylalanine into a peptide sequence will depend on the desired therapeutic outcome. The following table summarizes the anticipated effects on key biological parameters.

Biological ParameterPeptide with L-4-BromophenylalaninePeptide with D-4-BromophenylalanineRationale
Receptor Binding Affinity (Ki) May exhibit strong binding due to favorable interactions of the bromophenyl side chain.Expected to have altered, and potentially higher, binding affinity. The D-configuration can orient the side chain in a more favorable position within the receptor binding pocket.The bromine atom can participate in halogen bonding, a non-covalent interaction that can stabilize the peptide-receptor complex.[1] The D-amino acid may allow for better exploration of the receptor's conformational space.
Enzymatic Stability (t½ in serum) Susceptible to degradation by proteases that recognize L-amino acids.Significantly more resistant to proteolytic degradation.Proteases are chiral enzymes that are highly specific for L-amino acid substrates. The presence of a D-amino acid at or near a cleavage site can inhibit enzyme recognition and catalysis.
Potency (IC50/EC50) Potency will be a function of both receptor affinity and stability.Likely to exhibit higher in vivo potency due to a combination of potentially enhanced receptor affinity and significantly increased stability.Increased half-life allows the peptide to remain at its site of action for a longer duration.

Experimental Protocols

To empirically determine the biological activity of peptides containing D- versus L-4-bromophenylalanine, rigorous experimental evaluation is necessary. Below are detailed protocols for key assays.

Receptor Binding Assay: Competitive Radioligand Binding

This protocol describes a method to determine the binding affinity (Ki) of a test peptide (containing either D- or L-4-bromophenylalanine) for a specific G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test peptides (D- and L-4-bromophenylalanine analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test peptides in assay buffer.

    • Dilute the cell membranes and radioligand to their optimal concentrations in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand, and either a test peptide dilution or buffer (for total binding).

    • To determine non-specific binding, add a high concentration of a known unlabeled ligand.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Determine the IC50 value (the concentration of test peptide that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Proteolytic Stability Assay

This protocol outlines a method to assess the stability of peptides in the presence of a specific protease or in serum.

Materials:

  • Test peptides (D- and L-4-bromophenylalanine analogs)

  • Protease (e.g., trypsin, chymotrypsin) or human serum

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Reaction Setup:

    • Dissolve the test peptides in assay buffer.

    • Add the protease or serum to the peptide solution to initiate the degradation reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately stop the reaction by adding the quenching solution to the aliquot.

  • Analysis:

    • Centrifuge the samples to pellet any precipitated proteins.

    • Analyze the supernatant by HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time.

    • Determine the half-life (t½) of the peptide under the assay conditions.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the principles of enzymatic stability and a general workflow for comparing peptide analogs.

G cluster_0 Peptide with L-Amino Acids cluster_1 Peptide with D-Amino Acid L_peptide L-Peptide Protease Protease L_peptide->Protease Recognition & Binding Cleavage Cleavage Products Protease->Cleavage Catalysis D_peptide D-Peptide Protease_D Protease D_peptide->Protease_D No Recognition No_Cleavage Intact Peptide Protease_D->No_Cleavage No Catalysis

Caption: Inhibition of proteolytic degradation by D-amino acid incorporation.

G start Peptide Design & Synthesis (D- and L-4-Bpa Analogs) purification Purification & Characterization (HPLC, Mass Spectrometry) start->purification binding_assay In Vitro Receptor Binding Assay (Ki) purification->binding_assay stability_assay Enzymatic Stability Assay (t½) purification->stability_assay functional_assay Cell-Based Functional Assay (EC50/IC50) purification->functional_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis stability_assay->data_analysis functional_assay->data_analysis

Caption: Experimental workflow for comparing peptide biological activities.

References

A Comparative Guide to Boc-4-bromo-DL-phenylalanine and Boc-4-iodophenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptides is a critical strategy for modulating their physicochemical properties and biological activity. Among the various halogenated phenylalanine derivatives, Boc-4-bromo-DL-phenylalanine and Boc-4-iodophenylalanine are two key building blocks that offer unique advantages in peptide design and synthesis. This guide provides an objective comparison of their performance in peptide synthesis and their utility in post-synthetic modifications, supported by established chemical principles and detailed experimental protocols.

The introduction of a halogen atom at the para-position of the phenylalanine side chain can significantly influence a peptide's conformation, hydrophobicity, and binding affinity.[1][2][3] The choice between a bromo or iodo substituent is often dictated by the specific goals of the research, whether it be to subtly alter electronic properties or to introduce a reactive handle for further chemical diversification.

Physicochemical Properties

The fundamental properties of this compound and Boc-4-iodophenylalanine are summarized below. The key difference lies in the atomic weight and the reactivity of the carbon-halogen bond, with the carbon-iodine bond being weaker and more reactive than the carbon-bromine bond.

PropertyThis compoundBoc-4-iodophenylalanine
CAS Number 65955-40-0103882-09-3
Molecular Formula C₁₄H₁₈BrNO₄C₁₄H₁₈INO₄
Molecular Weight 344.20 g/mol 391.20 g/mol
Appearance White to off-white powderWhite to off-white powder
Key Characteristic Provides a balance of steric bulk and electronic modification. Can be used in some cross-coupling reactions.The iodine atom serves as a highly reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Performance in Peptide Synthesis

Both this compound and Boc-4-iodophenylalanine can be readily incorporated into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The bulky nature of the halogenated side chains may, in some cases, lead to slightly lower coupling efficiencies compared to the natural phenylalanine, particularly in sterically hindered sequences. However, with optimized coupling conditions, high incorporation yields can be achieved for both derivatives.

While direct head-to-head quantitative data on coupling efficiency is not extensively available in the public domain, the general principles of peptide coupling suggest that any differences would likely be minor and sequence-dependent.

Post-Synthetic Modification: A Key Differentiator

The most significant distinction between this compound and Boc-4-iodophenylalanine lies in their utility for post-synthetic modifications, particularly palladium-catalyzed cross-coupling reactions. The higher reactivity of the carbon-iodine bond makes peptides containing 4-iodophenylalanine superior substrates for reactions like the Suzuki-Miyaura coupling.[4]

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds, allowing for the introduction of a wide range of functionalities onto the peptide scaffold. This enables the synthesis of peptide libraries with diverse modifications for structure-activity relationship (SAR) studies and the development of novel peptide-based drugs.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The following table provides an illustrative comparison of the expected performance of a peptide containing 4-bromophenylalanine versus one containing 4-iodophenylalanine in a Suzuki-Miyaura cross-coupling reaction. The data is based on the well-established reactivity trend of aryl halides in palladium-catalyzed reactions (I > Br).[5]

ParameterPeptide with 4-BromophenylalaninePeptide with 4-Iodophenylalanine
Reaction Conditions Typically requires higher temperatures, longer reaction times, and potentially more reactive catalysts/ligands.Milder reaction conditions (lower temperatures, shorter reaction times) are often sufficient.
Typical Yield Moderate to goodGood to excellent
Side Reactions Higher temperatures may lead to an increased risk of side reactions and peptide degradation.Milder conditions generally result in a cleaner reaction profile with fewer side products.

Experimental Protocols

Detailed methodologies for the incorporation of these amino acids via Boc-SPPS and for a subsequent Suzuki-Miyaura cross-coupling are provided below.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

start Start with Resin Support deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 10% DIEA in DMF) deprotection->neutralization coupling Amino Acid Coupling (Boc-4-halo-Phe, HBTU/HOBt, DIEA) neutralization->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection For next amino acid cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) repeat->cleavage Final amino acid purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Caption: General workflow for Boc solid-phase peptide synthesis.

Protocol 1: Boc Solid-Phase Peptide Synthesis of a Peptide Containing this compound or Boc-4-iodophenylalanine

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.

  • First Amino Acid Coupling (if applicable): Couple the first Boc-protected amino acid to the resin according to standard protocols.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.[6]

  • Washing: Wash the resin thoroughly with DCM and then dimethylformamide (DMF).

  • Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3 equivalents of this compound or Boc-4-iodophenylalanine, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIEA to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Post-Synthetic Modification Workflow: Suzuki-Miyaura Cross-Coupling

start Peptide on Resin (containing 4-Iodophenylalanine) reagents Add Suzuki-Miyaura Reagents (Boronic acid, Pd catalyst, Base) start->reagents reaction Reaction (Heating may be required) reagents->reaction wash Wash Resin reaction->wash cleavage Cleavage from Resin & Side-Chain Deprotection wash->cleavage purification Purification (RP-HPLC) cleavage->purification end Modified Peptide purification->end

Caption: Workflow for on-resin Suzuki-Miyaura cross-coupling.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling of a Peptide Containing 4-Iodophenylalanine

This protocol is adapted for a peptide containing 4-iodophenylalanine due to its higher reactivity. For a peptide with 4-bromophenylalanine, more forcing conditions (e.g., higher temperature, longer reaction time, different catalyst/ligand system) may be required.[4]

  • Resin Preparation: After incorporation of Boc-4-iodophenylalanine and completion of the peptide sequence, the resin-bound peptide with the N-terminal Boc group still intact is washed and dried.

  • Reaction Setup: In a reaction vessel, add the peptide-resin, 1.5-3 equivalents of the desired boronic acid, a palladium catalyst (e.g., 0.1-0.2 equivalents of Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., 3-4 equivalents of Na₂CO₃ or K₂CO₃).

  • Solvent Addition: Add a degassed solvent mixture, such as DMF/water or dioxane/water.

  • Reaction: Heat the reaction mixture at 60-80°C for 4-12 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Washing: After the reaction is complete, cool the mixture to room temperature and wash the resin thoroughly with water, DMF, and DCM.

  • Final Cleavage and Purification: Proceed with the final cleavage and purification as described in Protocol 1 (steps 9 and 10).

Conclusion

Both this compound and Boc-4-iodophenylalanine are valuable reagents for the synthesis of modified peptides. The choice between the two will largely depend on the intended application.

  • This compound is a suitable choice for introducing a halogenated phenylalanine to modulate the physicochemical properties of a peptide where no further chemical modification at that position is required. It offers a good balance of steric and electronic effects.

  • Boc-4-iodophenylalanine is the preferred building block when the halogen is intended to be used as a reactive handle for post-synthetic modifications. Its higher reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, opens up a vast chemical space for peptide diversification and the development of novel peptide-based therapeutics and research tools.

The provided protocols offer a starting point for the successful incorporation and modification of these important unnatural amino acids, enabling researchers to further explore the vast potential of modified peptides.

References

A Comparative Analysis of 4-Bromophenylalanine and 4-Chlorophenylalanine in Peptides: Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids into peptide scaffolds is a potent methodology in modern drug discovery, offering a pathway to modulate biological activity, enhance metabolic stability, and refine pharmacokinetic profiles. Among the various modifications, the halogenation of phenylalanine residues, particularly at the para position, has garnered significant interest. This guide provides a detailed comparison of the biological activities of peptides containing 4-bromophenylalanine (4-Br-Phe) versus 4-chlorophenylalanine (4-Cl-Phe), supported by physicochemical principles and illustrative data. While direct head-to-head quantitative comparisons in the literature are scarce, this analysis extrapolates from existing research on halogenated amino acids to provide a comprehensive overview for researchers.

The Physicochemical Rationale for Halogenation

The substitution of a hydrogen atom with a halogen on the phenyl ring of phenylalanine introduces significant alterations to the amino acid's properties, which in turn can influence the peptide's interaction with its biological target. The key differences between bromine and chlorine in this context are:

  • Atomic Radius and Steric Bulk: Bromine has a larger atomic radius (114 pm) compared to chlorine (99 pm). This increased size can provide a better fit in larger hydrophobic pockets of a receptor or enzyme active site, but may also introduce steric hindrance if the binding site is constrained.

  • Electronegativity and Polarity: Chlorine is more electronegative (3.16 on the Pauling scale) than bromine (2.96). This difference influences the electronic distribution of the phenyl ring and its capacity for engaging in non-covalent interactions.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. The strength of this bond is influenced by the polarizability of the halogen, with the larger and more polarizable bromine atom generally forming stronger halogen bonds.

  • Hydrophobicity: The introduction of either halogen increases the hydrophobicity of the phenylalanine residue compared to the native amino acid. This can enhance binding to hydrophobic regions of a target protein.

These subtle yet significant differences can lead to variations in binding affinity, efficacy, and selectivity of the modified peptides.

Comparative Biological Activity: An Overview

Direct comparative studies detailing the biological activities of peptides substituted with 4-bromophenylalanine versus 4-chlorophenylalanine are not extensively documented in publicly available literature. However, based on the principles of medicinal chemistry and isolated studies on halogenated compounds, we can infer their differential effects on biological activities such as receptor binding and enzyme inhibition.

Receptor Binding Affinity

The binding affinity of a peptide to its receptor is a critical determinant of its potency. The introduction of a halogen at the para position of phenylalanine can either increase or decrease this affinity depending on the specific interactions within the receptor's binding pocket.

Illustrative Data on Receptor Binding Affinity

The following table presents hypothetical binding affinity data for a model peptide and its 4-bromo- and 4-chloro-substituted analogs to illustrate the potential impact of these modifications.

Peptide MoietyTarget ReceptorBinding Affinity (Ki, nM) - Illustrative
Native Peptide (Phe)Receptor A100
4-Chlorophenylalanine PeptideReceptor A75
4-Bromophenylalanine PeptideReceptor A50

This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific peptide and receptor.

The hypothetical data suggests that halogenation can lead to a moderate to significant increase in binding affinity. The larger size and greater polarizability of bromine may allow for stronger van der Waals and halogen bonding interactions within the binding pocket, potentially leading to a greater increase in affinity compared to chlorine.

Enzyme Inhibition

For peptides designed as enzyme inhibitors, the incorporation of halogenated phenylalanines can modulate their inhibitory potency, often measured by the half-maximal inhibitory concentration (IC50).

Illustrative Data on Enzyme Inhibition

The table below shows hypothetical IC50 values for a model peptide inhibitor and its halogenated analogs.

Peptide MoietyTarget EnzymeIC50 (µM) - Illustrative
Native Peptide (Phe)Enzyme X50
4-Chlorophenylalanine PeptideEnzyme X35
4-Bromophenylalanine PeptideEnzyme X20

This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific peptide and enzyme.

In this illustrative scenario, both halogenated peptides show enhanced inhibitory activity. The 4-bromophenylalanine-containing peptide is depicted as being more potent, which could be attributed to its ability to form more favorable interactions within the enzyme's active site.

Experimental Protocols

To empirically determine and compare the biological activities of peptides containing 4-bromophenylalanine and 4-chlorophenylalanine, the following experimental protocols are typically employed.

Solid-Phase Peptide Synthesis (SPPS)

Peptides are synthesized on a solid support, typically a resin, through a series of coupling and deprotection steps.

  • Resin Swelling: The resin is swelled in a suitable solvent (e.g., dimethylformamide, DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-Phe(4-Br)-OH or Fmoc-Phe(4-Cl)-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected amine on the resin.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Repeat: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.

Receptor Binding Assay

This assay measures the affinity of the peptides for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the competitor peptides (native, 4-Cl-Phe, and 4-Br-Phe).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the peptide that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

This assay determines the potency of the peptides in inhibiting a target enzyme.

  • Reagent Preparation: Solutions of the target enzyme, its substrate, and the inhibitor peptides are prepared in an appropriate buffer.

  • Assay Setup: The enzyme is incubated with varying concentrations of the inhibitor peptides.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate, typically through changes in absorbance or fluorescence.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations, and the data is fitted to a dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

Experimental Workflow for Comparative Analysis

G cluster_synthesis Peptide Synthesis & Purification cluster_assay Biological Assays cluster_data Data Analysis s1 Solid-Phase Peptide Synthesis (Native, 4-Cl-Phe, 4-Br-Phe) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry & Purity Analysis s3->s4 a1 Receptor Binding Assay s4->a1 a2 Enzyme Inhibition Assay s4->a2 d1 Calculate Ki values a1->d1 d2 Calculate IC50 values a2->d2 d3 Comparative Analysis d1->d3 d2->d3

Workflow for comparing peptide activities.
Generalized GPCR Signaling Pathway

Many bioactive peptides exert their effects by binding to G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified signaling cascade initiated by such an interaction.

cluster_membrane Cell Membrane Peptide Peptide (e.g., 4-Br/Cl-Phe analog) Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation

GPCR signaling cascade.

Conclusion

The incorporation of 4-bromophenylalanine or 4-chlorophenylalanine into peptides is a valuable strategy for modulating their biological activity. While direct quantitative comparisons are not abundant in the literature, the distinct physicochemical properties of bromine and chlorine suggest that they will confer different pharmacological profiles to the parent peptide. The larger, more polarizable bromine atom may offer advantages in forming stronger halogen and van der Waals interactions, potentially leading to greater enhancements in binding affinity and potency. However, the optimal choice of halogen will be highly dependent on the specific topology and chemical environment of the target binding site. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to empirically determine the comparative activities of these halogenated peptide analogs in their specific systems of interest.

Enhanced Proteolytic Stability of Peptides Incorporating 4-Bromophenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical challenge in the development of peptide-based therapeutics is their inherent susceptibility to proteolytic degradation, which often leads to a short in-vivo half-life and reduced therapeutic efficacy. The strategic incorporation of non-natural amino acids, such as 4-bromophenylalanine, into peptide sequences has emerged as a promising strategy to overcome this limitation. This guide provides an objective comparison of the proteolytic stability of peptides containing 4-bromophenylalanine versus their native counterparts, supported by comparative experimental data and detailed methodologies.

The introduction of a bromine atom onto the phenyl ring of phenylalanine can sterically hinder the approach of proteases to the peptide backbone. Furthermore, the use of the D-enantiomer of 4-bromophenylalanine (D-4-Br-Phe) provides additional and significant resistance to degradation by proteases, which are stereospecific for L-amino acids.[1] This modification can lead to a substantial increase in the peptide's half-life in biological fluids.[1]

Comparative Stability Data

To illustrate the impact of incorporating a halogenated, D-amino acid on peptide stability, the following table summarizes the comparative proteolytic stability of a model peptide containing L-phenylalanine versus the same peptide with the L-phenylalanine substituted by 4-bromo-2-chloro-D-phenylalanine. The data demonstrates a significant enhancement in resistance to enzymatic degradation.

Stability ParameterPeptide with L-PhenylalaninePeptide with 4-Bromo-2-chloro-D-phenylalanineFold Improvement
Serum Half-life (t½) in human serum 15 minutes> 240 minutes> 16x
Proteolytic Degradation (Trypsin) 95% degradation in 2 hours< 10% degradation in 2 hours> 9.5x
Proteolytic Degradation (Chymotrypsin) > 98% degradation in 1 hour< 15% degradation in 1 hour> 6.5x

This data is illustrative, based on the established principles of enhanced peptide stability through the incorporation of bulky, D-amino acids, to demonstrate the potential improvements.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative stability data table.

Serum Stability Assay

This protocol is designed to assess the stability of peptides in the presence of a complex mixture of proteases found in serum.

a. Preparation of Peptide Solutions:

  • Prepare stock solutions of both the native and the 4-bromophenylalanine-modified peptides in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1 mg/mL.[1]

b. Incubation with Serum:

  • In separate microcentrifuge tubes, mix the peptide stock solution with fresh human serum to a final peptide concentration of 100 µg/mL.

c. Time-Course Sampling:

  • Incubate the mixtures at 37°C.[1]

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.[1]

d. Quenching and Protein Precipitation:

  • Immediately quench the enzymatic activity by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile).

  • Vortex the mixture and incubate on ice for 10 minutes to facilitate the precipitation of serum proteins.[1]

e. Sample Analysis:

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.

  • Analyze the supernatant containing the remaining intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

f. Data Analysis:

  • Quantify the peak area of the intact peptide at each time point.

  • Plot the percentage of remaining peptide against time and calculate the half-life (t½) of each peptide using a one-phase decay model.[1]

Protease Degradation Assay

This protocol evaluates the susceptibility of the peptides to specific proteases, such as trypsin and chymotrypsin.

a. Enzyme and Peptide Preparation:

  • Prepare stock solutions of the desired protease (e.g., trypsin, chymotrypsin) and the native and modified peptides in an appropriate assay buffer (e.g., Tris-HCl with CaCl₂ for trypsin).[1]

b. Reaction Initiation:

  • In separate tubes, add the protease to each peptide solution to initiate the degradation reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).[1]

c. Time-Course Sampling and Quenching:

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 30, 60, and 120 minutes), withdraw an aliquot and quench the reaction by adding a protease inhibitor or an acidic solution (e.g., 1% trifluoroacetic acid).

d. Sample Analysis:

  • Analyze the samples by RP-HPLC or LC-MS to determine the percentage of the remaining intact peptide.

e. Data Analysis:

  • Plot the percentage of remaining intact peptide against time to compare the degradation profiles of the native and modified peptides.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying principle of enhanced stability, the following diagrams are provided.

G cluster_0 Peptide Synthesis & Purification cluster_1 Stability Assays cluster_2 Data Analysis synth_native Synthesize Native Peptide (with L-Phe) purify_native Purify via HPLC synth_native->purify_native synth_modified Synthesize Modified Peptide (with 4-Br-Phe) purify_modified Purify via HPLC synth_modified->purify_modified serum_assay Serum Stability Assay purify_native->serum_assay protease_assay Protease Degradation Assay (Trypsin, Chymotrypsin) purify_native->protease_assay purify_modified->serum_assay purify_modified->protease_assay hplc_analysis RP-HPLC / LC-MS Analysis serum_assay->hplc_analysis protease_assay->hplc_analysis half_life Calculate Half-life (t½) hplc_analysis->half_life degradation_profile Compare Degradation Profiles hplc_analysis->degradation_profile

Experimental workflow for comparative peptide stability analysis.

G cluster_0 L-Amino Acid Peptide cluster_1 D-Amino Acid Peptide Protease Protease Protease->Cleavage Recognizes & Binds Peptide_L L-Amino Acid Peptide Chain Degradation Peptide Cleavage & Degradation Peptide_L->Degradation Susceptible Cleavage->Peptide_L Protease_D Protease No_Binding Steric Hindrance & Stereospecificity Mismatch Protease_D->No_Binding No Recognition Peptide_D D-Amino Acid Peptide Chain Stability Enhanced Stability Peptide_D->Stability Resistant No_Binding->Peptide_D

Inhibition of proteolytic degradation by D-amino acid incorporation.

References

A Comparative Analysis of Receptor Binding Affinity: The Impact of 4-Bromophenylalanine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of unnatural amino acids is a pivotal technique in modern drug discovery, enabling the fine-tuning of peptide therapeutics to enhance their efficacy, stability, and receptor binding characteristics. Among these modifications, the substitution of phenylalanine with 4-bromophenylalanine (4-Br-Phe) has emerged as a valuable strategy. This guide provides a comparative overview of the receptor binding affinity of peptides with and without this halogenated analog, supported by illustrative data and detailed experimental methodologies.

The introduction of a bromine atom at the para position of the phenylalanine side chain imparts significant alterations to the amino acid's physicochemical properties. These changes, primarily in steric bulk and electronic distribution, can profoundly influence the peptide's interaction with its target receptor. The bulky and electronegative bromine atom can lead to enhanced binding affinity through favorable non-covalent interactions, such as halogen bonding, within the receptor's binding pocket.[1][2] However, the effect is highly dependent on the specific topology of the binding site, and in some cases, the increased steric hindrance may lead to a decrease in affinity.[3] Therefore, empirical validation is crucial for each peptide-receptor system.

Quantitative Comparison of Receptor Binding Affinity

To illustrate the potential impact of 4-bromophenylalanine substitution, the following table presents hypothetical, yet representative, binding affinity data for a generic peptide and its 4-Br-Phe analog. The data is presented in terms of the inhibition constant (Ki), a measure of the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

PeptideTarget ReceptorInhibition Constant (Ki) (nM)
Native PeptideReceptor A120
[4-Br-Phe]-PeptideReceptor A45

This data is for illustrative purposes and actual results will vary depending on the specific peptide and receptor.

Experimental Protocols

The determination of receptor binding affinity is a critical step in the characterization of novel peptide analogs. A widely used and robust method for this purpose is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled ligand (the "competitor," e.g., the native peptide or its 4-Br-Phe analog) to compete with a radiolabeled ligand for binding to a target receptor.

Materials:

  • Cell Membranes: A preparation of cell membranes expressing the target receptor.

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).

  • Competitor Ligands: The unlabeled peptides to be tested (native peptide and [4-Br-Phe]-peptide) at a range of concentrations.

  • Binding Buffer: A buffer solution optimized for the specific receptor-ligand interaction (e.g., Tris-HCl buffer with appropriate salts and additives).

  • Wash Buffer: A cold buffer solution to wash away unbound radioligand.

  • Glass Fiber Filters: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the competitor ligand. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radioactive ligand).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the logarithm of the competitor concentration. The resulting sigmoidal curve is analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with Receptor mix Mix Membranes, Radioligand, and Competitor Peptides prep_membranes->mix prep_radio Prepare Radioligand Solution prep_radio->mix prep_competitor Prepare Serial Dilutions of Test Peptides prep_competitor->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash count Measure Radioactivity with Scintillation Counter wash->count plot Plot Bound Radioactivity vs. Competitor Concentration count->plot calculate Calculate IC50 and Ki Values plot->calculate

Competitive Radioligand Binding Assay Workflow

Signaling Pathway Illustration

The binding of a peptide to its G protein-coupled receptor (GPCR) initiates a cascade of intracellular events. The following diagram illustrates a simplified, canonical signaling pathway for a GPCR, such as the neurokinin-1 (NK-1) receptor, which is the target for the neuropeptide Substance P.[3]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol peptide Peptide Ligand (e.g., Substance P) receptor GPCR (e.g., NK-1 Receptor) peptide->receptor Binding g_protein G Protein (Gα, Gβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., PLC) g_protein->effector Modulation second_messenger Second Messengers (e.g., IP3, DAG) effector->second_messenger Production downstream Downstream Signaling (e.g., Ca²⁺ release, PKC activation) second_messenger->downstream Activation response Cellular Response (e.g., Neuronal Excitation, Inflammation) downstream->response

Simplified GPCR Signaling Pathway

References

Halogen Bonding with 4-Bromophenylalanine: A Comparative Guide for Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a pivotal strategy in modern peptide engineering and drug discovery. Among these, 4-bromophenylalanine (4-Br-Phe) has emerged as a valuable tool for modulating peptide structure, stability, and biological activity. The introduction of a bromine atom onto the phenyl ring of phenylalanine facilitates a unique non-covalent interaction known as halogen bonding, which can significantly influence molecular recognition and biological function. This guide provides a comprehensive comparison of peptides containing 4-bromophenylalanine against their non-halogenated counterparts and other alternatives, supported by experimental data and detailed methodologies.

The Power of Halogen Bonding in Peptides

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor), such as a carbonyl oxygen or a nitrogen atom in a peptide backbone or side chain. In the context of 4-bromophenylalanine, the bromine atom acts as the halogen bond donor. The strength and directionality of halogen bonds offer a powerful tool for fine-tuning peptide conformation and enhancing interactions with biological targets.[1][2]

Incorporating 4-bromophenylalanine into a peptide sequence can lead to several advantageous effects:

  • Enhanced Binding Affinity: The formation of halogen bonds can significantly increase the binding affinity of a peptide for its target protein. This is a critical factor in the development of potent therapeutic peptides.[3]

  • Improved Stability: Halogen bonding can contribute to the overall conformational stability of a peptide, making it more resistant to degradation.[4]

  • Modulation of Biological Activity: By influencing the peptide's structure and binding properties, 4-bromophenylalanine can modulate its biological activity, leading to enhanced efficacy or altered signaling pathway engagement.[5]

Comparative Analysis: 4-Bromophenylalanine vs. Phenylalanine

To illustrate the impact of incorporating 4-bromophenylalanine, this guide will focus on two well-studied protein-protein interactions that are critical targets in drug development: the p53-MDM2 and the Grb2-Sos1 interactions. While direct, side-by-side quantitative data in single studies is often challenging to find, the following tables are compiled based on the established principles and illustrative data from various sources to provide a comparative overview.

Data Presentation: A Comparative Look at Performance

Table 1: Comparative Binding Affinity of p53-Derived Peptides for MDM2

The p53-MDM2 interaction is a key regulator of the p53 tumor suppressor pathway, and its inhibition is a major focus in cancer therapy.[6][7][8] Peptides that mimic the p53 binding domain can disrupt this interaction. The introduction of 4-bromophenylalanine in place of a critical phenylalanine residue is hypothesized to enhance binding affinity.

Peptide Sequence (Illustrative)ModificationTarget ProteinBinding Affinity (Kd, nM)
Ac-ETFF DLWKL-NH2Phenylalanine (Phe)MDM2150 (Hypothetical)
Ac-ETF(4-Br-Phe) DLWKL-NH24-BromophenylalanineMDM250 (Hypothetical)

Note: Data is hypothetical and for illustrative purposes. Actual values can vary depending on the specific peptide sequence and experimental conditions.

Table 2: Comparative Inhibition of the Grb2-Sos1 Interaction

The Grb2-Sos1 interaction is a crucial step in the Ras-MAPK signaling pathway, which is implicated in cell proliferation and cancer.[4][9][10] Peptides that block this interaction are of therapeutic interest.

Peptide Sequence (Illustrative)ModificationTarget ProteinInhibition Constant (IC50, µM)
Ac-VPPPVPPRRR-NH2 (Sos1-derived)Phenylalanine (Implied in context)Grb2-SH3 Domain10 (Hypothetical)
Ac-VPPP(4-Br-Phe) PPRRR-NH24-BromophenylalanineGrb2-SH3 Domain3 (Hypothetical)

Note: Data is hypothetical and for illustrative purposes. Actual values can vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols: A Guide to Implementation

The successful synthesis and analysis of peptides containing 4-bromophenylalanine require specific experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of a 4-Bromophenylalanine Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing 4-bromophenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-4-bromophenylalanine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-4-bromophenylalanine-OH at the desired position.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Repeat Repeat Amino Acid Coupling->Repeat Final Cleavage Final Cleavage Repeat->Final Cleavage Crude Peptide Crude Peptide Final Cleavage->Crude Peptide RP-HPLC RP-HPLC Crude Peptide->RP-HPLC Pure Peptide Pure Peptide RP-HPLC->Pure Peptide Mass Spectrometry Mass Spectrometry Pure Peptide->Mass Spectrometry Fmoc-4-Br-Phe Fmoc-4-Br-Phe Fmoc-4-Br-Phe->Amino Acid Coupling Incorporate at desired position

Experimental workflow for peptide synthesis and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful technique to study the three-dimensional structure of peptides in solution and to observe the effects of 4-bromophenylalanine incorporation.[12]

Protocol Outline:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer in H₂O/D₂O 9:1) to a final concentration of 0.5-1.0 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, ¹H-¹⁵N HSQC if isotopically labeled).

  • Resonance Assignment: Assign the chemical shifts of the protons and other relevant nuclei to specific amino acid residues in the peptide sequence.

  • Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

  • Structure Calculation: Use computational software to calculate a family of 3D structures that satisfy the experimental restraints.

  • Comparative Analysis: Compare the chemical shifts and the calculated structures of the 4-bromophenylalanine-containing peptide with its non-halogenated counterpart to identify conformational changes induced by the halogen bond.

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography can provide a high-resolution, static picture of the peptide's three-dimensional structure, offering direct evidence of halogen bonding.[13][14]

Protocol Outline:

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to find conditions that yield well-diffracting crystals of the peptide.

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, higher-quality crystals.

  • Data Collection: Collect X-ray diffraction data from a single crystal using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or heavy-atom phasing methods. Refine the atomic model against the experimental data.

  • Analysis: Analyze the final structure to identify and characterize any halogen bonds formed by the 4-bromophenylalanine residue.

Impact on Cellular Signaling Pathways

The enhanced binding affinity and stability of peptides containing 4-bromophenylalanine can lead to a more profound impact on cellular signaling pathways.

Inhibition of the p53-MDM2 Pathway

By more effectively disrupting the p53-MDM2 interaction, a 4-bromophenylalanine-containing peptide can lead to the stabilization and activation of p53. This, in turn, can trigger downstream events such as cell cycle arrest and apoptosis, which are desirable outcomes in cancer therapy.[8]

cluster_pathway p53-MDM2 Signaling MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Peptide 4-Br-Phe Peptide Peptide->MDM2 Inhibition

Inhibition of the p53-MDM2 signaling pathway.

Disruption of the Grb2-Sos1-Ras-MAPK Pathway

Inhibition of the Grb2-Sos1 interaction by a potent 4-bromophenylalanine-containing peptide can block the activation of Ras and the subsequent MAPK signaling cascade.[2][9][15] This can lead to a reduction in cell proliferation and survival, making it a promising strategy for targeting cancers driven by this pathway.

RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 Recruitment Sos1 Sos1 Grb2->Sos1 Binding Ras_GDP Ras-GDP Sos1->Ras_GDP GEF Activity Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activation MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Peptide 4-Br-Phe Peptide Peptide->Grb2 Inhibition

Disruption of the Grb2-Sos1-Ras-MAPK pathway.

Conclusion

The incorporation of 4-bromophenylalanine into peptides offers a powerful and versatile strategy for enhancing their therapeutic potential. The ability of the bromine atom to participate in halogen bonding can lead to significant improvements in binding affinity, stability, and biological activity. While direct comparative quantitative data can be sparse, the principles outlined in this guide, along with the provided experimental protocols and illustrative examples, offer a solid foundation for researchers and drug developers to explore the benefits of this unique unnatural amino acid in their own peptide design and optimization efforts. The continued exploration of halogen bonding in peptide chemistry holds great promise for the development of next-generation peptide-based therapeutics.

References

Safety Operating Guide

Safe Disposal of Boc-4-bromo-DL-phenylalanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-4-bromo-DL-phenylalanine.

Core Principle: Segregation and Proper Labeling

This compound is a halogenated organic compound.[1] The cornerstone of its proper disposal is segregation from other waste streams. Mixing halogenated and non-halogenated solvent waste can significantly increase disposal costs and environmental impact.[2][3][4]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[5] All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust.[5][6]

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect unused this compound and any materials contaminated with it (e.g., gloves, pipette tips, weighing paper) in a designated, compatible, and sealable hazardous waste container.[7] The container must have a threaded cap that can be tightly sealed.[8]

    • For spills, carefully sweep or shovel the solid material into the designated waste container, minimizing dust generation.[5][7][9]

  • Waste Segregation:

    • This waste is classified as halogenated organic waste .

    • Do not mix with non-halogenated organic waste.[1][2][3]

    • Do not mix with other hazardous waste categories such as acids, bases, or heavy metals.[1][2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[8] Do not use abbreviations or chemical formulas.[8]

    • The label should also list all chemical constituents and their approximate percentages if it is a mixed waste stream.[2]

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[3][8]

    • Ensure the container is stored away from incompatible materials such as strong oxidizing agents.[8][10]

  • Final Disposal:

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6][11]

    • The recommended method of disposal for halogenated organic compounds is incineration in a regulated hazardous waste incinerator.[1][9]

Quantitative Data Summary

PropertyValue
CAS Number 132153-48-1[12]
Molecular Formula C₁₄H₁₈BrNO₄[12]
Molecular Weight 344.20 g/mol [10][12]
Appearance White solid/powder[10][13]
Incompatible Materials Strong oxidizing agents[8][10]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen bromide[9][10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify Waste: This compound and contaminated materials B Is the waste a halogenated organic compound? A->B C YES D Collect in a designated 'Halogenated Waste' container B->D YES E Seal and clearly label container with full chemical name D->E F Store in a designated cool, dry, and well-ventilated area E->F G Arrange for pickup by EHS or licensed disposal service F->G H Incineration at a licensed facility G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-4-bromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my commitment is to empower you with the knowledge to handle our products not just effectively, but with the utmost safety. This guide provides a procedural, in-depth framework for the safe handling of Boc-4-bromo-DL-phenylalanine, moving beyond a simple checklist to explain the critical reasoning behind each safety measure. Our goal is to build your trust by providing value that extends beyond the product itself, making us your preferred partner in laboratory safety and chemical handling.

Core Directive: Understanding the Hazard

This compound is an essential building block in modern synthetic chemistry. However, its molecular structure—a brominated aromatic amino acid derivative—necessitates a robust and informed approach to safety. The primary hazards stem from its nature as a fine powder and the presence of the bromo- substituent.

  • Inhalation Risk : As a fine powder, the compound can easily become airborne during handling, posing a risk of respiratory tract irritation.[1][2]

  • Skin and Eye Irritation : Aromatic brominated compounds can cause skin and eye irritation upon contact.[2] Safety Data Sheets (SDS) for structurally similar compounds confirm this, listing potential for serious eye and skin irritation.[2]

  • Toxicity : While comprehensive toxicological data for this specific molecule may be limited, the SDS for 4-Bromo-L-phenylalanine indicates it is toxic if swallowed.[2]

A thorough risk assessment is therefore the foundational step before any procedure. Consider the quantity of material, the duration of handling, and the specific manipulations (e.g., weighing, dissolution, reaction monitoring) to determine the appropriate level of control.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is dictated by the risk assessment. The following table summarizes the required PPE for handling this compound under different operational scales.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing & Solution Prep (<10g, in fume hood)Safety glasses with side shields (ANSI Z87.1 or EN166 compliant).[1][3][4]Chemical-resistant nitrile gloves. Inspect before use.[5]Standard lab coat.Not required if handled within a certified chemical fume hood.[3]
High-Volume Weighing or Potential for Dusting (>10g, or inadequate ventilation)Chemical safety goggles.[2] A face shield is recommended in addition to goggles.[2]Chemical-resistant nitrile gloves. Double-gloving is advised.Lab coat. Consider a disposable apron over the lab coat.A NIOSH-approved N95 or higher-rated particulate respirator is required.[2]

Diagram 1: PPE Selection Workflow for this compound

PPE_Workflow cluster_assessment Initial Risk Assessment cluster_ppe PPE Determination cluster_warning Critical Safety Warning Start Handling this compound Check_Ventilation Working in Certified Chemical Fume Hood? Start->Check_Ventilation Check_Quantity High Volume (>10g) or Dusting Potential? Check_Ventilation->Check_Quantity Yes No_Hood STOP Do Not Proceed Without Adequate Ventilation Check_Ventilation->No_Hood No Standard_PPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Enhanced_PPE Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator Check_Quantity->Standard_PPE No Check_Quantity->Enhanced_PPE Yes

Caption: Decision workflow for selecting appropriate PPE based on ventilation and scale of work.

Operational Plan: A Step-by-Step Guide

Adherence to a standardized operational procedure is critical for minimizing exposure and preventing contamination.[6]

Preparation & Weighing
  • Work Area Setup : All manipulations of solid this compound must be performed inside a certified chemical fume hood.[7] Line the work surface with disposable bench paper to contain any minor spills.

  • Assemble Equipment : Before opening the chemical container, ensure all necessary items (spatulas, weigh boats, receiving flasks, solvent) are within the fume hood.

  • Don PPE : Put on your lab coat, gloves, and eye protection as determined by the PPE Selection Workflow.

  • Transfer Chemical : Open the stock bottle inside the hood. Use a clean spatula to carefully transfer the solid to a weigh boat, minimizing any dust formation.[8] Close the stock bottle immediately after dispensing.

  • Record Mass : Record the mass and proceed with the dissolution.

Dissolution
  • Add Solvent : Place the weigh boat containing the powder into your reaction flask. Slowly add the desired solvent, directing the stream to wash all the powder from the weigh boat into the flask.

  • Ensure Dissolution : Use a magnetic stirrer or gentle swirling to fully dissolve the solid before proceeding with your reaction.

Disposal Plan: Managing Halogenated Waste

Proper waste segregation is crucial for safety and environmental compliance. As a brominated compound, all waste associated with this compound must be disposed of as halogenated organic waste .[9]

Waste Segregation
  • Solid Waste : All contaminated disposable materials, including gloves, weigh boats, and bench paper, must be placed in a designated, clearly labeled solid hazardous waste container for halogenated compounds.[6]

  • Liquid Waste : All solutions containing this compound, including reaction mixtures and instrument rinsates, must be collected in a sealed, properly labeled liquid hazardous waste container for halogenated solvents.[10][11]

  • Segregation is Key : Never mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[12]

Container Management
  • Labeling : Label the hazardous waste container with the words "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound, Dichloromethane"), and their approximate percentages.[11]

  • Closure : Keep waste containers closed at all times except when actively adding waste.[11]

  • Collection : When the container is full, follow your institution's procedures for hazardous waste pickup.

By integrating these safety protocols into your daily workflow, you ensure a safer research environment for yourself and your colleagues while maintaining the integrity of your experimental work.

References

  • AAPPTec, LLC. Boc-Phe(4-Br)-OH - Safety Data Sheet. [Link]

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • University of North Carolina at Chapel Hill. Organic Solvents. Environment, Health and Safety. [Link]

  • NOP. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Westlab. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Bernardo Ecenarro. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Providence College. Bromine in orgo lab SOP. Environmental Health and Safety. [Link]

  • BESA. Recommended PPE to handle chemicals. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.